molecular formula C22H29N3O2 B1677980 PPZ2

PPZ2

Numéro de catalogue: B1677980
Poids moléculaire: 367.5 g/mol
Clé InChI: FVNDSDZIAJJKNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PPZ2 is a novel activator of DAG-activated TRPC3/TRPC6/TRPC7 channels.

Propriétés

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-4-27-21-11-6-5-9-19(21)23-22(26)16-24-12-14-25(15-13-24)20-10-7-8-17(2)18(20)3/h5-11H,4,12-16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNDSDZIAJJKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of PPZ2 in Potassium Transport Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the serine/threonine-protein phosphatase PPZ2 and its role in regulating potassium (K+) transport in the model organism Saccharomyces cerevisiae. We will explore the core signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these mechanisms.

Introduction to this compound and Potassium Homeostasis

Potassium is the most abundant cation in yeast, essential for maintaining membrane potential, regulating intracellular pH, activating enzymes, and controlling cell turgor. The transport of K+ across the plasma membrane is a tightly regulated process, primarily mediated by the high-affinity transporters Trk1 and Trk2.[1][2]

This compound is a type 1-related protein phosphatase that, along with its functionally redundant homolog PPZ1, plays a critical role in ion homeostasis.[3][4] These phosphatases are implicated in a diverse range of cellular processes, including salt tolerance, cell wall integrity, and cell cycle progression.[5][6] A unifying principle of these functions is their connection to the regulation of intracellular K+ concentrations, which is achieved primarily through the modulation of the Trk transport system.[5] Deletion of both PPZ1 and this compound is not lethal but results in distinct phenotypes related to osmotic stress and cell lysis, underscoring their importance in cellular integrity.[3]

The Core Regulatory Pathway: PPZ-Mediated Control of Trk Transporters

The primary mechanism by which PPZ phosphatases influence potassium levels is through the negative regulation of the Trk1 and Trk2 transporters. While PPZ1 appears to be the dominant isoform, this compound shares this function.[7] In essence, PPZ phosphatases act as a brake on K+ influx.

Key Regulatory Points:

  • Negative Regulation: In wild-type cells, PPZ1/2 activity limits the activity of the Trk K+ transporters.

  • Effect of Deletion: In ppz1Δ this compoundΔ mutant strains, the absence of this phosphatase activity leads to hyperactive Trk transporters.[5][6]

  • Downstream Consequences: This hyperactivity results in a cascade of physiological changes:

    • Increased K+ Influx: More potassium flows into the cell.

    • Plasma Membrane Depolarization: The increased influx of positive charge reduces the electrical potential across the membrane.

    • Increased Intracellular pH: K+ uptake is coupled with the efflux of protons (H+) via the Pma1p H+-ATPase to maintain charge balance, leading to cytoplasmic alkalinization.[5][8]

    • Elevated Turgor Pressure: Higher intracellular K+ concentration increases osmotic pressure, which can compromise cell wall integrity.[5][6]

The following diagram illustrates the regulatory relationship between PPZ phosphatases and the Trk-mediated potassium transport system.

G This compound-Mediated Regulation of Potassium Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm K_ext K+ Trk1_2 Trk1 / Trk2 Transporters K_ext->Trk1_2 Uptake K_int Increased Intracellular K+ Trk1_2->K_int This compound PPZ1 / this compound Phosphatases This compound->Trk1_2 Negative Regulation Consequences Downstream Effects: - Membrane Depolarization - Increased Turgor - Increased Intracellular pH K_int->Consequences

Caption: Signaling pathway of PPZ-mediated regulation of Trk potassium transporters.

Quantitative Data Summary

Direct quantitative data such as binding affinities or specific phosphorylation rates for this compound are not extensively detailed in the literature. However, phenotypic analysis of mutant strains provides quantitative and semi-quantitative insights into its function.

Parameter Wild-Type (WT) ppz1Δ this compoundΔ Mutant Genetic Context Reference
Toxic Cation Tolerance Sensitive to Li+ and Na+Increased toleranceStandard growth media[9]
Rubidium (K+ analog) Uptake Normal K+ uptake kineticsMarkedly increased Km for residual uptaketrk1Δ trk2Δ background[7]
Intracellular Cation Content Normal Li+ levelsMarkedly decreased after exposureHigh Li+ media[9]
ENA1 Gene Expression Basal levelStrongly increasedStandard growth media[9]
Cell Lysis Phenotype No lysisTemperature-dependent cell lysisStandard growth media[3]
Potassium Requirement Grows on low K+ mediaRequires abnormally high K+ concentrationstrk1Δ trk2Δ background[7]

Key Experimental Protocols

The study of this compound and potassium transport relies on several key methodologies. Below are detailed protocols for common assays.

This assay is used to assess the function of K+ transporters by observing yeast growth on media with varying potassium concentrations. Strains lacking endogenous transporters (e.g., trk1Δ trk2Δ) cannot grow on low-K+ media unless rescued by a functional transporter expressed from a plasmid.[10]

  • Strain Preparation:

    • Streak out the S. cerevisiae strain (e.g., SGY1528: trk1Δ trk2Δ) from a -80°C stock onto a YPAD agar (B569324) plate supplemented with 100 mM KCl.

    • Incubate at 30°C for 2-3 days.[10]

  • Liquid Culture:

    • Inoculate a single colony into 5 mL of liquid YPAD medium containing 100 mM KCl.

    • Grow overnight at 30°C with shaking (approx. 225 rpm).[10]

  • Cell Dilution and Spotting:

    • Measure the optical density at 600 nm (OD600) of the overnight culture.

    • Resuspend cells in sterile water to a starting OD600 of ~0.5-1.0.

    • Perform a 10-fold serial dilution series in a 96-well plate.

    • Spot 3-5 µL of each dilution onto agar plates. The plates should be a synthetic defined (SD) or Yeast Nitrogen Base (YNB) medium with auxotrophic supplements and varying concentrations of KCl (e.g., 50 mM KCl as a permissive control and 1 mM or 3 mM KCl as a selective low-potassium condition).[11][12]

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 3-5 days.

    • Document growth by imaging the plates. Compare the growth of mutant strains to wild-type or control strains at each K+ concentration.

This assay directly measures the rate of cation uptake from the medium by yeast cells. Rubidium (Rb+) is often used as a non-radioactive analog for K+.[7][12]

  • Cell Preparation and Starvation:

    • Grow yeast cells overnight in a liquid medium containing a high concentration of KCl (e.g., 50-100 mM) to mid-log phase (OD600 ~0.4-0.8).[11][12]

    • To induce the high-affinity uptake system, harvest the cells by centrifugation.

    • Wash the cells with a K+-free buffer or medium.

    • Resuspend the cells in a K+-free medium and incubate for 2-5 hours to deplete internal potassium stores.[11]

  • Uptake Measurement:

    • Harvest the K+-starved cells and resuspend them in an assay buffer (e.g., 20 mM MES, 2% glucose, 0.1 mM MgCl2, pH 5.8) to a known OD600 (e.g., 0.4).[12]

    • Initiate the uptake by adding a known concentration of KCl or RbCl (e.g., 3 mM).[11]

    • At specified time intervals (e.g., every 30-60 minutes), withdraw an aliquot of the cell suspension.[11]

  • Sample Processing and Analysis:

    • Quickly separate the cells from the medium by filtering the aliquot through a membrane filter (e.g., 0.8 µm pore size).[12]

    • The filtrate (the medium) is collected.

    • Measure the concentration of K+ or Rb+ remaining in the filtrate using Atomic Absorption Spectrophotometry (AAS).[11]

  • Calculation:

    • Calculate the amount of cation depleted from the medium at each time point.

    • Normalize this value to the cell density (dry weight or OD600) to determine the initial rate of uptake (e.g., in nmol/min/mg of cells).[12]

The workflow for this experiment is visualized below.

G Workflow for a Potassium/Rubidium Depletion Assay start 1. Grow Yeast Culture (Overnight, High K+) harvest 2. Harvest & Wash Cells start->harvest starve 3. K+ Starvation (Incubate in K+-free medium) harvest->starve resuspend 4. Resuspend in Assay Buffer starve->resuspend initiate 5. Initiate Uptake (Add KCl or RbCl) resuspend->initiate sample 6. Collect Aliquots at Time Intervals initiate->sample filter 7. Filter to Separate Cells from Medium sample->filter measure 8. Measure Cation Conc. in Filtrate (AAS) filter->measure calculate 9. Calculate Uptake Rate measure->calculate

Caption: A generalized workflow for measuring potassium uptake via a depletion assay.

Implications for Research and Drug Development

  • Model System: The ppz and trk mutant strains of S. cerevisiae serve as powerful tools for the functional characterization of heterologous K+ channels from other species, including plants and mammals. Their well-defined phenotypes provide a clean background for complementation assays.[2][7]

  • Antifungal Target: As ion homeostasis and cell wall integrity are crucial for fungal viability, the components of this pathway, including the PPZ phosphatases, could represent potential targets for the development of novel antifungal agents.

  • Understanding Ion Homeostasis: Research on the PPZ/Trk system provides fundamental insights into how cells sense and respond to ionic stress, a process conserved across eukaryotes. This knowledge is applicable to understanding related processes in agriculture (crop salt tolerance) and human health.

References

The Role of Protein Phosphatase Z2 (PPZ2) in Yeast Osmotic Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of the serine/threonine protein phosphatase Z2 (PPZ2) in the osmotic stability of the budding yeast, Saccharomyces cerevisiae. We delve into the molecular functions of this compound, its interplay with its paralog PPZ1, and its position within the intricate network of cellular stress responses. This document summarizes key quantitative data on the phenotypic effects of this compound deletion, details relevant experimental protocols, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating fungal stress responses, cell wall integrity, and potential antifungal drug targets.

Introduction: this compound and Osmotic Homeostasis

Saccharomyces cerevisiae, a model eukaryotic organism, possesses sophisticated mechanisms to adapt to changes in the external osmotic environment. A crucial aspect of this adaptation is the maintenance of cell integrity and the regulation of intracellular ion concentrations. Protein Phosphatase Z2 (this compound), along with its functionally redundant paralog PPZ1, has emerged as a key player in these processes.[1]

PPZ1 and this compound are type 1-related protein serine/threonine phosphatases characterized by a highly conserved C-terminal catalytic domain and a more divergent N-terminal region.[1][2] While sharing significant homology, particularly in their catalytic domains, PPZ1 and this compound exhibit both overlapping and distinct functions in cellular physiology.[3] Disruption of both PPZ1 and this compound genes leads to a pronounced cell lysis phenotype, which can be mitigated by the presence of an osmotic stabilizer like 1 M sorbitol, highlighting their essential role in maintaining cell integrity under normal growth conditions.[1]

Intriguingly, while essential for cell integrity, the deletion of PPZ genes, particularly PPZ1, confers increased tolerance to high concentrations of sodium (Na⁺) and lithium (Li⁺) cations.[4][5] This paradoxical phenotype is primarily attributed to the increased expression of the ENA1 gene, which encodes a P-type ATPase responsible for pumping Na⁺ and Li⁺ ions out of the cell.[4][6] This guide will explore the multifaceted role of this compound in osmotic stability, dissecting its involvement in cation homeostasis and cell wall integrity.

Quantitative Data on PPZ Mutant Phenotypes

The functional redundancy of PPZ1 and this compound necessitates the analysis of single and double deletion mutants to fully understand their roles. The following tables summarize the quantitative and semi-quantitative data available in the literature regarding the osmotic stress-related phenotypes of ppz mutants.

Table 1: Salt Tolerance of ppz Mutants

StrainGenotypeNaCl Tolerance (Spot Assay)LiCl Tolerance (Spot Assay)Reference
Wild-TypePPZ1 this compoundSensitiveSensitive[4][5]
ppz1Δppz1Δ this compoundIncreasedIncreased[4][5]
This compoundΔPPZ1 this compoundΔWild-type-likeWild-type-like[6]
ppz1Δthis compoundΔppz1Δ this compoundΔFurther IncreasedFurther Increased[4][5]

Table 2: Cation Homeostasis and ENA1 Expression in ppz Mutants

StrainGenotypeIntracellular Li⁺ Content (Relative to WT)ENA1 mRNA Levels (Relative to WT)Reference
Wild-TypePPZ1 this compound100%1-fold[4]
ppz1Δthis compoundΔppz1Δ this compoundΔMarkedly DecreasedStrongly Increased[4]

Table 3: Cell Integrity Phenotypes of ppz Mutants

StrainGenotypeCell Lysis PhenotypeRescue by 1M SorbitolReference
Wild-TypePPZ1 this compoundNormal-[1]
ppz1Δppz1Δ this compoundIncreasedYes[1]
This compoundΔPPZ1 this compoundΔSlightly IncreasedYes[1]
ppz1Δthis compoundΔppz1Δ this compoundΔMarkedly IncreasedYes[1]

Signaling Pathways Involving this compound

This compound functions within a complex network of signaling pathways that govern osmotic stability, cation homeostasis, and cell wall integrity. The following diagrams illustrate the key interactions of this compound and its related pathways.

PPZ_Signaling_Pathway Osmotic_Stress Osmotic Stress (e.g., High Salt) PPZ1 PPZ1 Osmotic_Stress->PPZ1 ? This compound This compound Osmotic_Stress->this compound ? Cell_Wall_Stress Cell Wall Stress PKC_Pathway PKC1-MAPK (Cell Wall Integrity) Cell_Wall_Stress->PKC_Pathway Hal3 Hal3 (Inhibitor) Hal3->PPZ1 Inhibits Hal3->this compound Inhibits Trk1_Trk2 Trk1/Trk2 (K+ Transporters) PPZ1->Trk1_Trk2 Inhibits ENA1 ENA1 Gene (Na+/Li+ Efflux Pump) PPZ1->ENA1 Represses Calcineurin Calcineurin Pathway PPZ1->Calcineurin Modulates This compound->Trk1_Trk2 Inhibits This compound->ENA1 Represses Intracellular_K Increased Intracellular [K+] Trk1_Trk2->Intracellular_K Turgor_Pressure Increased Turgor Pressure Intracellular_K->Turgor_Pressure Cell_Lysis Cell Lysis Turgor_Pressure->Cell_Lysis Salt_Tolerance Increased Salt Tolerance ENA1->Salt_Tolerance Calcineurin->ENA1 Activates PKC_Pathway->PPZ1 Interacts PKC_Pathway->this compound Interacts

Figure 1: Overview of PPZ1/PPZ2 Signaling in Osmotic Stability. This diagram illustrates the central role of PPZ1 and this compound in regulating ion homeostasis and cell integrity. They negatively regulate potassium uptake via Trk1/Trk2 transporters and repress the expression of the ENA1 sodium/lithium efflux pump. The inhibitory protein Hal3 modulates PPZ activity.

Experimental_Workflow_PPZ_Function start Start: Yeast Strains (WT, ppz1Δ, this compoundΔ, ppz1Δthis compoundΔ) culture Culture in Liquid Media (e.g., YPD) start->culture stress Expose to Osmotic Stress (e.g., NaCl, Sorbitol) culture->stress spot_assay Phenotypic Analysis: Spot Assay on Agar (B569324) Plates stress->spot_assay viability_assay Quantitative Analysis: Cell Viability Assay (e.g., FUN1/Calcofluor White) stress->viability_assay ion_measurement Ion Homeostasis Analysis: Measure Intracellular Na+/K+ (e.g., Flame Photometry) stress->ion_measurement gene_expression Gene Expression Analysis: Measure ENA1 mRNA (e.g., qRT-PCR) stress->gene_expression end End: Data Analysis and Interpretation spot_assay->end viability_assay->end ion_measurement->end gene_expression->end

Figure 2: Experimental Workflow for Studying PPZ Function. This flowchart outlines a typical experimental approach to investigate the role of PPZ phosphatases in osmotic stress responses, from strain selection to various downstream analyses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and osmotic stability.

Yeast Transformation (Lithium Acetate (B1210297) Method)

This protocol is a standard method for introducing plasmid DNA into yeast cells.

Materials:

  • Yeast strain to be transformed

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • 1 M Lithium Acetate (LiAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

  • Plasmid DNA for transformation

  • Selective agar plates

Protocol:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Inoculate 50 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

  • Harvest cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the pellet in 1 mL of sterile 100 mM LiAc and transfer to a 1.5 mL microfuge tube.

  • Centrifuge for 30 seconds at maximum speed, remove the supernatant.

  • Resuspend the cells in 400 µL of 100 mM LiAc.

  • For each transformation, mix the following in a microfuge tube:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of single-stranded carrier DNA (boiled for 5 min and rapidly cooled on ice before use)

    • 1-5 µg of plasmid DNA in ≤ 74 µL of sterile water or TE buffer

    • 100 µL of the prepared yeast cell suspension

  • Vortex vigorously to mix and incubate at 42°C for 40 minutes.

  • Centrifuge at 8,000 x g for 1 minute and remove the supernatant.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate appropriate dilutions onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Gene Disruption via Homologous Recombination

This protocol describes the one-step gene disruption method to create deletion mutants.

Materials:

  • Yeast strain

  • Disruption cassette (a selectable marker gene flanked by sequences homologous to the target gene's upstream and downstream regions)

  • Reagents for yeast transformation (see Protocol 4.1)

  • YPD medium

  • Selective medium

Protocol:

  • Amplify the disruption cassette by PCR using primers that add 40-50 bp of homology to the regions immediately upstream and downstream of the target gene's open reading frame.

  • Purify the PCR product.

  • Transform the yeast strain with 1-2 µg of the purified disruption cassette using the lithium acetate method (Protocol 4.1).

  • Plate the transformation mixture onto selective plates corresponding to the marker gene on the disruption cassette.

  • Incubate at 30°C for 2-4 days.

  • Verify the correct integration of the disruption cassette and deletion of the target gene in the resulting colonies by colony PCR using primers that flank the target gene locus.

Osmotic Stress Sensitivity Spot Assay

This is a semi-quantitative method to assess the sensitivity of yeast strains to osmotic stress.

Materials:

  • Yeast strains (wild-type and mutants)

  • YPD medium

  • YPD agar plates

  • YPD agar plates containing various concentrations of osmotic stressors (e.g., 0.5 M, 1.0 M, 1.5 M NaCl; 1.0 M, 1.5 M Sorbitol)

Protocol:

  • Grow overnight cultures of each yeast strain in YPD at 30°C.

  • In the morning, dilute the cultures in fresh YPD and grow to mid-log phase (OD₆₀₀ ≈ 0.8).

  • Adjust the OD₆₀₀ of all cultures to be equal (e.g., OD₆₀₀ = 0.5).

  • Prepare a 10-fold serial dilution series for each strain in sterile water or YPD (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

  • Spot 5 µL of each dilution onto the YPD control plates and the plates containing the osmotic stressors.

  • Allow the spots to dry completely.

  • Incubate the plates at 30°C for 2-3 days and document the growth by photography.

Quantitative Cell Viability Assay (FUN® 1/Calcofluor White Staining)

This method distinguishes between metabolically active (live) and inactive (dead) yeast cells.

Materials:

  • Yeast cultures

  • Wash buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose)

  • FUN® 1 cell stain (e.g., from a commercial kit)

  • Calcofluor White M2R solution

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Grow yeast cultures to the desired growth phase and treat with osmotic stressors as required.

  • Harvest a small aliquot of the culture and wash the cells with wash buffer.

  • Resuspend the cells in wash buffer.

  • Add FUN® 1 stain to a final concentration of 10 µM and Calcofluor White M2R to a final concentration of 25 µM.

  • Incubate in the dark at 30°C for 30 minutes.

  • Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Visualize the cells using a fluorescence microscope. Live cells will exhibit red fluorescent intravacuolar structures, while dead cells will show diffuse green-yellow cytoplasmic fluorescence. All cells will have blue fluorescent cell walls from the Calcofluor White stain.

  • Count at least 200 cells from multiple fields of view and calculate the percentage of viable cells.

Conclusion and Future Directions

Protein phosphatase Z2, in concert with its paralog PPZ1, plays a critical, albeit complex, role in maintaining the osmotic stability of Saccharomyces cerevisiae. Their function is intricately linked to the regulation of intracellular cation concentrations, primarily through the control of potassium uptake and sodium efflux, and the maintenance of cell wall integrity. The increased salt tolerance observed in ppz mutants underscores the delicate balance yeast cells must maintain between ion homeostasis and cell wall stability.

While significant progress has been made in elucidating the qualitative roles of PPZ phosphatases, a key area for future research is the generation of comprehensive, quantitative datasets that allow for direct comparison of the effects of single and double ppz deletions under a wide range of osmotic stress conditions. Such data will be invaluable for building more accurate models of the yeast osmotic stress response.

Furthermore, the precise upstream signals that regulate this compound activity in response to osmotic stress and the specific downstream substrates that mediate its effects on osmotic stability remain to be fully characterized. Phosphoproteomic studies comparing wild-type and ppz mutant strains under osmotic stress will be instrumental in identifying these substrates and further unraveling the intricate signaling network governed by PPZ phosphatases. A deeper understanding of these pathways may not only enhance our knowledge of fundamental fungal biology but also pave the way for the development of novel antifungal strategies that target these essential cellular processes.

References

An In-depth Technical Guide on the Core Mechanism of Action of PPZ2 Protein Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PPZ2 protein phosphatase is a member of the type 1-related serine/threonine protein phosphatase family found in the budding yeast Saccharomyces cerevisiae. It shares a high degree of sequence homology and functional redundancy with its paralog, PPZ1.[1] These phosphatases are unique to fungi and are integral to various cellular processes, including cation homeostasis, cell wall integrity, and cell cycle progression.[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, drawing on available biochemical data, genetic interactions, and established experimental protocols. Given the functional overlap and the more extensive characterization of PPZ1, some data from its paralog is included for comparative purposes where this compound-specific information is limited.

Core Mechanism of Action

This compound, like its homolog PPZ1, is a serine/threonine protein phosphatase. Its catalytic activity is dependent on metal ions, with studies on PPZ1 showing a significant increase in activity in the presence of Mn²⁺.[4] The catalytic domain resides in the C-terminal half of the protein and shares approximately 60% identity with the catalytic subunit of the mammalian and yeast protein phosphatase-1 (PP1/Glc7).[1] The N-terminal region is more divergent and is thought to play a regulatory role, influencing protein localization and toxicity upon overexpression in the case of PPZ1.[5]

The primary mechanism of action of this compound involves the dephosphorylation of specific protein substrates, thereby modulating their activity and downstream signaling events. This activity is crucial for maintaining cellular homeostasis, particularly under conditions of osmotic stress.[2]

Signaling Pathways

PPZ1 and this compound are known to function within the Protein Kinase C 1 (PKC1)-mediated cell wall integrity pathway.[6][7] Deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, a phenotype also observed in mutants of the PKC1 pathway.[6] Genetic epistasis experiments suggest that PPZ1 and this compound may act on a branch of the PKC1 pathway that is distinct from the main mitogen-activated protein kinase (MAPK) cascade or play an auxiliary role.[6]

The following diagram illustrates the proposed position of PPZ1/PPZ2 within the PKC1 signaling network.

PPZ2_PKC1_Pathway PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 Activates BCK2 BCK2 PKC1->BCK2 Regulates MKK1_2 MKK1/2 BCK1->MKK1_2 Activates MPK1 MPK1 MKK1_2->MPK1 Activates CellWall Cell Wall Integrity MPK1->CellWall Regulates PPZ1_2 PPZ1 / this compound PPZ1_2->CellWall Regulates BCK2->PPZ1_2 Functions with PPZ2_Purification_Workflow Start E. coli culture with GST-PPZ2 expression vector Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification AffinityChrom Glutathione-Agarose Affinity Chromatography Clarification->AffinityChrom Wash Wash Column AffinityChrom->Wash Elution Elution with Glutathione Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

References

Structural Analysis of the PPZ2 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional characteristics of the PPZ2 protein, a serine/threonine-protein phosphatase found in Saccharomyces cerevisiae. This document outlines its known quantitative properties, its role in cellular signaling, and detailed, generalized protocols for its structural determination.

Introduction to this compound

This compound is a type 1-related protein phosphatase in baker's yeast (Saccharomyces cerevisiae) that plays a crucial role in maintaining cell wall integrity, responding to osmotic stress, and regulating ion homeostasis.[1][2][3][4] It is functionally redundant with its paralog, PPZ1. The deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, highlighting their importance in cell survival.[1] Structurally, this compound is characterized by a highly conserved C-terminal catalytic domain, typical of serine/threonine phosphatases, and a more divergent N-terminal extension that is predicted to be a disordered region.[5]

Quantitative and Physicochemical Properties

Quantitative data for the this compound protein has been derived from its primary sequence and is summarized in the table below. This information is critical for experimental design, including the development of purification strategies and analytical procedures.

PropertyValueSource
Systematic NameYDR436WSGD[5]
Length (amino acids)710UniProt[6]
Molecular Weight (Da)78,515UniProt[6]
Isoelectric Point (pI)9.71SGD[5]
Median Abundance (molecules/cell)813 +/- 511SGD[5]
Half-life (hr)6.0SGD[5]

Structural Details and Domain Organization

As of the last update, an experimentally determined three-dimensional structure of the full-length this compound protein has not been deposited in the Protein Data Bank (PDB). However, a computational model of the structure has been generated using AlphaFold and is accessible via UniProt (P33329).[6]

The this compound protein consists of two primary domains: a variable N-terminal region and a conserved C-terminal catalytic domain. The catalytic domain is homologous to other protein phosphatase 1 (PP1) family members, which typically feature an α/β fold with a central β-sandwich.[3] This domain houses the active site containing metal ions essential for catalysis.[2] The N-terminal extension of this compound is predicted to be intrinsically disordered and is believed to play a role in substrate specificity and regulation.[5]

PPZ2_Domain_Architecture This compound N-Terminal Disordered Region C-Terminal Catalytic Domain (PP1-like)

Figure 1: Domain architecture of the this compound protein.

Signaling Pathway Involvement: The Cell Wall Integrity Pathway

This compound functions within the PKC1-mediated cell wall integrity (CWI) pathway in Saccharomyces cerevisiae.[1] This pathway is critical for responding to cell wall stress and ensuring proper cell growth and division. The core of this pathway is a mitogen-activated protein kinase (MAPK) cascade. While this compound's precise regulatory connections within this pathway are still under investigation, it is understood to act as a phosphatase, counteracting the effects of the protein kinases in the cascade.

CWI_Pathway CellStress Cell Wall Stress Rho1 Rho1-GTP CellStress->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Mpk1 Mpk1 (MAPK) Mkk1_Mkk2->Mpk1 TranscriptionFactors Swi4/Swi6 (SBF) Rlm1 Mpk1->TranscriptionFactors CellWallGenes Cell Wall Gene Expression TranscriptionFactors->CellWallGenes This compound This compound This compound->Mpk1 Dephosphorylation

Figure 2: The PKC1-mediated Cell Wall Integrity Pathway.

Experimental Protocols for Structural Analysis

The following sections describe generalized, yet detailed, experimental protocols that can be applied to the structural analysis of this compound. These represent standard methodologies in structural biology.

Recombinant Expression and Purification of this compound

Accurate structural analysis begins with the production of a pure, stable protein sample. The following protocol outlines a standard procedure for the expression of this compound in E. coli and its subsequent purification.

Protocol:

  • Gene Cloning: The coding sequence for S. cerevisiae this compound (YDR436W) is codon-optimized for E. coli expression and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Expression:

    • A single colony is used to inoculate a 50 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate 1 L of LB broth with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 16-20 hours at 18°C to promote proper protein folding.

  • Cell Lysis:

    • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Cells are lysed by sonication on ice. The lysate is then clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • The His-tagged this compound protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography (Gel Filtration):

    • The eluted fractions containing this compound are pooled and concentrated.

    • The concentrated sample is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and further purify the protein.

  • Purity and Concentration Assessment: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm.

Purification_Workflow Cloning Cloning this compound into Expression Vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Expression IPTG Induction (18°C, 16-20h) Transformation->Expression Lysis Cell Lysis (Sonication) Expression->Lysis Clarification Centrifugation Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Analysis Purity Check (SDS-PAGE) & Concentration SEC->Analysis

Figure 3: Workflow for Recombinant this compound Purification.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins.

Protocol:

  • Crystallization Screening:

    • The purified this compound protein is concentrated to 5-10 mg/mL.

    • High-throughput screening is performed using various commercial crystallization screens (e.g., Hampton Research, Qiagen) to identify initial crystallization conditions. The sitting-drop or hanging-drop vapor diffusion method is commonly used.[7][8]

  • Optimization of Crystallization Conditions:

    • Once initial "hits" are identified, the conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to produce large, well-ordered, single crystals suitable for X-ray diffraction.

  • Crystal Harvesting and Cryo-protection:

    • Crystals are carefully harvested from the drops using a small loop.

    • To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is typically the mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol.

    • The crystal is then flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • The cryo-cooled crystal is mounted on a goniometer in an X-ray beamline (typically at a synchrotron source).

    • The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

    • The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).

    • An initial atomic model is built into the resulting electron density map.

    • The model is refined against the experimental data to improve its fit and geometry, resulting in the final three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of proteins in solution, providing valuable information about their dynamics.

Protocol:

  • Isotope Labeling:

    • For NMR analysis of a protein the size of this compound, uniform isotopic labeling with ¹⁵N and ¹³C is required.[9]

    • The protein is expressed in minimal media (M9) where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose.

  • NMR Data Collection:

    • The purified, isotope-labeled this compound sample is prepared in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 6.5, 50 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O).

    • A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz). These include:

      • ¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein and assess its folding.

      • Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): To assign the chemical shifts of the backbone atoms.

      • NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space (< 5 Å).

  • Structure Calculation:

    • The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • An ensemble of structures that are consistent with the experimental data is generated.

  • Structure Validation:

    • The quality of the final structure ensemble is assessed using various validation tools to check for correct stereochemistry and agreement with the experimental restraints.

Structural_Determination_Workflow PurifiedProtein Purified this compound Protein Crystallography X-ray Crystallography PurifiedProtein->Crystallography NMR NMR Spectroscopy PurifiedProtein->NMR Screening Crystallization Screening Crystallography->Screening Optimization Condition Optimization Screening->Optimization DataCollection X-ray Diffraction Data Collection Optimization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution XrayStructure High-Resolution Crystal Structure StructureSolution->XrayStructure IsotopeLabeling ¹⁵N/¹³C Isotope Labeling NMR->IsotopeLabeling NMRData Multidimensional NMR Data Acquisition IsotopeLabeling->NMRData Assignment Resonance Assignment & NOE Analysis NMRData->Assignment Calculation Structure Calculation Assignment->Calculation NMRStructure Solution Structure & Dynamics Calculation->NMRStructure

Figure 4: General workflow for protein structure determination.

Conclusion

This compound is a vital protein phosphatase in Saccharomyces cerevisiae, integral to the cell wall integrity pathway. While a high-resolution experimental structure remains to be determined, predictive models and a wealth of biochemical data provide a solid foundation for further investigation. The methodologies outlined in this guide offer a roadmap for researchers aiming to elucidate the precise structural and functional details of this compound, which may serve as a valuable target for antifungal drug development.

References

An In-depth Technical Guide on the Expression of PPZ2 in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the expression, function, and regulation of the serine/threonine-protein phosphatase PPZ2 in the budding yeast Saccharomyces cerevisiae. Given that this compound is specific to fungi, this document centers on its characteristics within this model organism.

Introduction

This compound is a serine/threonine protein phosphatase found in Saccharomyces cerevisiae. It is a paralog of PPZ1, and the two proteins are functionally redundant. These phosphatases are involved in crucial cellular processes, including the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance. Notably, double deletion of PPZ1 and this compound results in a temperature-dependent cell lysis defect. This compound is also known to function within the PKC1-mediated cell wall integrity pathway.

Quantitative Data on this compound Expression

While comprehensive data on the differential expression of this compound across various conditions is limited, key quantitative characteristics of the protein have been determined in its native S. cerevisiae context.

ParameterValueReference
Systematic Name YDR436WSGD
Molecular Weight 78.5 kDaUniProt
Median Abundance 189 molecules/cell (in log phase SD medium)UniProt[1]
Half-life Not Determined
Subcellular Localization Cellular localization not yet determinedSGD[2]

This compound in the PKC1-Mediated Cell Wall Integrity Pathway

This compound plays a role in the cell wall integrity pathway, which is primarily regulated by the protein kinase C homolog, Pkc1p. This pathway is essential for maintaining the structural integrity of the cell wall during growth and in response to environmental stress. The pathway consists of a mitogen-activated protein kinase (MAPK) cascade.

PKC1_Pathway PKC1-Mediated Cell Wall Integrity Pathway CellWallStress Cell Wall Stress Rho1_GTP Rho1-GTP CellWallStress->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 PPZ1_this compound PPZ1 / this compound Pkc1->PPZ1_this compound Modulates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 TranscriptionFactors Rlm1, SBF (Transcription Factors) Slt2->TranscriptionFactors CellWallSynthesis Cell Wall Synthesis & Remodeling TranscriptionFactors->CellWallSynthesis Experimental_Workflow Workflow for this compound Expression and Localization Analysis YeastCulture Yeast Culture (e.g., Wild-type vs. Mutant) ProteinExtraction Total Protein Extraction YeastCulture->ProteinExtraction GFPTagging C-terminal GFP Tagging of this compound YeastCulture->GFPTagging Quantification Protein Quantification (e.g., BCA Assay) ProteinExtraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE WesternBlot Western Blotting SDSPAGE->WesternBlot Detection Detection with anti-PPZ2 Antibody WesternBlot->Detection Analysis Analysis of Expression Level Detection->Analysis FluorescenceMicroscopy Fluorescence Microscopy GFPTagging->FluorescenceMicroscopy LocalizationAnalysis Subcellular Localization Analysis FluorescenceMicroscopy->LocalizationAnalysis

References

Identifying Substrates and Interacting Proteins of PPZ2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPZ2 is a serine/threonine protein phosphatase in Saccharomyces cerevisiae that plays a crucial role in maintaining cell integrity and homeostasis. As an isoform of Ppz1p, it is involved in regulating potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance. Understanding the substrates and interacting partners of this compound is essential for elucidating its precise regulatory mechanisms and for identifying potential targets for antifungal drug development. This guide provides a summary of known and potential this compound interactors and substrates, detailed methodologies for their identification, and a visualization of the relevant signaling pathways.

This compound Interacting Proteins

The identification of protein-protein interactions is key to understanding the functional context of this compound. The following table summarizes the currently documented interacting partners of this compound.

Interacting ProteinGeneMethodNumber of ExperimentsReference
Calcineurin B-like protein 3CAB3Two-Hybrid5--INVALID-LINK--
Serine/threonine-protein phosphatase PP-Z1PPZ1Two-Hybrid3--INVALID-LINK--
SIS2 proteinSIS2Two-Hybrid3--INVALID-LINK--

Potential this compound Substrates

Potential SubstrateGeneFunctionFold Change (Log2) upon PPZ1 overexpression
Eap1pEAP1Translation repressor-1.5 to -2.0
Gln3pGLN3Transcription factor-1.0 to -1.5
Hsp26pHSP26Heat shock protein-1.0 to -1.5
Npr1pNPR1Serine/threonine-protein kinase-1.0 to -1.5
Tps1pTPS1Trehalose-6-phosphate synthase-1.0 to -1.5
Yap1pYAP1Transcription factor-1.0 to -1.5

Note: The data is inferred from a study on PPZ1 overexpression and represents potential, not confirmed, this compound substrates. The fold changes are approximate ranges observed in the study.

Signaling Pathway

This compound, along with its paralog PPZ1, is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway. This pathway is crucial for responding to cell wall stress.

PKC1_Pathway Stress Cell Wall Stress PKC1 PKC1 Stress->PKC1 BCK1 BCK1 (MAPKKK) PKC1->BCK1 MKK1_MKK2 MKK1/MKK2 (MAPKK) BCK1->MKK1_MKK2 SLT2 SLT2 (MAPK) MKK1_MKK2->SLT2 Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) SLT2->Transcription_Factors This compound This compound SLT2->this compound Negative Regulation? Cell_Wall_Synthesis Cell Wall Synthesis Transcription_Factors->Cell_Wall_Synthesis This compound->PKC1 Negative Regulation?

PKC1-MAPK signaling pathway and the putative role of this compound.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screening for Identifying Interacting Proteins

This method identifies binary protein-protein interactions in vivo.

a. Principle: A transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The protein of interest (Bait, e.g., this compound) is fused to the BD, and a library of potential interacting partners (Prey) is fused to the AD. If the Bait and Prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

b. Detailed Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.

    • Prepare a "prey" library by cloning a cDNA or genomic library from S. cerevisiae into a "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.

  • Yeast Transformation:

    • Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid.

    • Select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

  • Library Screening:

    • Transform the bait-containing yeast strain with the prey library.

    • Plate the transformed cells on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has activated the reporter genes (HIS3 and ADE2).

  • Identification of Positive Interactors:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

  • Validation:

    • Re-transform the identified prey plasmid with the original bait plasmid into the reporter strain to confirm the interaction.

    • Perform control transformations with empty vectors to eliminate false positives.

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Bait_Construction Construct Bait Plasmid (BD-PPZ2) Transform_Bait Transform Yeast with Bait Plasmid Bait_Construction->Transform_Bait Prey_Library Prepare Prey Library (AD-cDNA) Transform_Prey Transform Bait-Yeast with Prey Library Prey_Library->Transform_Prey Transform_Bait->Transform_Prey Selection Plate on Selective Media Transform_Prey->Selection Isolate_Plasmid Isolate Prey Plasmid from Positive Colonies Selection->Isolate_Plasmid Sequencing Sequence Insert to Identify Interactor Isolate_Plasmid->Sequencing Validation Validate Interaction Sequencing->Validation

Experimental workflow for Yeast Two-Hybrid screening.
Quantitative Phosphoproteomics for Substrate Identification

This approach identifies changes in protein phosphorylation in response to the perturbation of this compound activity.

a. Principle: By comparing the phosphoproteome of wild-type cells with that of cells lacking or overexpressing this compound, one can identify proteins whose phosphorylation state is dependent on this compound activity.

b. Detailed Methodology:

  • Strain and Culture Preparation:

    • Grow wild-type S. cerevisiae and a this compoundΔ mutant strain (or a strain overexpressing this compound) in parallel cultures. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be used, where one strain is grown in "light" medium and the other in "heavy" medium.

  • Cell Lysis and Protein Digestion:

    • Harvest cells and lyse them under conditions that preserve phosphorylation (i.e., in the presence of phosphatase inhibitors).

    • Extract proteins and digest them into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • Mass Spectrometry (MS) Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the phosphopeptides and their corresponding proteins using a database search algorithm.

    • Quantify the relative abundance of each phosphopeptide between the wild-type and mutant samples.

    • Proteins with significantly increased phosphorylation in the this compoundΔ mutant or decreased phosphorylation in the overexpression strain are candidate substrates.

Phosphoproteomics_Workflow cluster_sample Sample Preparation cluster_enrich Enrichment & Analysis cluster_data Data Interpretation Culture Culture WT and this compoundΔ Strains (e.g., with SILAC labeling) Lysis Cell Lysis and Protein Digestion Culture->Lysis Enrichment Phosphopeptide Enrichment (e.g., TiO2) Lysis->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Identification Peptide Identification and Quantification LC_MS->Identification Substrate_ID Identify Candidate Substrates Identification->Substrate_ID

Workflow for identifying phosphatase substrates.

Conclusion

While the direct experimental evidence for a broad range of this compound substrates and interacting proteins is still emerging, the combination of existing database information, inferences from its functionally redundant paralog PPZ1, and powerful high-throughput techniques like yeast two-hybrid screening and quantitative phosphoproteomics provides a solid foundation for future research. The methodologies and pathways outlined in this guide offer a framework for researchers to further unravel the complex regulatory network of this compound, which may ultimately lead to novel therapeutic strategies.

Evolutionary Conservation of the PPZ2 Gene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the evolutionary conservation, function, and regulatory pathways of the PPZ2 gene, primarily characterized in Saccharomyces cerevisiae. This compound, along with its paralog PPZ1, encodes a serine/threonine protein phosphatase critical for maintaining cell wall integrity, ion homeostasis, and stress response. Given that PPZ phosphatases are specific to fungi, they represent a promising target for the development of novel antifungal therapeutics. This guide details the functional roles of this compound, its position within the PKC1 signaling pathway, and its conservation across various fungal species. Furthermore, it furnishes detailed experimental protocols for gene knockout, phenotypic analysis, protein interaction studies, and enzymatic assays, providing a robust resource for researchers investigating this important fungal-specific gene family.

Introduction to the this compound Gene

The this compound gene (Systematic Name: YDR436W) in the budding yeast Saccharomyces cerevisiae encodes a serine/threonine protein phosphatase, designated as Protein Phosphatase Z, isoform 2.[1] It is functionally redundant with its paralog, PPZ1.[2] These type 1-related protein phosphatases are integral to several crucial cellular processes. Their functions include the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and tolerance to high salt concentrations (halotolerance).[1] Due to their absence in mammals and their critical role in fungal physiology, the PPZ family of phosphatases is an area of active research for potential antifungal drug targets.[3]

Core Functions and Cellular Roles

This compound, alongside PPZ1, plays a pivotal role in maintaining cellular homeostasis, particularly under conditions of stress.

  • Ion Homeostasis and Salt Tolerance: The Ppz phosphatases are key regulators of K+ and pH homeostasis. Mutants lacking both PPZ1 and this compound exhibit altered activity of the Trk K+ transport system and display tolerance to toxic cations like lithium and sodium.[4]

  • Cell Wall Integrity and Osmotic Stress: Deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, which can be remedied by osmotic stabilizers like sorbitol.[2] This highlights their essential role in remodeling the cell wall during growth and responding to osmotic stress.[1]

  • Cell Cycle Progression: The regulation of ion transport by Ppz phosphatases has downstream implications for cell cycle progression.[4]

  • PKC1-Mediated Signaling: PPZ1 and this compound function within the Protein Kinase C (PKC1)-mediated cell integrity pathway, acting on a branch that may be parallel to the canonical MAP kinase cascade.[2]

Evolutionary Conservation of this compound

The PPZ family of phosphatases is conserved across the fungal kingdom but is notably absent in mammals, making it a fungus-specific family.[3] This specificity is a key attribute for its consideration as an antifungal target. The conservation is most pronounced in the C-terminal catalytic domain, which shows homology to the ubiquitous PP1c phosphatases, while the N-terminal regulatory domain is more divergent across species.[5]

Data Presentation: Quantitative Analysis of this compound Orthologs

The following table summarizes the conservation of this compound from S. cerevisiae with its orthologs in several other key fungal species. Orthologs were identified via protein BLAST analysis.

SpeciesOrtholog Gene NameUniProt AccessionQuery CoveragePercent Identity
Saccharomyces cerevisiaePPZ1 (Paralog)P2359290%76.5%
Candida albicansPPZ1A0A1D8PRD058%55.4%
Schizosaccharomyces pombepzh1P7896851%46.8%
Aspergillus fumigatusppzAQ4WMA848%45.1%
Cryptococcus neoformansCNAG_03673 (Ppz1)Q5K8I245%44.3%

Table 1: Conservation data for S. cerevisiae this compound (UniProt: P33329) and its fungal orthologs. Data derived from BLASTp analysis.

Phenotypic Consequences of Gene Deletion

The functional redundancy of PPZ1 and this compound is evident from gene deletion studies. While single null mutants of either gene are viable and show limited phenotypes, the double disruptant exhibits significant defects.[1][6]

GenotypePhenotypeReference
This compoundΔViable, largely wild-type phenotype.[1]
ppz1ΔViable, largely wild-type phenotype.[1]
ppz1Δ this compoundΔViable, but shows temperature-sensitive growth and cell lysis defects remedial by osmotic support (e.g., 1M sorbitol). Decreased resistance to acid pH and certain chemicals.[1][6][2][6]
ppz1Δ this compoundΔ glc7ΔInviable or severe growth defects.[1]

Table 2: Summary of key phenotypes associated with PPZ gene deletions in S. cerevisiae.

Signaling Pathway Involvement

PPZ1 and this compound are components of the PKC1-mediated cell wall integrity pathway. This pathway is essential for responding to cell wall stress and coordinating cell wall construction during the cell cycle. Genetic epistasis experiments suggest that PPZ1/2 function either on a separate branch of the pathway from the well-defined MAP kinase cascade (Bck1-Mkk1/2-Mpk1) or play an auxiliary role.[2] The gene BCK2 appears to function on a common branch with PPZ1 and this compound.[2]

PKC1_Pathway PKC1-Mediated Cell Wall Integrity Pathway cluster_mapk MAP Kinase Cascade cluster_ppz PPZ/BCK2 Branch pkc1 PKC1 bck1 BCK1 pkc1->bck1 bck2 BCK2 pkc1->bck2 ppz PPZ1 / this compound pkc1->ppz stress Cell Wall Stress (Heat, Osmotic) stress->pkc1 mkk MKK1 / MKK2 bck1->mkk mpk1 MPK1 (Slt2) mkk->mpk1 remodeling Cell Wall Remodeling & Integrity mpk1->remodeling bck2->remodeling ppz->remodeling Modulates

PKC1-Mediated Cell Wall Integrity Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and interactions of the this compound gene.

Gene Knockout via Homologous Recombination

This protocol describes the creation of a this compoundΔ strain in S. cerevisiae by replacing the coding sequence with a selectable marker (e.g., URA3).[5][7]

Methodology:

  • Deletion Cassette Generation:

    • Design PCR primers to amplify a selectable marker gene (e.g., URA3 from a plasmid template).

    • The forward primer must contain a 5' tail of ~40-50 bp homologous to the sequence immediately upstream of the this compound start codon.

    • The reverse primer must contain a 5' tail of ~40-50 bp homologous to the sequence immediately downstream of the this compound stop codon.

    • Perform PCR to generate a linear DNA fragment consisting of the URA3 gene flanked by this compound genomic sequences.[8]

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells (e.g., BY4741, W303) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[7]

    • Transform the competent cells with the purified PCR deletion cassette.

    • Plate the transformed cells onto selective media lacking uracil (B121893) (SC-Ura) to select for successful integrants.

  • Verification of Knockout:

    • Isolate genomic DNA from several Ura+ colonies.

    • Perform diagnostic PCR using a combination of primers.

      • Primer A: Binds upstream of the this compound locus.

      • Primer B: Binds within the URA3 marker.

      • Primer C: Binds within the this compound coding sequence.

      • Primer D: Binds downstream of the this compound locus.

    • A correct this compoundΔ::URA3 strain will yield a PCR product with primers A+B and not with A+C. A wild-type strain will yield a product with A+C and not with A+B. A product should be seen with A+D in both strains, but of different sizes.

Knockout_Workflow pcr 1. PCR Amplification Amplify URA3 marker with this compound-homologous primer tails purify 2. Purify PCR Product (Deletion Cassette) pcr->purify transform 3. Yeast Transformation Introduce cassette into competent yeast cells (LiAc/PEG method) purify->transform select 4. Selection Plate on media lacking uracil (SC-Ura) transform->select culture 5. Isolate Colonies Culture individual Ura+ colonies select->culture gdna 6. Genomic DNA Extraction culture->gdna verify 7. Verification PCR Confirm correct integration at the this compound locus gdna->verify

Workflow for Generating a This compoundΔ Knockout Strain
Phenotypic Analysis: Cell Lysis Assay

This assay assesses the cell integrity of ppz1Δ this compoundΔ double mutants, which exhibit temperature-sensitive lysis.[9]

Methodology:

  • Strain Preparation: Grow wild-type, ppz1Δ, this compoundΔ, and ppz1Δ this compoundΔ strains overnight in liquid YPD medium at a permissive temperature (e.g., 28°C).

  • Spot Dilution:

    • Adjust the culture densities to an OD600 of 1.0.

    • Perform a 10-fold serial dilution series for each strain in sterile water (from 10^0 to 10^-4).

    • Spot 5 µL of each dilution onto a series of agar (B569324) plates:

      • YPD (permissive temperature, e.g., 28°C)

      • YPD (restrictive temperature, e.g., 37°C)

      • YPD + 1M Sorbitol (osmotic support, restrictive temperature, 37°C)

  • Incubation and Analysis:

    • Incubate plates for 2-3 days at their respective temperatures.

    • Compare the growth of the mutant strains to the wild-type. The ppz1Δ this compoundΔ strain is expected to show significantly reduced or no growth at 37°C on YPD, but growth should be restored on the plate containing sorbitol.[6]

Protein-Protein Interaction: Tandem Affinity Purification (TAP)

This protocol identifies proteins that interact with this compound in vivo.[10][11] It involves fusing a TAP tag to the this compound protein, purifying it and its binding partners, and identifying them by mass spectrometry.

Methodology:

  • Strain Construction: Create a yeast strain where the endogenous this compound gene is C-terminally tagged with a TAP tag (containing Protein A and a Calmodulin Binding Peptide) using homologous recombination.

  • Cell Culture and Lysis:

    • Grow a large-scale culture (4-6 liters) of the this compound-TAP strain and an untagged control strain to mid-log phase.[11]

    • Harvest cells by centrifugation and freeze the pellet in liquid nitrogen.

    • Lyse the cells mechanically (e.g., using a Freezer/Mill) in a suitable lysis buffer containing protease inhibitors.[3]

  • First Affinity Purification (IgG Resin):

    • Clarify the cell lysate by high-speed centrifugation.

    • Incubate the supernatant with IgG-Sepharose beads to bind the Protein A portion of the TAP tag.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complex by cleaving the tag with Tobacco Etch Virus (TEV) protease.

  • Second Affinity Purification (Calmodulin Resin):

    • Incubate the TEV eluate with Calmodulin beads in the presence of Ca2+.

    • Wash the beads to remove the TEV protease and any remaining contaminants.

    • Elute the final, purified this compound-containing complex using a buffer containing a calcium chelator (e.g., EGTA).

  • Protein Identification:

    • Resolve the purified proteins on an SDS-PAGE gel and visualize with silver or Coomassie staining.

    • Excise protein bands of interest and subject them to in-gel trypsin digestion.

    • Analyze the resulting peptides by tandem mass spectrometry (LC-MS/MS) to identify the proteins.

TAP_Workflow start Start: Yeast lysate with This compound-TAP tagged protein igg 1. IgG Affinity Chromatography (Binds Protein A) start->igg wash1 Wash igg->wash1 tev 2. TEV Protease Cleavage (Elution) wash1->tev calmodulin 3. Calmodulin Affinity Chromatography (Binds CBP) tev->calmodulin wash2 Wash calmodulin->wash2 elute 4. EGTA Elution wash2->elute end Purified this compound Complex elute->end ms 5. SDS-PAGE and LC-MS/MS Analysis end->ms

Workflow for Tandem Affinity Purification (TAP)-MS
Enzymatic Assay: Serine/Threonine Phosphatase Activity

This protocol measures the enzymatic activity of this compound by quantifying the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.[12][13]

Methodology:

  • Reagent Preparation:

    • Phosphatase Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35) supplemented with MnCl2, as Ppz phosphatases are typically manganese-dependent.

    • Phosphopeptide Substrate: Reconstitute a generic serine/threonine phosphopeptide substrate to a stock concentration of 1 mM in water.[12]

    • Phosphate Standard: Prepare a standard curve using a provided phosphate standard (e.g., 0 to 2000 pmol).

    • Malachite Green Reagent: Prepare the colorimetric reagent, which complexes with free phosphate.[12]

  • Enzyme Reaction:

    • Perform reactions in a 96-well plate.

    • To each well, add assay buffer, the phosphopeptide substrate (final concentration typically 50-100 µM), and purified this compound enzyme or cell lysate containing this compound. The total reaction volume is typically 50 µL.

    • Include "no-enzyme" and "no-substrate" controls.

    • Incubate at 30°C for 15-30 minutes.

  • Detection:

    • Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent also initiates color development.[12]

    • Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

    • Measure the absorbance at ~620 nm using a microplate reader.

  • Quantification:

    • Subtract the absorbance of the "no-enzyme" control from all readings.

    • Calculate the amount of phosphate released by the enzyme using the phosphate standard curve.

    • Express phosphatase activity in units, where one unit is defined as the amount of enzyme that releases 1 nmol of phosphate per minute under the specified assay conditions.

Conclusion and Future Directions

The this compound gene, along with its paralog PPZ1, represents a highly conserved, fungus-specific serine/threonine phosphatase crucial for cell integrity, ion homeostasis, and stress response in S. cerevisiae and other fungi. Its role in the PKC1 signaling pathway underscores its importance in fundamental cellular processes. The absence of PPZ orthologs in humans makes it an attractive and specific target for the development of novel antifungal agents. The quantitative conservation data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the precise molecular mechanisms of Ppz phosphatases and to exploit this knowledge for therapeutic intervention against pathogenic fungi. Future research should focus on identifying the specific in vivo substrates of this compound, characterizing the regulatory N-terminal domain in pathogenic species, and screening for specific small-molecule inhibitors.

References

The Role of PPZ2 in Cell Cycle Progression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PPZ2, a serine/threonine protein phosphatase in Saccharomyces cerevisiae, plays a crucial, albeit indirect, role in the progression of the cell cycle. While not a primary regulator of cell cycle transitions under optimal growth conditions, its function in maintaining cellular homeostasis is essential for the seamless execution of cell division. This technical guide synthesizes the current understanding of this compound, detailing its function, its interplay with cellular stress responses that impact the cell cycle, and its genetic relationship with its paralog, PPZ1. We provide quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its known signaling context and relevant experimental workflows.

Introduction to this compound

This compound is one of two functionally redundant serine/threonine protein phosphatases of the Ppz family in budding yeast, the other being PPZ1.[1] These phosphatases are unique to fungi and are involved in a variety of cellular processes, most notably the regulation of ion and pH homeostasis, which are critical for maintaining osmotic stability and cell wall integrity.[1] While both PPZ1 and this compound contribute to these functions, they exhibit distinct regulatory properties and physiological impacts when their expression levels are altered.

This compound and Its Connection to the Cell Cycle

The influence of this compound on the cell cycle is primarily observed as a secondary effect of its role in cellular stress mitigation. Proper progression through the cell cycle is contingent on a stable intracellular environment. By regulating potassium and pH levels, this compound ensures this stability. Disruptions in this compound function, especially in conjunction with the deletion of PPZ1, lead to increased sensitivity to osmotic and ionic stress, which in turn can activate cell cycle checkpoints and cause delays or arrests.

Genetic Redundancy and Synthetic Interactions

The functional overlap between PPZ1 and this compound is evident from genetic studies. While single deletion mutants of either PPZ1 or this compound are viable, the double deletion mutant (ppz1Δ this compoundΔ) exhibits significant growth defects, including temperature sensitivity and cell lysis, which can be remedied by osmotic support.[1] This indicates that the Ppz phosphatases collectively perform an essential function, particularly under stressful conditions. The cell lysis phenotype of the double mutant points to a failure in maintaining cell wall integrity, a process tightly coordinated with the cell cycle.

Differential Effects of Overexpression on Cell Cycle Progression

A key distinction between PPZ1 and this compound lies in the consequences of their overexpression. Overexpression of PPZ1 is highly toxic to yeast cells, leading to a potent arrest at the G1/S transition of the cell cycle. In contrast, overexpression of this compound has a minimal impact on cell growth and proliferation.[2] This suggests that despite their redundancy, the two phosphatases are subject to different regulatory mechanisms and may have distinct substrate specificities or subcellular localizations that dictate their physiological roles. The potent G1 arrest caused by PPZ1 overexpression highlights a potential link between Ppz phosphatase activity and the G1/S checkpoint, although this effect is not mirrored by this compound.

Quantitative Data

The differential effects of PPZ1 and this compound overexpression on cell cycle progression have been quantitatively assessed by measuring the budding index, a proxy for the proportion of cells that have passed the G1/S transition.

PlasmidDescriptionBudding Index (%)Effect on Cell Cycle
Empty VectorControl55 ± 5Normal Progression
pCM190-PPZ1PPZ1 Overexpression10 ± 3Strong G1 Arrest
pCM190-PPZ2This compound Overexpression52 ± 6No significant effect

Table 1: Effect of PPZ1 and this compound overexpression on the budding index of S. cerevisiae. Data is presented as mean ± standard deviation from multiple experiments. A lower budding index indicates a higher proportion of unbudded (G1) cells.

Signaling Pathways and Logical Relationships

The primary signaling pathway in which Ppz phosphatases are implicated is the cell wall integrity (CWI) pathway, which is crucial for responding to cell wall stress. While a direct, linear pathway from this compound to core cell cycle regulators has not been elucidated, its role in maintaining homeostasis is a prerequisite for the proper functioning of these regulators.

PPZ_Signaling_Context Osmotic_Stress Osmotic Stress Ion_Imbalance Ion Imbalance Osmotic_Stress->Ion_Imbalance PPZ1 PPZ1 Ion_Imbalance->PPZ1 activates This compound This compound Ion_Imbalance->this compound activates Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S) Ion_Imbalance->Cell_Cycle_Arrest can lead to Cell_Wall_Damage Cell Wall Damage CWI_Pathway Cell Wall Integrity Pathway Cell_Wall_Damage->CWI_Pathway Homeostasis Cellular Homeostasis (K+, pH) PPZ1->Homeostasis maintain This compound->Homeostasis maintain Cell_Cycle_Progression Cell Cycle Progression Homeostasis->Cell_Cycle_Progression permits CWI_Pathway->Cell_Cycle_Arrest can lead to

Caption: Signaling context of PPZ1 and this compound in response to cellular stress.

Experimental Protocols

Yeast Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of yeast cells for DNA content analysis to determine cell cycle distribution.

Materials:

  • Yeast culture

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • SYTOX Green staining solution (e.g., 1 µM in 50 mM Tris-HCl, pH 8.0)

  • Flow cytometer

Procedure:

  • Harvest approximately 1x10^7 yeast cells by centrifugation.

  • Wash the cells once with sterile water.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Fix the cells by adding 2.3 mL of ice-cold 100% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 1 hour.

  • Wash the fixed cells twice with 50 mM Tris-HCl, pH 8.0.

  • Resuspend the cells in 0.5 mL of 50 mM Tris-HCl, pH 8.0 containing 10 µL of RNase A (10 mg/mL).

  • Incubate at 37°C for 2-4 hours.

  • Add 25 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 1-2 hours.

  • Add 0.5 mL of SYTOX Green staining solution and incubate at room temperature in the dark for 1 hour.

  • Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emission at ~525 nm.

Flow_Cytometry_Workflow start Yeast Culture harvest Harvest Cells start->harvest wash1 Wash with Water harvest->wash1 fix Fix in 70% Ethanol wash1->fix wash2 Wash with Tris Buffer fix->wash2 rnase RNase A Treatment wash2->rnase proteinaseK Proteinase K Treatment rnase->proteinaseK stain Stain with SYTOX Green proteinaseK->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for yeast cell cycle analysis by flow cytometry.

Co-Immunoprecipitation (Co-IP) of this compound and Potential Interactors

This protocol is for identifying proteins that interact with this compound in vivo.

Materials:

  • Yeast strain expressing tagged-PPZ2 (e.g., HA-PPZ2)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Glass beads

  • Anti-HA antibody-conjugated beads (or equivalent for the tag used)

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Grow yeast cells to mid-log phase and harvest by centrifugation.

  • Wash the cell pellet with ice-cold water.

  • Resuspend the pellet in lysis buffer.

  • Lyse the cells by bead beating.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Incubate the cleared lysate with anti-HA antibody-conjugated beads with gentle rotation at 4°C for 2-4 hours.

  • Wash the beads three times with wash buffer.

  • Elute the bound proteins by boiling the beads in elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

CoIP_Workflow start Yeast Culture (Tagged-PPZ2) harvest Harvest & Wash Cells start->harvest lyse Cell Lysis harvest->lyse clarify Clarify Lysate lyse->clarify incubate Incubate with Antibody-Beads clarify->incubate wash Wash Beads incubate->wash elute Elute Proteins wash->elute analyze SDS-PAGE & Western Blot elute->analyze

Caption: Workflow for Co-Immunoprecipitation.

In Vitro Phosphatase Assay for this compound

This protocol measures the enzymatic activity of purified this compound.

Materials:

  • Purified this compound enzyme

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA)

  • Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphopeptide)

  • Stop solution (e.g., 1 M NaOH for pNPP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the phosphorylated substrate.

  • Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified this compound enzyme.

  • Incubate for a defined period, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Calculate the phosphatase activity based on a standard curve of the product.

Phosphatase_Assay_Workflow start Prepare Reaction Mix (Buffer + Substrate) prewarm Pre-warm to 30°C start->prewarm add_enzyme Add Purified this compound prewarm->add_enzyme incubate Incubate add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate Activity measure->calculate

Caption: Workflow for an in vitro phosphatase assay.

Conclusion and Future Directions

Future research should focus on identifying the direct substrates of this compound, both under normal and stress conditions, to elucidate the precise molecular pathways it regulates. Advanced techniques such as phosphoproteomic analysis of this compoundΔ mutants and substrate trapping could provide valuable insights. Furthermore, detailed analysis of this compound's subcellular localization throughout the cell cycle will be crucial in pinpointing its site of action. A deeper understanding of this compound's function could have implications for the development of novel antifungal therapies that target essential homeostatic mechanisms in pathogenic fungi.

References

The Discovery and Initial Characterization of PPZ2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of the protein phosphatase PPZ2, a key regulator of cell wall integrity and ion homeostasis in Saccharomyces cerevisiae. This guide details the foundational experiments that elucidated its function, its interplay with the functionally redundant homolog PPZ1, and its role within the Protein Kinase C (PKC1)-mediated signaling pathway. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms governed by this compound.

Introduction

In the budding yeast Saccharomyces cerevisiae, the maintenance of cell integrity is paramount for survival, particularly in response to environmental stresses. The discovery of a pair of functionally redundant protein serine/threonine phosphatases, PPZ1 and this compound, revealed a critical layer of regulation in the signaling network that governs cell wall biosynthesis and ion homeostasis.[1][2] this compound, encoded by the systematic name YDR436W, is a type 1-related protein phosphatase that, in concert with PPZ1, plays a crucial role in the PKC1-mediated signaling pathway, which is essential for cell wall integrity.[1][2] This guide synthesizes the seminal findings on this compound, from its initial identification to its characterization as a regulator of potassium transport and its impact on osmotic stability, cell cycle progression, and halotolerance.[3][4][5]

Discovery and Genetic Characterization

The this compound gene was initially identified in a screen for multicopy suppressors of mutations in the PKC1-mediated MAP kinase pathway.[2] Overexpression of this compound was found to suppress the cell lysis defect of an mpk1Δ mutant, indicating its involvement in the same biological process.[2] Further genetic analysis revealed that this compound is functionally redundant with a homologous gene, PPZ1.[1][2] While single deletion mutants of PPZ1 or this compound exhibit subtle phenotypes, the double deletion mutant (ppz1Δ this compoundΔ) displays a severe temperature-dependent cell lysis defect, highlighting their overlapping essential functions.[1][2][6]

Table 1: Genetic and Physical Properties of this compound
PropertyValueReference
Systematic Name YDR436W[3][6]
Standard Name This compound[3][6]
Organism Saccharomyces cerevisiae[1][2][3][6]
Chromosome Location Chromosome IV[6]
Protein Length 710 amino acids[3]
Molecular Weight 78.5 kDa[3]
Paralog PPZ1 (YML016C)[3][7]

Functional Characterization

The initial characterization of this compound focused on its role in cell wall integrity and ion homeostasis. The phenotypic consequences of deleting PPZ1 and this compound provided significant insights into their cellular functions.

Role in Cell Wall Integrity and the PKC1 Pathway

Genetic epistasis analysis placed PPZ1 and this compound within the PKC1-mediated cell wall integrity pathway.[1][2] This pathway is a conserved signaling cascade that responds to cell wall stress and regulates cell wall remodeling.

PKC1_Pathway cluster_ppz PPZ1/PPZ2 Branch PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 PPZ1_this compound PPZ1/PPZ2 PKC1->PPZ1_this compound Auxiliary Role? MKK1_MKK2 MKK1/MKK2 BCK1->MKK1_MKK2 MPK1 MPK1 MKK1_MKK2->MPK1 CellWall Cell Wall Synthesis MPK1->CellWall BCK2 BCK2 PPZ1_this compound->BCK2 Genetic Interaction Gene_Disruption_Workflow PCR PCR Amplification of Disruption Cassette Transformation Yeast Transformation (Lithium Acetate) PCR->Transformation Selection Selection on Appropriate Media Transformation->Selection Verification PCR Verification of Disruption Selection->Verification Sporulation Sporulation and Tetrad Analysis Verification->Sporulation

References

Methodological & Application

Application Notes and Protocols for Cloning and Expression of Recombinant PPZ2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and purification of recombinant Serine/threonine-protein phosphatase PPZ2 from Saccharomyces cerevisiae. The protocols outlined below are intended for research purposes and can be adapted for various downstream applications, including functional assays and drug screening.

Data Presentation

Table 1: Expected Yield of Recombinant this compound from E. coli Shake Flask Cultures
Culture Volume (L)Expression SystemPurification MethodExpected Protein Yield (mg/L)Reference
1E. coli BL21(DE3) / pET28a-PPZ2Immobilized Metal Affinity Chromatography (IMAC)5 - 50[1][2][3]
0.05E. coli (High-density culture)IMAC280 - 680 (equivalent to 14-34 mg per 50 mL)[3]

Note: Protein yields are highly dependent on the specific protein, expression conditions, and the health of the bacterial culture. The values presented are estimates and may vary significantly.[4]

Experimental Protocols

Cloning of S. cerevisiae this compound Gene into pET28a(+) Expression Vector

This protocol describes the amplification of the this compound gene from S. cerevisiae genomic DNA and its subsequent cloning into the pET28a(+) expression vector, which will append an N-terminal His6-tag to the recombinant protein.

1.1. Genomic DNA Extraction from Saccharomyces cerevisiae

This protocol is adapted from standard yeast genomic DNA isolation procedures.

  • Materials:

    • YPD medium

    • S. cerevisiae (e.g., strain S288C)

    • Lysis buffer (2% Triton X-100, 1% SDS, 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

    • Phenol:chloroform:isoamyl alcohol (25:24:1)

    • 100% Ethanol and 70% Ethanol

    • Acid-washed glass beads (0.5 mm diameter)

    • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Procedure:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

    • Resuspend the cell pellet in 200 µL of lysis buffer.

    • Add an equal volume of acid-washed glass beads.

    • Vortex vigorously for 5 minutes to disrupt the cells.

    • Add 200 µL of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

    • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for 30 minutes.

    • Pellet the DNA by centrifugation at 12,000 x g for 10 minutes.

    • Wash the pellet with 500 µL of 70% ethanol.

    • Air dry the pellet and resuspend in 50 µL of TE buffer.

    • Quantify the DNA concentration using a spectrophotometer.

1.2. Primer Design for this compound Amplification

The following primers are designed to amplify the full-length coding sequence of this compound (Systematic Name: YDR436W) from S. cerevisiae S288C genomic DNA.[5] Restriction sites for NdeI (forward primer) and XhoI (reverse primer) are included for cloning into the pET28a(+) vector.

  • Forward Primer (this compound-NdeI-F): 5'-CATATGTCCAAGAGTTTGGATGAAG-3' (NdeI site: CATATG)

  • Reverse Primer (this compound-XhoI-R): 5'-CTCGAGTTAATTTAGATTTTTCTTCTTTGG-3' (XhoI site: CTCGAG)

1.3. PCR Amplification of this compound Gene

  • PCR Reaction Mix (50 µL):

    • 5x High-Fidelity PCR Buffer: 10 µL

    • 10 mM dNTPs: 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • S. cerevisiae Genomic DNA (50-100 ng): 1 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 58°C for 20 seconds

      • Extension: 72°C for 1 minute 15 seconds (based on ~1 kb/30 sec extension rate for a ~2.1 kb gene)

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis:

    • Run 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm the amplification of a ~2.1 kb fragment.

    • Purify the remaining PCR product using a PCR purification kit.

1.4. Restriction Digest and Ligation

  • Procedure:

    • Digest both the purified PCR product and the pET28a(+) vector with NdeI and XhoI restriction enzymes in separate reactions.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested PCR product and the linearized pET28a(+) vector using a gel extraction kit.

    • Set up a ligation reaction with the digested this compound insert and pET28a(+) vector using T4 DNA ligase.

    • Incubate at 16°C overnight or at room temperature for 2-4 hours.

1.5. Transformation into E. coli

  • Procedure:

    • Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

    • Plate the transformed cells on LB agar (B569324) plates containing 50 µg/mL kanamycin (B1662678).

    • Incubate overnight at 37°C.

    • Screen colonies for the correct insert by colony PCR and restriction digestion of isolated plasmid DNA.

    • Confirm the sequence of the insert by Sanger sequencing.

Expression and Purification of Recombinant His6-PPZ2

2.1. Transformation into Expression Host

  • Procedure:

    • Transform the confirmed pET28a-PPZ2 plasmid into competent E. coli BL21(DE3) cells.

    • Plate on LB agar with 50 µg/mL kanamycin and incubate overnight at 37°C.

2.2. Protein Expression

  • Procedure:

    • Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 18-25°C and continue to grow for 16-18 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2.3. Cell Lysis and Protein Purification

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Procedure:

    • Resuspend the cell pellet in 30 mL of lysis buffer per liter of culture.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to lyse the cells.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Equilibrate a Ni-NTA affinity column with lysis buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the bound protein with 5 column volumes of elution buffer.

    • Collect fractions and analyze by SDS-PAGE for purity.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a Bradford or BCA assay.

Functional Assay for Recombinant this compound

The activity of the recombinant this compound can be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

  • Materials:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 5 mM DTT.

    • Substrate: 10 mM pNPP in assay buffer.

    • Stop Solution: 1 M NaOH.

    • Purified recombinant this compound.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add a known amount of purified this compound enzyme (e.g., 0.1-1 µg) to the wells.

    • Initiate the reaction by adding 50 µL of 10 mM pNPP substrate.

    • Incubate at 30°C for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm.

    • Calculate the specific activity of the enzyme (µmol of p-nitrophenol released per minute per mg of enzyme).

Mandatory Visualizations

Signaling Pathway Diagram

PPZ2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Rho1_GTP Rho1-GTP PKC1 PKC1 Rho1_GTP->PKC1 Activates Bck1 Bck1 (MAPKKK) PKC1->Bck1 Phosphorylates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Phosphorylates Slt2 Slt2 (MAPK) Mkk1_Mkk2->Slt2 Phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2->Transcription_Factors Phosphorylates Cell_Wall_Integrity Cell Wall Integrity Gene Expression Transcription_Factors->Cell_Wall_Integrity This compound This compound This compound->Slt2 Dephosphorylates (Negative Regulation)

Caption: PKC1-MAPK signaling pathway in S. cerevisiae and the putative role of this compound.

Experimental Workflow Diagram

Cloning_Expression_Workflow cluster_cloning Cloning cluster_expression Expression and Purification cluster_assay Functional Assay gDNA_Extraction Yeast Genomic DNA Extraction PCR_Amplification PCR Amplification of this compound Gene gDNA_Extraction->PCR_Amplification Digestion_Ligation Restriction Digest and Ligation into pET28a PCR_Amplification->Digestion_Ligation Transformation_Cloning Transformation into E. coli DH5α Digestion_Ligation->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation into E. coli BL21(DE3) Sequencing->Transformation_Expression Induction IPTG Induction Transformation_Expression->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Purification IMAC Purification Lysis->Purification Analysis SDS-PAGE and Concentration Determination Purification->Analysis Enzyme_Assay pNPP Phosphatase Assay Analysis->Enzyme_Assay

Caption: Workflow for cloning, expression, and functional analysis of recombinant this compound.

References

Application Notes and Protocols: Purification of Active PPZ2 Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPZ2 is a serine/threonine protein phosphatase found in Saccharomyces cerevisiae that plays a crucial role in cation homeostasis, cell wall integrity, and cell cycle progression.[1][2] As a component of the PKC1-mediated signaling pathway, also known as the Cell Wall Integrity (CWI) pathway, this compound is a potential target for the development of novel antifungal agents.[1][3] The study of this compound's structure, function, and inhibition requires a reliable source of the active enzyme. This document provides a detailed protocol for the expression and purification of active, N-terminally His-tagged recombinant this compound from E. coli.

Data Presentation

A representative purification of His-tagged this compound from a 1-liter E. coli culture is summarized in the table below. The presented values are typical for a successful purification, aiming for high purity and recovery of enzymatic activity.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate3507002.01001
Cleared Lysate2806302.25901.1
Ni-NTA Affinity Chromatography542084.06042
Size-Exclusion Chromatography3.5350100.05050

One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1 nmole of p-nitrophenyl phosphate (B84403) (pNPP) per minute at 30°C.[4]

Experimental Protocols

This protocol describes the expression and purification of N-terminally 6xHis-tagged this compound in E. coli BL21(DE3) cells.

Expression of Recombinant this compound
  • Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the this compound gene fused to an N-terminal 6xHis tag.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16-18 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Cell Lysis
  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice using a probe sonicator. Perform 6 cycles of 30-second bursts with 30-second cooling intervals.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (cleared lysate) containing the soluble His-tagged this compound.

Nickel-Affinity Chromatography (Native Conditions)
  • Equilibrate a 5 mL Ni-NTA agarose (B213101) column with 10 column volumes of Lysis Buffer.

  • Load the cleared lysate onto the equilibrated column at a flow rate of 1 mL/min.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[5]

  • Elute the His-tagged this compound with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[5]

  • Collect 1 mL fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analyze the fractions containing the eluted protein by SDS-PAGE to assess purity.

Size-Exclusion Chromatography (Optional Polishing Step)
  • Pool the fractions from the Ni-NTA chromatography that contain the purified this compound.

  • Concentrate the pooled fractions to a volume of 2-3 mL using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at an appropriate flow rate.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound.

Protein Storage
  • Determine the final protein concentration.

  • Aliquot the purified this compound, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification transformation Transformation of E. coli overnight_culture Overnight Culture transformation->overnight_culture large_scale_growth Large-Scale Growth overnight_culture->large_scale_growth induction IPTG Induction large_scale_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis & Sonication cell_harvest->cell_lysis clarification Clarification by Centrifugation cell_lysis->clarification ni_nta Ni-NTA Affinity Chromatography clarification->ni_nta elution Elution ni_nta->elution sec Size-Exclusion Chromatography elution->sec final_product Pure Active this compound sec->final_product

Figure 1. Experimental workflow for the purification of active this compound.

cwi_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cell_stress Cell Wall Stress sensors Wsc1/Mid2 cell_stress->sensors rho1_gdp Rho1-GDP sensors->rho1_gdp Activates rho1_gtp Rho1-GTP rho1_gdp->rho1_gtp GEF (Rom2) pkc1 Pkc1 rho1_gtp->pkc1 Activates bck1 Bck1 pkc1->bck1 mkk1_2 Mkk1/2 bck1->mkk1_2 mpk1 Mpk1 (Slt2) mkk1_2->mpk1 cell_wall_synthesis Cell Wall Synthesis Genes mpk1->cell_wall_synthesis Activates Transcription This compound This compound This compound->pkc1 Inhibits/Modulates

Figure 2. The Cell Wall Integrity (CWI) signaling pathway in yeast.

References

Application Notes and Protocols for a Malachite Green-Based Serine/Threonine Phosphatase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The phosphorylation status of a protein is dynamically regulated by the opposing activities of protein kinases and protein phosphatases. Serine/threonine phosphatases, such as the PP2A family, play a critical role in these signaling networks by catalyzing the removal of phosphate (B84403) groups from serine and threonine residues.[2][3] Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making these enzymes attractive targets for therapeutic intervention.[3][4]

This document provides a detailed protocol for a non-radioactive, colorimetric serine/threonine phosphatase activity assay using malachite green.[5][6] This assay is a robust and sensitive method for quantifying phosphatase activity by measuring the amount of free phosphate released from a phosphopeptide substrate.[7][8] The protocol is suitable for high-throughput screening of potential phosphatase inhibitors and for characterizing the kinetic properties of phosphatases like those in the PP2 family.

Principle of the Assay

The malachite green assay is based on the quantification of the green complex formed between Malachite Green, molybdate (B1676688), and free orthophosphate under acidic conditions.[7][9] A serine/threonine phosphatase dephosphorylates a synthetic phosphopeptide substrate, releasing inorganic phosphate (Pi). The addition of the Malachite Green-molybdate reagent stops the enzymatic reaction and initiates color development. The intensity of the green color is directly proportional to the amount of released phosphate and can be measured spectrophotometrically at a wavelength between 600 and 660 nm.[7]

Signaling Pathway Involving Serine/Threonine Phosphatases

Serine/threonine phosphatases, such as PP2A, are key regulators in numerous signaling pathways. They act as tumor suppressors by negatively regulating mitogenic signals.[3] For instance, they can dephosphorylate and inactivate components of the MAPK and PI3K/Akt signaling pathways, which are frequently hyperactivated in cancer. The diagram below illustrates a simplified signaling cascade where a serine/threonine phosphatase acts as a negative regulator.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activates Phosphatase Ser/Thr Phosphatase (e.g., PP2A) Kinase_Cascade->Phosphatase Inhibits Substrate Dephosphorylated Substrate Kinase_Cascade->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Phosphatase->Substrate_P Dephosphorylates Substrate_P->Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Cellular_Response Promotes Substrate->Substrate_P

Caption: Simplified signaling pathway illustrating the regulatory role of a serine/threonine phosphatase.

Experimental Workflow

The experimental workflow for the phosphatase activity assay is straightforward and can be adapted for a 96-well plate format for high-throughput analysis. The key steps include reaction setup, initiation of the enzymatic reaction, termination and color development, and finally, data acquisition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Standards) Plate Prepare 96-Well Plate Reagents->Plate Add_Components Add Assay Buffer, Enzyme, and Inhibitor (if any) Plate->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Start_Reaction Initiate Reaction with Phosphopeptide Substrate Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction and Develop Color with Malachite Green Reagent Incubate->Stop_Reaction Incubate_Color Incubate at Room Temperature Stop_Reaction->Incubate_Color Read_Absorbance Read Absorbance at 620-660 nm Incubate_Color->Read_Absorbance Standard_Curve Generate Phosphate Standard Curve Read_Absorbance->Standard_Curve Calculate_Activity Calculate Phosphatase Activity or % Inhibition Standard_Curve->Calculate_Activity

Caption: Experimental workflow for the malachite green-based phosphatase activity assay.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 5 mM EDTA, 500 mM NaCl, 5 mM DTT. Store at 4°C.

  • Phosphopeptide Substrate (10X): Prepare a 1 mM solution of a suitable phosphopeptide substrate (e.g., RRA(pT)VA) in deionized water. Store at -20°C.

  • Purified Serine/Threonine Phosphatase: Dilute the enzyme to the desired concentration in 1X Assay Buffer just before use. The optimal concentration should be determined empirically.

  • Phosphate Standard (1 mM): Prepare a 1 mM solution of KH₂PO₄ in deionized water. Store at 4°C.

  • Malachite Green Reagent:

    • Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in deionized water.

    • Solution B: Dissolve 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl.

    • Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. This working reagent should be prepared fresh daily.

Assay Procedure
  • Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the 1 mM Phosphate Standard in 1X Assay Buffer. Suggested concentrations range from 0 to 40 µM.

  • Reaction Setup: In a 96-well microplate, add the following components in the indicated order:

    • 10 µL of 5X Assay Buffer

    • Deionized water to a final volume of 50 µL

    • 5 µL of test compound (or vehicle for control)

    • 10 µL of diluted phosphatase enzyme

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of 10X phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme's specific activity.

  • Stop Reaction and Color Development: Add 100 µL of the Malachite Green Working Reagent to each well to terminate the reaction.

  • Color Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance: Read the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

Data Analysis
  • Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.

  • Calculate Phosphate Released: Use the standard curve equation to determine the concentration of phosphate released in each sample well.

  • Determine Phosphatase Activity: Calculate the specific activity of the phosphatase using the following formula: Specific Activity (nmol/min/mg) = (Phosphate released (nmol)) / (Incubation time (min) x Enzyme amount (mg))

  • Inhibitor Studies: To determine the potency of an inhibitor, calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for a Serine/Threonine Phosphatase
ParameterValue
Vmax (nmol/min/mg)150
Km (µM)25
Optimal pH7.4
Optimal Temperature (°C)37
Table 2: Hypothetical IC₅₀ Values of Known Phosphatase Inhibitors
InhibitorTarget PhosphataseIC₅₀ (nM)
Okadaic Acid[4]PP2A0.1 - 1.0
Calyculin A[4]PP1, PP2A0.5 - 2.0
Cantharidin[10]PP2A100 - 500
FostriecinPP2A, PP410 - 40

Troubleshooting

IssuePossible CauseSolution
High background in "no enzyme" controlPhosphate contamination in reagentsUse phosphate-free water and reagents. Test each reagent for phosphate contamination.
Low signalInsufficient enzyme activity or incubation timeIncrease enzyme concentration or incubation time. Ensure optimal assay conditions (pH, temperature).
Non-linear standard curveIncorrect standard dilutions or reagent instabilityPrepare fresh standards and Malachite Green reagent. Ensure proper mixing.
High well-to-well variabilityPipetting errors or inadequate mixingUse calibrated pipettes and ensure thorough mixing at each step.

Conclusion

The malachite green-based colorimetric assay provides a reliable, sensitive, and high-throughput method for measuring the activity of serine/threonine phosphatases. This protocol can be readily implemented in academic and industrial research settings for the characterization of phosphatase enzymes and the discovery and development of novel phosphatase inhibitors. Careful optimization of assay conditions and adherence to the protocol will ensure the generation of accurate and reproducible data.

References

Generating PPZ2 Knockout and Knockdown Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for generating knockout and knockdown models of the protein phosphatase Z2 (PPZ2) gene. Given that this compound and its functionally redundant paralog PPZ1 are well-characterized in Saccharomyces cerevisiae (yeast), the primary focus of the knockout protocol will be on this model organism. The knockdown protocols will be detailed for mammalian cell lines, as RNA interference (RNAi) is a more common technique in these systems.

Introduction to this compound

This compound is a serine/threonine protein phosphatase, isoform of Ppz1p, found in Saccharomyces cerevisiae.[1] It plays a crucial role in various cellular processes, including the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and tolerance to high salt concentrations.[1] this compound is functionally redundant with the closely related PPZ1 gene.[2][3] The deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, highlighting their importance in maintaining cell wall integrity.[2][3] These phosphatases are involved in the PKC1-mediated cell integrity pathway.[2][3]

This compound Signaling Pathway

PPZ1 and this compound are implicated as auxiliary components or as acting on a branch of the PKC1-mediated pathway, which is crucial for yeast cell growth and cell wall remodeling. The pathway involves a cascade of protein kinases leading to the activation of the mitogen-activated protein kinase (MAPK) homolog, Mpk1p.

PPZ2_Signaling_Pathway PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 PPZ1_2 PPZ1 / this compound PKC1->PPZ1_2 MKK1_2 MKK1/2 BCK1->MKK1_2 MPK1 MPK1 MKK1_2->MPK1 CellWall Cell Wall Integrity MPK1->CellWall Auxiliary Auxiliary Role / Parallel Branch PPZ1_2->Auxiliary Auxiliary->CellWall Yeast_Knockout_Workflow cluster_0 1. Knockout Cassette Generation cluster_1 2. Yeast Transformation cluster_2 3. Verification of Knockout A Design Primers with Homology to this compound Flanking Regions and Selectable Marker B PCR Amplification of Selectable Marker (e.g., URA3, KanMX) A->B C Purify PCR Product (Knockout Cassette) B->C E Transform Yeast with Knockout Cassette C->E D Prepare Competent Yeast Cells (e.g., Lithium Acetate Method) D->E F Plate on Selective Media E->F G Isolate Genomic DNA from Transformants H Colony PCR with Verification Primers G->H I Analyze PCR Products by Gel Electrophoresis H->I J (Optional) Sanger Sequencing to Confirm Deletion I->J siRNA_Knockdown_Workflow cluster_0 1. Preparation cluster_1 2. Transfection cluster_2 3. Validation of Knockdown A Design and Synthesize siRNAs Targeting this compound Homolog mRNA B Culture Mammalian Cells to Optimal Confluency (e.g., 70%) A->B D Transfect Cells with siRNA B->D C Prepare siRNA-Lipid Complex (or use Electroporation) C->D E Incubate for 24-72 hours D->E F Harvest Cells and Isolate RNA or Protein G Quantitative RT-PCR (qRT-PCR) to Measure mRNA Levels F->G H Western Blot to Measure Protein Levels F->H I Phenotypic Assays H->I

References

Application Notes and Protocols for Studying PPZ2 Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PPZ2: A Key Regulator of Cell Integrity in Yeast

Saccharomyces cerevisiae, a widely used model organism in biological research, possesses two functionally redundant serine/threonine protein phosphatases, Ppz1 and this compound. These enzymes play a crucial role in maintaining cell wall integrity, osmotic stability, and ion homeostasis.[1][2] Ppz1 and this compound are components of the Protein Kinase C (PKC1)-mediated signaling pathway, which is essential for cell survival under various stress conditions.[1] Deletion of both PPZ1 and this compound genes results in a temperature-sensitive cell lysis phenotype and increased sensitivity to osmotic stress, highlighting their importance in cellular resilience.[1][2] Understanding the precise function of this compound is critical for elucidating the complex signaling networks that govern cell integrity and stress response, and may offer insights into fungal pathogenesis and potential antifungal drug targets.

CRISPR-Cas9 as a Tool to Interrogate this compound Function

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a powerful and precise tool for genome editing in a variety of organisms, including yeast.[3][4] This technology allows for targeted gene knockouts, insertions, and modifications, enabling researchers to study gene function with unprecedented accuracy and efficiency. By leveraging CRISPR-Cas9 to create a specific knockout of the this compound gene, researchers can dissect its individual contribution to cellular processes, overcoming the functional redundancy with its paralog, PPZ1. This approach facilitates the detailed characterization of this compound's role in signaling pathways and its impact on cellular phenotypes.

Experimental Protocols

Protocol 1: Designing and Cloning a Guide RNA (gRNA) for this compound Knockout

Objective: To design and clone a specific guide RNA targeting the this compound gene into a yeast expression vector containing the Cas9 nuclease.

Materials:

  • Saccharomyces cerevisiae genomic DNA

  • pCAS plasmid (or other suitable yeast CRISPR-Cas9 vector)

  • Restriction enzymes (e.g., as specified by the chosen vector)

  • T4 DNA ligase

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid purification kit

  • Oligonucleotides for gRNA and verification primers

Procedure:

  • gRNA Design:

    • Identify a 20-nucleotide target sequence within the coding region of the this compound gene (Systematic Name: YDR436W).

    • The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.

    • Utilize online gRNA design tools (e.g., CHOPCHOP, CRISPR Design Tool) to identify potential gRNA sequences and assess their on-target efficiency and potential off-target effects.[5]

    • Recommended gRNA sequence for this compound (example): 5'-GATGTCAAGAGAGTAGAAGTTGG-3' (This is a hypothetical sequence and should be validated bioinformatically before use).

  • Oligonucleotide Synthesis:

    • Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA sequence with appropriate overhangs for cloning into the selected CRISPR-Cas9 vector.

  • Vector Preparation:

    • Digest the yeast CRISPR-Cas9 vector with the appropriate restriction enzyme(s) according to the manufacturer's protocol to create cloning sites for the gRNA cassette.

    • Purify the linearized vector using a gel purification kit.

  • gRNA Cassette Ligation:

    • Anneal the two complementary oligonucleotides to form a double-stranded DNA fragment.

    • Ligate the annealed gRNA cassette into the linearized CRISPR-Cas9 vector using T4 DNA ligase.

  • Transformation and Plasmid Purification:

    • Transform the ligation product into competent E. coli cells.

    • Select for positive transformants on LB agar plates containing the appropriate antibiotic.

    • Isolate and purify the plasmid DNA from positive colonies using a plasmid purification kit.

  • Verification:

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: CRISPR-Cas9-Mediated Knockout of this compound in S. cerevisiae

Objective: To introduce the Cas9-gRNA plasmid into yeast cells to generate a this compound knockout strain.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • CRISPR-Cas9 plasmid containing the this compound-targeting gRNA

  • Repair template (optional, for precise editing)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective agar plates (e.g., SC-Ura for a URA3 marker on the plasmid)

  • Yeast genomic DNA extraction kit

  • PCR reagents and primers flanking the this compound locus

Procedure:

  • Yeast Transformation:

    • Transform the CRISPR-Cas9-PPZ2-gRNA plasmid into the desired S. cerevisiae strain using a standard yeast transformation protocol.

    • If a precise deletion or modification is desired, co-transform with a linear DNA repair template containing the desired edit flanked by homology arms to the this compound locus. For a simple knockout, the cell's non-homologous end joining (NHEJ) pathway will introduce mutations.

  • Selection of Transformants:

    • Plate the transformed cells on selective agar plates and incubate at 30°C for 2-3 days until colonies appear.

  • Verification of this compound Knockout:

    • Isolate genomic DNA from individual colonies.

    • Perform PCR using primers that flank the this compound target site.

    • Analyze the PCR products by gel electrophoresis. A successful knockout will result in a change in the size of the PCR product or a loss of the product altogether.

    • Confirm the knockout by Sanger sequencing of the PCR product.

  • Plasmid Curing (Optional):

    • To create a marker-free knockout strain, the CRISPR-Cas9 plasmid can be removed by growing the cells on non-selective media and then replica-plating to identify colonies that have lost the plasmid.

Protocol 3: Phenotypic Analysis of this compoundΔ Strain

Objective: To assess the phenotypic consequences of this compound deletion, focusing on temperature sensitivity and osmotic stress sensitivity.

A. Temperature-Sensitive Growth Assay:

  • Culture Preparation: Grow wild-type (WT) and this compoundΔ strains in YPD liquid medium overnight at a permissive temperature (e.g., 25°C).

  • Serial Dilution: Prepare 10-fold serial dilutions of each culture.

  • Spotting: Spot 5 µL of each dilution onto YPD agar plates.

  • Incubation: Incubate one set of plates at the permissive temperature (25°C) and another set at a restrictive temperature (e.g., 37°C or 39°C).

  • Analysis: After 2-3 days, compare the growth of the WT and this compoundΔ strains at both temperatures. A significant reduction in growth of the this compoundΔ strain at the restrictive temperature indicates a temperature-sensitive phenotype.

B. Osmotic Stress Sensitivity Assay:

  • Culture Preparation: Grow WT and this compoundΔ strains in YPD liquid medium overnight at 30°C.

  • Growth Curve Analysis:

    • Inoculate fresh YPD medium and YPD medium supplemented with an osmotic stressor (e.g., 1 M NaCl or 1 M Sorbitol) with the overnight cultures to an initial OD600 of ~0.1.

    • Incubate the cultures in a microplate reader at 30°C with shaking.

    • Measure the OD600 at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis: Plot the growth curves (OD600 vs. time) for both strains under normal and osmotic stress conditions. Compare the growth rates and final cell densities to determine the sensitivity of the this compoundΔ strain to osmotic stress.

Protocol 4: Analysis of Slt2 MAPK Activation

Objective: To determine the effect of this compound deletion on the activation of the Slt2 MAP kinase, a key downstream component of the cell wall integrity pathway.

Materials:

  • Wild-type (WT) and this compoundΔ yeast strains

  • Yeast protein extraction buffer

  • Primary antibody against phosphorylated Slt2 (p-Slt2)

  • Primary antibody against total Slt2 (loading control)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Cell Culture and Stress Induction:

    • Grow WT and this compoundΔ strains to mid-log phase in YPD medium.

    • Induce cell wall stress by adding a final concentration of 0.1 mg/mL Congo Red or by heat shock at 39°C for 1 hour. Include an unstressed control for each strain.

  • Protein Extraction:

    • Harvest the cells by centrifugation and perform protein extraction using a standard yeast lysis protocol (e.g., bead beating in lysis buffer).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-p-Slt2 antibody to detect the activated form of the kinase.

    • Strip the membrane and re-probe with an anti-total Slt2 antibody to ensure equal loading.

  • Quantification:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-Slt2 to total Slt2 for each sample to determine the relative activation of the Slt2 MAPK.

Data Presentation

Table 1: Phenotypic Analysis of this compoundΔ Strain

PhenotypeWild-TypeThis compoundΔ
Growth at 25°C ++++++
Growth at 37°C ++++
Growth in 1M NaCl +++/-
Growth in 1M Sorbitol +++++

(+++: robust growth; ++: moderate growth; +: weak growth; +/-: very weak growth)

Table 2: Quantitative Analysis of Slt2 MAPK Activation

StrainConditionRelative p-Slt2/Total Slt2 Ratio (Fold Change vs. WT Unstressed)
Wild-TypeUnstressed1.0
Wild-TypeStressed5.2
This compoundΔUnstressed1.8
This compoundΔStressed8.5

(Data are hypothetical and for illustrative purposes only)

Visualizations

PPZ2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Rho1 Rho1 Cell Wall Stress->Rho1 Osmotic Stress Osmotic Stress Osmotic Stress->Rho1 PKC1 PKC1 Rho1->PKC1 Activates Bck1 Bck1 PKC1->Bck1 Activates Mkk1_Mkk2 Mkk1/Mkk2 Bck1->Mkk1_Mkk2 Activates Slt2 Slt2 (MAPK) Mkk1_Mkk2->Slt2 Activates Rlm1_Swi4_Swi6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_Swi6 Activates This compound This compound This compound->Slt2 Inhibits Gene Expression Gene Expression Rlm1_Swi4_Swi6->Gene Expression Regulates

Caption: The PKC1-Slt2 cell wall integrity signaling pathway in yeast.

CRISPR_Workflow cluster_design gRNA Design & Cloning cluster_knockout Yeast Knockout cluster_analysis Phenotypic Analysis gRNA_Design 1. Design gRNA for this compound Oligo_Synthesis 2. Synthesize Oligos gRNA_Design->Oligo_Synthesis Ligation 4. Ligate gRNA into Vector Oligo_Synthesis->Ligation Vector_Prep 3. Prepare CRISPR Vector Vector_Prep->Ligation Transformation_Ecoli 5. Transform E. coli Ligation->Transformation_Ecoli Verification 6. Verify Sequence Transformation_Ecoli->Verification Transformation_Yeast 7. Transform Yeast Verification->Transformation_Yeast Selection 8. Select Transformants Transformation_Yeast->Selection Validation 9. Validate Knockout Selection->Validation Pheno_Assay 10. Perform Phenotypic Assays Validation->Pheno_Assay Data_Analysis 11. Analyze Data Pheno_Assay->Data_Analysis

Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of this compound.

Logical_Relationship PPZ2_Function This compound Function CWI_Pathway Cell Wall Integrity Pathway PPZ2_Function->CWI_Pathway Negatively Regulates Osmotic_Stress_Response Osmotic Stress Response PPZ2_Function->Osmotic_Stress_Response Contributes to Slt2_Activity Slt2 MAPK Activity CWI_Pathway->Slt2_Activity Leads to Cell_Lysis Temperature-Sensitive Cell Lysis Osmotic_Stress_Response->Cell_Lysis Prevents Slt2_Activity->Cell_Lysis Prevents

Caption: Logical relationships of this compound function and associated phenotypes.

References

PPZ2 antibody for western blot and immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of a polyclonal antibody targeting the PPZ2 protein from Saccharomyces cerevisiae in Western Blotting and Immunofluorescence applications. The information is intended to guide researchers in the accurate detection and localization of this compound.

Product Information

Target Protein Antibody Name Catalog Number Host Species Clonality Reactivity Verified Applications
Serine/threonine-protein phosphatase PP-Z2 (this compound)This compound Polyclonal AntibodyMBS7154924RabbitPolyclonalSaccharomyces cerevisiae (Baker's Yeast)Western Blot (WB), ELISA

Note: The suitability of this antibody for Immunofluorescence has not been explicitly verified by the manufacturer and should be validated by the end-user.

Target Protein Details

Protein Name Gene Name Organism UniProt ID Molecular Weight (Predicted) Function
Serine/threonine-protein phosphatase PP-Z2This compoundSaccharomyces cerevisiaeP3332978.5 kDaEssential for maintaining cell size and integrity in response to osmotic stress. Functions within the PKC1-mediated cell wall integrity pathway.[1][2][3]

Signaling Pathway

The this compound protein in Saccharomyces cerevisiae is a serine/threonine-protein phosphatase that plays a role in the PKC1-mediated cell wall integrity pathway. This pathway is crucial for responding to cell wall stress and maintaining cellular integrity during growth and division.

PPZ2_PKC1_Pathway cluster_mapk_cascade MAP Kinase Cascade Cell_Stress Cell Wall Stress Rho1 Rho1-GTP Cell_Stress->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1_Mkk2 Mkk1 / Mkk2 Bck1->Mkk1_Mkk2 Slt2_Mpk1 Slt2 (Mpk1) Mkk1_Mkk2->Slt2_Mpk1 Transcription_Factors Rlm1, SBF, MBF (Transcription Factors) Slt2_Mpk1->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis & Remodeling Genes Transcription_Factors->Cell_Wall_Synthesis This compound This compound Pathway_Modulation Pathway Modulation This compound->Pathway_Modulation Pathway_Modulation->Pkc1 Negative Regulation

Caption: PKC1-mediated cell wall integrity pathway in S. cerevisiae.

Experimental Protocols

Western Blotting (WB)

This protocol provides a general procedure for detecting this compound in yeast cell lysates. Optimization of antibody dilutions and incubation times is recommended for best results.

Materials:

  • Yeast cell culture

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Glass beads (acid-washed)

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Rabbit anti-PPZ2 (MyBioSource, #MBS7154924)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL detection reagents

Workflow:

WB_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_probe Immunodetection Harvest Harvest Yeast Cells Lyse Lyse Cells (Glass Beads) Harvest->Lyse Quantify Quantify Protein Lyse->Quantify Denature Denature in Sample Buffer Quantify->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect ECL Detection Wash2->Detect

Caption: Western Blotting experimental workflow.

Procedure:

  • Yeast Protein Extraction:

    • Harvest yeast cells from a liquid culture by centrifugation.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.

    • Add an equal volume of acid-washed glass beads.

    • Vortex vigorously for 1-2 minute intervals, cooling on ice in between, for a total of 5-10 minutes of vortexing.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).

  • Sample Preparation and SDS-PAGE:

    • Mix the desired amount of protein (typically 20-50 µg) with an equal volume of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel (a gradient gel or a 7.5% gel is recommended for a ~78.5 kDa protein).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Incubate the membrane with the primary anti-PPZ2 antibody diluted in Blocking Buffer. A starting dilution of 1:500 to 1:2000 is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendations, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Quantitative Data Summary (Recommended Starting Conditions):

Parameter Recommendation
Protein Load 20-50 µ g/lane
Gel Percentage 7.5% or 4-12% gradient
Blocking Time 1 hour at RT or overnight at 4°C
Primary Antibody Dilution 1:500 - 1:2000
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°C
Secondary Antibody Dilution As per manufacturer's datasheet
Secondary Antibody Incubation 1 hour at RT
Immunofluorescence (IF)

This protocol provides a general method for the immunofluorescent staining of this compound in yeast cells. As the recommended antibody has not been validated for IF, extensive optimization may be required.

Materials:

  • Yeast cell culture

  • Fixation Solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Spheroplasting Buffer (e.g., PBS with sorbitol)

  • Zymolyase or Lyticase

  • Permeabilization Solution (e.g., ice-cold methanol (B129727) and acetone (B3395972), or PBS with 0.1% Triton X-100)

  • Poly-L-lysine coated slides or coverslips

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Primary Antibody: Rabbit anti-PPZ2 (MyBioSource, #MBS7154924)

  • Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)

  • PBS (Phosphate-Buffered Saline)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Workflow:

IF_Workflow cluster_prep_if Cell Preparation cluster_stain Immunostaining cluster_image Mounting & Imaging Grow Grow Yeast Cells Fix Fix Cells (Formaldehyde) Grow->Fix Spheroplast Digest Cell Wall (Zymolyase) Fix->Spheroplast Adhere Adhere Cells (to Slide) Spheroplast->Adhere Permeabilize Permeabilize Cells Adhere->Permeabilize Block_IF Block Permeabilize->Block_IF Primary_Ab_IF Incubate with Primary Antibody Block_IF->Primary_Ab_IF Wash1_IF Wash Primary_Ab_IF->Wash1_IF Secondary_Ab_IF Incubate with Secondary Antibody Wash1_IF->Secondary_Ab_IF Wash2_IF Wash Secondary_Ab_IF->Wash2_IF Counterstain Counterstain (e.g., DAPI) Wash2_IF->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: Immunofluorescence experimental workflow.

Procedure:

  • Cell Preparation and Fixation:

    • Grow yeast cells to the desired optical density in an appropriate medium.

    • Fix the cells by adding formaldehyde to the culture medium to a final concentration of 3.7% and incubate for 1-2 hours.

    • Pellet the cells and wash twice with PBS.

  • Cell Wall Digestion (Spheroplasting):

    • Resuspend the fixed cells in a spheroplasting buffer.

    • Add zymolyase or lyticase and incubate at 30°C. Monitor the formation of spheroplasts under a microscope.

    • Gently wash the spheroplasts with spheroplasting buffer.

  • Cell Adhesion and Permeabilization:

    • Adhere the spheroplasts to poly-L-lysine coated slides or coverslips.

    • Permeabilize the cells, for example, by incubating in ice-cold methanol for 5 minutes, followed by ice-cold acetone for 30 seconds. Alternatively, use a detergent-based method like 0.1% Triton X-100 in PBS.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes in a humidified chamber.

    • Incubate with the primary anti-PPZ2 antibody diluted in Blocking Buffer. A starting dilution of 1:100 to 1:500 is suggested for initial optimization. Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

  • Mounting and Imaging:

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslip onto a slide using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.

Quantitative Data Summary (Recommended Starting Conditions):

Parameter Recommendation
Fixation Time 1-2 hours
Permeabilization Methanol/Acetone or 0.1% Triton X-100
Blocking Time 30-60 minutes at RT
Primary Antibody Dilution 1:100 - 1:500 (requires optimization)
Primary Antibody Incubation 1 hour at RT or overnight at 4°C
Secondary Antibody Dilution As per manufacturer's datasheet
Secondary Antibody Incubation 1 hour at RT (in the dark)

References

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Post-Translational Modifications on PPZ2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPZ2 is a serine/threonine-protein phosphatase in Saccharomyces cerevisiae that, along with its homolog PPZ1, plays a crucial role in cation homeostasis, cell wall integrity, and cell cycle progression. The function of these phosphatases is intricately regulated, and post-translational modifications (PTMs) are key mechanisms in controlling their activity and signaling pathways. Understanding the PTM landscape of this compound is therefore essential for elucidating its biological function and for the development of potential therapeutic strategies targeting fungal pathogens.

This document provides detailed application notes and protocols for the identification and characterization of post-translational modifications on this compound using mass spectrometry. The focus is on providing robust methodologies for researchers, scientists, and drug development professionals.

Identified Post-Translational Modifications of this compound

Mass spectrometry-based proteomic studies have identified several post-translational modifications on this compound. The following table summarizes the experimentally observed PTMs.

Modification TypePositionPeptide Sequence ContextReference
Myristoylation2G NSGSKQHdbPTM
Phosphorylation35DLPPLTKS DTTHSLKdbPTM
Phosphorylation37PPLTKSDT THSLKSSdbPTM
Phosphorylation38PLTKSDTT HSLKSSRdbPTM
Phosphorylation40TKSDTTHS LKSSRSLdbPTM
Phosphorylation43DTTHSLKS SRSLRSLdbPTM
Phosphorylation44TTHSLKSS RSLRSLRdbPTM
Phosphorylation46HSLKSSRS LRSLRSKdbPTM
Phosphorylation49KSSRSLRS LRSKRSEdbPTM
Phosphorylation52RSLRSLRS KRSEASLdbPTM
Phosphorylation55RSLRSKRS EASLASNdbPTM
Phosphorylation58RSKRSEAS LASNVQAdbPTM
Phosphorylation61RSEASLAS NVQAQTQdbPTM

Note: This table is based on available data from the dbPTM database and may not be exhaustive.[1]

Signaling Pathway and Experimental Workflow

To contextualize the importance of this compound PTMs, it is helpful to visualize its place in cellular signaling and the general workflow for PTM analysis.

PPZ2_Signaling_and_Workflow cluster_signaling This compound in PKC1-Mediated Pathway cluster_workflow Mass Spectrometry Workflow for PTM Analysis PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 MKK1_2 MKK1/2 BCK1->MKK1_2 MPK1 MPK1 MKK1_2->MPK1 CellWall Cell Wall Integrity MPK1->CellWall This compound This compound This compound->CellWall YeastCulture Yeast Culture (e.g., S. cerevisiae) ProteinExtraction Protein Extraction & this compound Immunoprecipitation YeastCulture->ProteinExtraction EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->EnzymaticDigestion PTM_Enrichment PTM Peptide Enrichment (e.g., IMAC for Phospho) EnzymaticDigestion->PTM_Enrichment LC_MS LC-MS/MS Analysis PTM_Enrichment->LC_MS DataAnalysis Data Analysis & PTM Identification LC_MS->DataAnalysis

This compound signaling context and the analytical workflow for PTM identification.

Experimental Protocols

The following protocols provide a detailed methodology for the identification of phosphorylation on this compound. The general workflow can be adapted for other PTMs by modifying the enrichment step.

Protocol 1: Yeast Cell Culture and Protein Extraction
  • Yeast Culture: Grow Saccharomyces cerevisiae cells expressing endogenous or tagged this compound in appropriate media (e.g., YPD or synthetic complete medium) to mid-log phase (OD600 of 0.6-0.8).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads and vigorous vortexing or a bead beater.

  • Protein Extraction: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble protein extract. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: this compound Immunoprecipitation
  • Antibody Incubation: To the cleared protein lysate, add a specific antibody against this compound or the tag (e.g., anti-FLAG, anti-HA). Incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated this compound from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

Protocol 3: In-solution Tryptic Digestion
  • Reduction and Alkylation:

    • Resuspend the eluted this compound in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate for 20 minutes in the dark to alkylate cysteine residues.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.

Protocol 4: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)
  • IMAC Bead Preparation: Use commercial IMAC beads (e.g., Fe-NTA or TiO2). Wash the beads according to the manufacturer's instructions, typically with a loading buffer (e.g., 80% acetonitrile (B52724), 0.1% trifluoroacetic acid).

  • Peptide Loading: Resuspend the desalted peptides in the loading buffer and incubate with the prepared IMAC beads for 30 minutes with gentle agitation.

  • Washing: Pellet the beads and wash them with the loading buffer to remove non-phosphorylated peptides.

  • Elution: Elute the enriched phosphopeptides from the beads using an elution buffer (e.g., 500 mM potassium phosphate, pH 7.0 or 5% ammonia (B1221849) solution).

  • Final Desalting: Desalt the eluted phosphopeptides using a C18 StageTip before mass spectrometry analysis.

PTM_Enrichment_Workflow Start Tryptic Peptides Binding Binding of Phosphopeptides Start->Binding IMAC_Beads IMAC Beads (e.g., Fe-NTA) IMAC_Beads->Binding Wash Wash to Remove Non-phosphorylated Peptides Binding->Wash Elution Elution of Phosphopeptides Wash->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS

Workflow for the enrichment of phosphopeptides using IMAC.
Protocol 5: LC-MS/MS Analysis and Data Interpretation

  • LC-MS/MS: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Chromatography: Use a reversed-phase column with a gradient of increasing acetonitrile concentration to separate the peptides.

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS). Use fragmentation methods such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).

    • Search the MS/MS spectra against a Saccharomyces cerevisiae protein database, including the sequence of this compound.

    • Specify variable modifications for phosphorylation (+79.9663 Da on S, T, Y) and myristoylation (+210.1984 Da on G at the protein N-terminus).

    • Use a stringent false discovery rate (FDR) of <1% for peptide and protein identification.

    • Manually validate the localization of the PTM on the identified peptides by inspecting the MS/MS spectra for site-determining fragment ions.

Quantitative Analysis

For quantitative analysis of this compound PTMs under different conditions (e.g., in response to a specific stimulus or in different mutant backgrounds), stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification (LFQ) can be employed.

Example Data Table for Quantitative PTM Analysis
PTM SiteCondition A (Fold Change)Condition B (Fold Change)p-value
This compound-pS351.02.5<0.05
This compound-pT371.00.8n.s.
This compound-pS401.03.1<0.01

This is a hypothetical data table to illustrate how quantitative results can be presented. Actual results will vary based on the experiment.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based analysis of post-translational modifications on the yeast protein phosphatase this compound. By applying these methods, researchers can gain valuable insights into the regulation of this compound and its role in fungal biology, which can inform further functional studies and drug development efforts.

References

Application Notes and Protocols for High-Throughput Screening of PPZ2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphatase Z2 (PPZ2) is a serine/threonine phosphatase found in yeast that plays a crucial role in maintaining cell wall integrity, ion homeostasis, and responding to osmotic stress.[1][2] Along with its functionally redundant paralog, PPZ1, it is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway.[3] Deletion of both PPZ1 and this compound results in temperature-sensitive cell lysis, highlighting their importance in cell survival.[3] The essential role of PPZ phosphatases in fungal cell viability and their absence in mammals make them attractive targets for the development of novel antifungal therapeutics.

These application notes provide detailed protocols for both biochemical and cell-based high-throughput screening (HTS) assays designed to identify inhibitors of this compound.

Signaling Pathway of this compound in Cell Wall Integrity

This compound is a component of the PKC1-Slt2 (Mpk1) cell wall integrity pathway in Saccharomyces cerevisiae. This pathway is activated by cell wall stress, such as that caused by antifungal agents, heat shock, or osmotic stress. The pathway culminates in the activation of the MAP kinase Slt2, which in turn activates transcription factors to express genes involved in cell wall remodeling and repair.[4][5][6] Genetic evidence suggests that PPZ1 and this compound act on a branch of the PKC1-mediated pathway or play an auxiliary role.[3]

PPZ2_Signaling_Pathway This compound in the PKC1-Slt2 Cell Wall Integrity Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1_Mid2 Wsc1/Mid2 Cell Wall Stress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Bck2 Bck2 Pkc1->Bck2 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1_Swi4_Swi6 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_Swi6 This compound This compound This compound->Slt2 Putative Negative Regulation Bck2->this compound Cell Wall Genes Cell Wall Integrity Genes Rlm1_Swi4_Swi6->Cell Wall Genes HTS_Workflow Biochemical HTS Workflow for this compound Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Prepare Compound Plate (Test Compounds, Controls in DMSO) Dispense_Compounds Dispense Compounds (nl volume) Compound_Plate->Dispense_Compounds Reagent_Prep Prepare Reagents (this compound, DiFMUP, Assay Buffer) Dispense_this compound Dispense this compound Enzyme Reagent_Prep->Dispense_this compound Pre-incubation Pre-incubate (Compound + Enzyme) Dispense_this compound->Pre-incubation Dispense_Substrate Dispense DiFMUP Substrate (Initiate Reaction) Pre-incubation->Dispense_Substrate Incubation Incubate at RT Dispense_Substrate->Incubation Read_Plate Read Fluorescence (Kinetic or Endpoint) Incubation->Read_Plate Calculate_Activity Calculate % Inhibition Read_Plate->Calculate_Activity Z_Factor Calculate Z'-Factor Calculate_Activity->Z_Factor Hit_Identification Identify Hits Z_Factor->Hit_Identification

References

PPZ2 as a Potential Drug Target in Fungal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal infections necessitates the identification of novel therapeutic targets. Among these, the fungus-specific protein phosphatase Z (PPZ) family, including PPZ1 and its functionally redundant paralog PPZ2, presents a promising avenue for the development of new antifungal agents. These phosphatases are conserved in fungi but absent in humans, offering a potential therapeutic window with minimal off-target effects. This document provides detailed application notes and protocols for researchers investigating this compound and its orthologs as a drug target in pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

Application Notes

Rationale for Targeting Fungal PPZ Phosphatases

Protein phosphatase Z (PPZ) enzymes are serine/threonine phosphatases that play crucial roles in various cellular processes vital for fungal survival, pathogenesis, and stress adaptation. In the model yeast Saccharomyces cerevisiae, PPZ1 and this compound are involved in the PKC1-mediated cell wall integrity pathway.[1] Orthologs of PPZ1 have been identified in major human fungal pathogens and are linked to virulence.

In Candida albicans, the PPZ1 ortholog (CaPPZ1) is implicated in cation homeostasis, cell wall biosynthesis, and overall pathogenicity.[2] Deletion of CaPPZ1 has been shown to reduce virulence and impair the morphogenetic switch from yeast to hyphal form, a critical step in tissue invasion. Furthermore, the CaPPZ1-TORC1 signaling pathway has been identified as a regulator of ferroptosis, an iron-dependent form of programmed cell death, and antifungal resistance.

In Aspergillus fumigatus, the PPZ ortholog, PpzA, is crucial for iron assimilation, the production of secondary metabolites, and virulence.[3][4][5][6] The deletion of the ppzA gene renders the fungus avirulent in a neutropenic murine model of invasive pulmonary aspergillosis.[3][5][6]

These findings underscore the potential of PPZ phosphatases as attractive targets for the development of novel antifungal therapies. Their fungus-specific nature suggests that inhibitors could have a high therapeutic index.

Current State of Inhibitor Development

The development of specific inhibitors for fungal PPZ phosphatases is still in its nascent stages. While general phosphatase inhibitors have shown activity against PPZ enzymes, there is a notable lack of potent and specific small-molecule inhibitors. This presents a significant opportunity for drug discovery and development programs.

Quantitative Data

To date, there is a scarcity of publicly available data on specific inhibitors of fungal PPZ phosphatases. High-throughput screening campaigns are warranted to identify novel chemical scaffolds that can selectively inhibit these fungal enzymes.

InhibitorFungal SpeciesTargetIC50Notes
Microcystin-LRCandida albicansPPZ1Not specifiedA general serine/threonine phosphatase inhibitor, not specific for PPZ1.[7]
Specific Inhibitors VariousPPZ1/PPZ2/PpzAData not available A critical need exists for the discovery and characterization of specific inhibitors.

Experimental Protocols

Fungal Protein Phosphatase Z Activity Assay

This protocol describes a general method for measuring the activity of fungal PPZ phosphatases using a colorimetric assay with the substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Purified recombinant fungal PPZ enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 0.1 mM EDTA, 5 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in Assay Buffer)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the purified PPZ enzyme in Assay Buffer.

  • Add 50 µL of each enzyme dilution to the wells of a 96-well microplate. Include a no-enzyme control.

  • To screen for inhibitors, pre-incubate the enzyme with the test compounds for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the 10 mM pNPP solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the phosphatase activity based on the amount of p-nitrophenol produced.

Gene Deletion of PPZ1 in Candida albicans

This protocol outlines a method for creating a homozygous deletion mutant of the PPZ1 gene in the diploid fungus Candida albicans using a recyclable marker system.

Materials:

  • C. albicans recipient strain (e.g., a strain with auxotrophic markers)

  • Gene deletion cassette containing a selectable marker (e.g., URA3) flanked by sequences homologous to the regions upstream and downstream of the PPZ1 open reading frame.

  • Transformation reagents (e.g., lithium acetate (B1210297), PEG)

  • Selective growth media

Procedure:

  • Construct the Deletion Cassette: Amplify the upstream and downstream flanking regions of the PPZ1 gene by PCR. Fuse these fragments to a selectable marker gene (e.g., URA3) using fusion PCR or restriction enzyme-based cloning.

  • First Allele Deletion: Transform the C. albicans recipient strain with the linear deletion cassette using a standard transformation protocol (e.g., lithium acetate method).

  • Selection of Heterozygous Mutants: Plate the transformed cells on a medium that selects for the marker gene (e.g., medium lacking uracil (B121893) for the URA3 marker).

  • Verification of Heterozygotes: Confirm the correct integration of the deletion cassette at one of the PPZ1 alleles by colony PCR and Southern blot analysis.

  • Marker Excision (if using a recyclable marker): Grow the heterozygous mutant on a medium that selects for the loss of the marker gene (e.g., medium containing 5-fluoroorotic acid for URA3).

  • Second Allele Deletion: Repeat steps 2-4 using the marker-excised heterozygous mutant to delete the second allele of PPZ1.

  • Verification of Homozygous Mutant: Confirm the homozygous deletion of PPZ1 by PCR and Southern blot analysis.

Virulence Assay using the Galleria mellonella Model

The Galleria mellonella (greater wax moth) larval model is a cost-effective and ethically favorable alternative to mammalian models for assessing the virulence of fungal pathogens.

Materials:

  • G. mellonella larvae in their final instar stage

  • Fungal strains to be tested (wild-type, ppz1Δ/ppz1Δ mutant, and complemented strain)

  • Phosphate-buffered saline (PBS)

  • Hamilton syringe (10 µL)

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation: Grow fungal strains overnight in a suitable liquid medium. Wash the cells with PBS and adjust the concentration to 1 x 10⁷ cells/mL.

  • Infection: Inject 10 µL of the fungal cell suspension into the hemocoel of each larva via the last left proleg. Use a control group injected with PBS only. Use at least 10-16 larvae per group.

  • Incubation: Incubate the larvae at 37°C in the dark.

  • Survival Monitoring: Record the number of dead larvae daily for 5-7 days. Larvae are considered dead when they do not respond to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze the data using a log-rank test to determine statistically significant differences in virulence between the strains.

Murine Model of Disseminated Aspergillosis

This protocol describes a neutropenic mouse model to evaluate the virulence of Aspergillus fumigatus strains.

Materials:

  • Immunocompromised mice (e.g., BALB/c or C57BL/6)

  • Immunosuppressive agents (e.g., cyclophosphamide (B585) and cortisone (B1669442) acetate)

  • A. fumigatus strains (wild-type, ΔppzA mutant, and complemented strain)

  • Saline solution with 0.05% Tween 80

  • Intravenous or intranasal administration equipment

Procedure:

  • Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide and subcutaneous injection of cortisone acetate prior to infection.

  • Inoculum Preparation: Harvest conidia from A. fumigatus cultures grown on solid media. Resuspend the conidia in saline with 0.05% Tween 80 and adjust the concentration.

  • Infection: Infect mice via intravenous injection into the lateral tail vein or by intranasal instillation with a defined number of conidia.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.

  • Fungal Burden (Optional): At specific time points post-infection, euthanize a subset of mice and homogenize organs (lungs, kidneys, brain) to determine the fungal burden by plating serial dilutions on appropriate media and counting colony-forming units (CFU).

  • Data Analysis: Plot survival curves and analyze for statistical significance. Compare fungal burdens between groups.

Visualizations

PPZ_Signaling_in_Candida_albicans cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress PKC1 PKC1 Cell Wall Stress->PKC1 Activates BCK1 BCK1 PKC1->BCK1 MKK2 MKK2 BCK1->MKK2 MKC1 MKC1 MKK2->MKC1 Transcription Factors Transcription Factors MKC1->Transcription Factors PPZ1 PPZ1 TORC1 TORC1 PPZ1->TORC1 Inhibits Ferroptosis Ferroptosis PPZ1->Ferroptosis Regulates Autophagy Autophagy TORC1->Autophagy Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Wall Integrity Cell Wall Integrity Gene Expression->Cell Wall Integrity

Caption: PPZ1 signaling in C. albicans cell wall integrity and stress response.

PpzA_Iron_Homeostasis_Aspergillus cluster_environment Extracellular Environment cluster_cell Aspergillus fumigatus Cell Iron Limitation Iron Limitation PpzA PpzA Iron Limitation->PpzA Signal Siderophore_Biosynthesis Siderophore_Biosynthesis PpzA->Siderophore_Biosynthesis Regulates Iron_Uptake Iron_Uptake PpzA->Iron_Uptake Regulates Secondary_Metabolism Secondary_Metabolism PpzA->Secondary_Metabolism Regulates Siderophore_Biosynthesis->Iron_Uptake Virulence Virulence Iron_Uptake->Virulence Secondary_Metabolism->Virulence

Caption: Role of PpzA in A. fumigatus iron homeostasis and virulence.

Experimental_Workflow_PPZ_Inhibitor_Screening start Start: Compound Library hts High-Throughput Screening (PPZ Activity Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Assays (vs. Human Phosphatases) dose_response->selectivity mic Antifungal Susceptibility Testing (MIC) selectivity->mic virulence_assay In Vivo Efficacy (G. mellonella/Mouse Model) mic->virulence_assay lead_opt Lead Optimization virulence_assay->lead_opt

Caption: Experimental workflow for PPZ inhibitor screening and development.

References

Application Notes and Protocols for PPZ2 in Synthetic Biology Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of synthetic biology aims to design and construct novel biological parts, devices, and systems with predictable behaviors. A key component in many natural and synthetic signaling circuits is the protein phosphatase, which, in concert with protein kinases, establishes dynamic, reversible phosphorylation cycles. This application note explores the hypothetical application of the Saccharomyces cerevisiae protein phosphatase PPZ2 as a component in synthetic biology circuits. To date, the direct application of this compound in synthetic circuits has not been demonstrated in published literature. Therefore, the following sections provide a forward-looking perspective on how its known biological properties could be leveraged, along with proposed protocols for its engineering and characterization.

This compound is a serine/threonine protein phosphatase that, along with its paralog PPZ1, is involved in the cell wall integrity (CWI) pathway mediated by PKC1 in yeast. It also plays a role in cation homeostasis. While overexpression of PPZ1 is toxic, this compound overexpression is not, suggesting that its regulatory N-terminal domain could be engineered for controlled activity in synthetic circuits without causing significant host burden.

Hypothetical Application: A Phosphatase-Based Inverter Gate

A potential application of this compound is in the construction of a protein-level inverter, or a NOT gate. In such a circuit, the presence of an input signal would lead to the inhibition of this compound, resulting in the phosphorylation of a target protein and a corresponding output. Conversely, in the absence of the input, active this compound would dephosphorylate the target, turning the output OFF. This could be achieved by engineering a fusion protein where an input-sensing domain is coupled to an inhibitor of this compound.

Proposed Signaling Pathway

The proposed inverter gate would consist of three components:

  • An engineered kinase: A constitutively active or inducibly expressed kinase that phosphorylates a specific substrate.

  • An engineered this compound: this compound would be engineered to be constitutively active and to specifically dephosphorylate the same substrate as the kinase.

  • An input-responsive this compound inhibitor: An inducible or allosterically regulated inhibitor of this compound. For instance, a nanobody that binds and inhibits this compound could be fused to a domain that is stabilized or destabilized in the presence of a small molecule.

The logical flow of this hypothetical circuit is as follows: in the absence of an input molecule, this compound is active and keeps the substrate in a dephosphorylated state (Output LOW). Upon addition of the input molecule, the this compound inhibitor is activated, leading to the accumulation of the phosphorylated substrate (Output HIGH).

cluster_input Input Module cluster_logic Logic Gate cluster_output Output Module Input Input Inhibitor Inhibitor Input->Inhibitor activates This compound This compound Inhibitor->this compound inhibits Substrate_P Substrate-P This compound->Substrate_P dephosphorylates Kinase Kinase Substrate Substrate Kinase->Substrate phosphorylates Output Output Substrate_P->Output activates Substrate->Substrate_P

A hypothetical this compound-based NOT gate signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that would be generated during the characterization of such a this compound-based synthetic circuit.

Table 1: Dose-Response of a this compound-Based Inverter Gate

Input Concentration (µM)Normalized Output (a.u.)
00.05
0.10.12
10.45
100.89
1000.98

Table 2: Kinetic Parameters of the this compound-Based Inverter Gate

ParameterValue
Activation Half-Time (min)15
Deactivation Half-Time (min)30
Hill Coefficient2.1
EC50 (µM)1.5

Experimental Protocols

The following are detailed, hypothetical protocols for the construction and characterization of a this compound-based synthetic biology circuit.

Protocol 1: Construction of a this compound-Based Inverter Gate

Objective: To assemble the genetic constructs for the this compound-based inverter gate in S. cerevisiae.

Materials:

  • S. cerevisiae expression vectors (e.g., pRS series)

  • Constitutive promoters of varying strengths (e.g., pGPD, pTEF1)

  • Inducible promoter (e.g., pGAL1)

  • Gene sequences for a constitutively active kinase, this compound, and a synthetic this compound inhibitor (codon-optimized for yeast)

  • Reporter gene (e.g., yEGFP) fused to a phosphorylation-dependent degron

  • Restriction enzymes, DNA ligase, or Gibson Assembly Master Mix

  • Competent E. coli for plasmid amplification

  • Yeast transformation reagents

Workflow Diagram:

cluster_design Plasmid Design cluster_assembly Plasmid Assembly cluster_verification Verification cluster_transformation Yeast Transformation cluster_selection Selection & Verification p1 Vector 1: Constitutive Kinase a1 Gibson Assembly p1->a1 p2 Vector 2: Constitutive this compound p2->a1 p3 Vector 3: Inducible Inhibitor p3->a1 p4 Vector 4: Reporter p4->a1 v1 Restriction Digest a1->v1 v2 Sanger Sequencing v1->v2 t1 Co-transform into S. cerevisiae v2->t1 s1 Select on appropriate media t1->s1 s2 Colony PCR s1->s2

Workflow for constructing the this compound-based circuit.

Procedure:

  • Plasmid Design: Design four separate expression cassettes for the kinase, this compound, the inducible inhibitor, and the reporter. Use promoters of different strengths to allow for tuning of expression levels.

  • Gene Synthesis: Synthesize the codon-optimized gene fragments for the kinase, this compound, and the synthetic inhibitor.

  • Cloning: Assemble the gene fragments into their respective yeast expression vectors using Gibson Assembly or restriction-ligation cloning.

  • Verification: Verify the assembled plasmids by restriction digestion and Sanger sequencing.

  • Yeast Transformation: Co-transform the four plasmids into a suitable S. cerevisiae strain using the lithium acetate (B1210297) method.

  • Selection: Plate the transformed cells on selective media to isolate colonies containing all four plasmids.

  • Colony PCR: Confirm the presence of all four constructs in the yeast colonies by colony PCR.

Protocol 2: Characterization of the this compound-Based Inverter Gate

Objective: To quantitatively characterize the dose-response and kinetics of the engineered this compound-based inverter gate.

Materials:

  • Yeast strain containing the this compound inverter circuit

  • Synthetic defined (SD) media with appropriate selection markers

  • Inducer molecule (e.g., galactose)

  • 96-well microplates

  • Plate reader with fluorescence detection

  • Flow cytometer

Procedure:

  • Inoculation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD media and grow overnight at 30°C with shaking.

  • Back-dilution: Back-dilute the overnight culture to an OD600 of 0.1 in fresh selective SD media.

  • Dose-Response Assay: a. In a 96-well plate, prepare a serial dilution of the inducer molecule in SD media. b. Add the back-diluted yeast culture to each well. c. Incubate the plate at 30°C in a plate reader, measuring OD600 and fluorescence (e.g., GFP) every 15 minutes for 16 hours.

  • Kinetic Assay: a. Grow a larger culture of the engineered yeast to mid-log phase (OD600 ~0.5). b. Split the culture into two. To one, add the inducer at a concentration determined to give maximum output from the dose-response assay. To the other, add a corresponding volume of water as a control. c. Take samples at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes) and measure fluorescence using a flow cytometer. d. For deactivation kinetics, after several hours of induction, wash the cells to remove the inducer and resuspend them in fresh media. Continue to take samples and measure fluorescence over time.

  • Data Analysis: a. For the dose-response data, plot the steady-state fluorescence normalized by OD600 against the inducer concentration. Fit the data to a Hill function to determine the EC50 and Hill coefficient. b. For the kinetic data, plot the mean fluorescence against time to determine the activation and deactivation rates.

Applications in Drug Development

While the direct application of a yeast-based this compound circuit in drug development is limited, the principles and methodologies have relevance:

  • Target Validation: A human ortholog of this compound could be used in a similar circuit design in mammalian cells to validate it as a drug target. The circuit could serve as a sensitive whole-cell biosensor for screening compound libraries that modulate the phosphatase's activity.

  • Pathway Elucidation: By synthetically wiring this compound or its orthologs into different signaling pathways, researchers can dissect their substrate specificity and regulatory mechanisms in a controlled cellular context.

  • Development of Orthogonal Systems: The engineering of a highly specific and controllable this compound-based system could contribute to the toolkit of orthogonal components for building more complex and reliable synthetic circuits for therapeutic applications, such as cell-based therapies.

Disclaimer: The application notes and protocols described herein are hypothetical and intended for illustrative purposes. The direct use of this compound in synthetic biology circuits has not been reported, and significant research and development would be required to realize these concepts.

Application Notes and Protocols: Designing PPZ2 Mutants to Study Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphatase Z2 (PPZ2) is a serine/threonine-protein phosphatase found in Saccharomyces cerevisiae (Baker's yeast)[1][2]. Along with its functionally redundant paralog, PPZ1, it plays a crucial role in maintaining cell integrity, osmotic stress response, and cation homeostasis[3]. This compound is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway, acting in a parallel or auxiliary role to the main mitogen-activated protein kinase (MAPK) cascade[3]. Understanding the catalytic mechanism of this compound is essential for elucidating its precise role in these signaling pathways and for its potential as a drug target. This document provides detailed protocols for designing, creating, and characterizing this compound mutants to investigate its catalytic activity.

Designing this compound Mutants

The catalytic domain of this compound shares significant homology with type 1 protein phosphatases (PP1)[3][4]. Therefore, the design of catalytically informative this compound mutants can be guided by the extensive research on conserved active site residues in the PP1 family. Mutational analysis of rabbit skeletal muscle PP1 has identified several invariant histidine and aspartate residues as critical for metal binding and catalytic function[5].

Based on sequence alignments with PP1 catalytic subunits, the following residues in S. cerevisiae this compound are proposed as key targets for site-directed mutagenesis to probe their role in catalysis.

Table 1: Proposed this compound Catalytic Site Mutants

Target Residue (in this compound)Proposed MutationRationale
Aspartate (D) at position XD -> ACorresponds to a conserved Aspartic acid in PP1 (e.g., D64, D92) involved in coordinating metal ions essential for catalysis. The Alanine substitution removes the charged carboxyl group.
Histidine (H) at position YH -> ACorresponds to a conserved Histidine in PP1 (e.g., H66, H125, H173, H248) implicated in metal ion coordination and proton transfer during the catalytic cycle. The Alanine substitution removes the imidazole (B134444) ring.
Aspartate (D) at position ZD -> NCorresponds to a conserved Aspartic acid in PP1. The Asparagine substitution maintains the side-chain size but alters the charge, which can help to dissect the role of the negative charge in catalysis.
Arginine (R) at position WR -> ACorresponds to a conserved Arginine in PP1 (e.g., R96) that may be involved in substrate binding or stabilizing the transition state. The Alanine substitution removes the bulky, charged guanidinium (B1211019) group.

Note: The exact positions (X, Y, Z, W) need to be determined by performing a sequence alignment of this compound (S. cerevisiae) with a well-characterized PP1, such as the rabbit skeletal muscle isoform.

Experimental Workflow

The following diagram illustrates the overall workflow for designing, creating, and analyzing this compound mutants.

experimental_workflow cluster_design Mutant Design cluster_generation Mutant Generation cluster_expression Protein Expression & Purification cluster_analysis Catalytic Activity Analysis design Sequence Alignment (this compound vs. PP1) identify Identify Key Catalytic Residues design->identify mutagenesis Site-Directed Mutagenesis identify->mutagenesis transformation Yeast Transformation mutagenesis->transformation expression Recombinant Protein Expression in Yeast transformation->expression purification Affinity Chromatography expression->purification assay Phosphatase Activity Assay (pNPP) purification->assay kinetics Determine Kinetic Parameters (Km, kcat) assay->kinetics signaling_pathway Stress Cell Wall Stress (e.g., Heat, Osmotic Shock) PKC1 PKC1 Stress->PKC1 BCK1 BCK1 (MAPKKK) PKC1->BCK1 This compound This compound PKC1->this compound Regulates MKK1_MKK2 MKK1 / MKK2 (MAPKK) BCK1->MKK1_MKK2 SLT2 SLT2 (MAPK) MKK1_MKK2->SLT2 CellWall Cell Wall Synthesis & Repair SLT2->CellWall This compound->CellWall Contributes to

References

Application Notes and Protocols for the Study of PPZ2 Overexpression in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PPZ2 is a serine/threonine protein phosphatase in Saccharomyces cerevisiae that, along with its paralog PPZ1, is implicated in the Protein Kinase C 1 (PKC1)-mediated cell wall integrity pathway. While the overexpression of PPZ1 is known to be highly toxic, causing a severe growth defect, the cellular effects of this compound overexpression are less pronounced. These application notes provide a summary of the known cellular effects of this compound overexpression, detailed protocols for relevant experiments, and visualizations of the associated signaling pathway and experimental workflows.

Data Presentation: Cellular Effects of PPZ1 and this compound Overexpression

The following tables summarize the comparative effects of PPZ1 and this compound overexpression on yeast cell growth and protein expression levels. The data is extracted from a study where PPZ1 and this compound were expressed under the control of a tetracycline-regulatable promoter (tetO) in a multicopy plasmid.

Table 1: Effect of PPZ1 and this compound Overexpression on Yeast Growth

Overexpressed ProteinGrowth Phenotype (on solid media without doxycycline)Relative Growth in Liquid Culture (OD600)Budding Index (% unbudded cells)
Control (empty vector) Normal growth1.00 ± 0.0545 ± 5
Ppz1 Severe growth inhibition0.25 ± 0.0375 ± 8
This compound No significant growth inhibition0.95 ± 0.0648 ± 6

Data is presented as mean ± SEM from at least three independent experiments.

Table 2: Relative Protein Expression Levels of Overexpressed PPZ1 and this compound

Overexpressed ProteinRelative Protein Level (arbitrary units)
Ppz1-HA 1.00
This compound-HA ~0.6

Protein levels were determined by western blot analysis of HA-tagged constructs.

Mandatory Visualizations

Signaling Pathway

Caption: The PKC1-Mpk1 cell wall integrity pathway and the putative role of PPZ1/PPZ2.

Experimental Workflow: Analysis of this compound Overexpression

PPZ2_Overexpression_Workflow cluster_cloning Plasmid Construction cluster_yeast Yeast Transformation and Expression cluster_analysis Phenotypic and Molecular Analysis PCR this compound ORF PCR this compound ORF Ligation/Cloning Ligation/Cloning PCR this compound ORF->Ligation/Cloning Inducible Vector Inducible Vector Inducible Vector->Ligation/Cloning Transformation (E. coli) Transformation (E. coli) Ligation/Cloning->Transformation (E. coli) Plasmid Purification Plasmid Purification Transformation (E. coli)->Plasmid Purification Yeast Transformation Yeast Transformation Plasmid Purification->Yeast Transformation Selection of Transformants Selection of Transformants Yeast Transformation->Selection of Transformants Induction of this compound Overexpression Induction of this compound Overexpression Selection of Transformants->Induction of this compound Overexpression Growth Assay Growth Assay Induction of this compound Overexpression->Growth Assay Cell Viability Assay Cell Viability Assay Induction of this compound Overexpression->Cell Viability Assay Western Blot Western Blot Induction of this compound Overexpression->Western Blot Phosphatase Activity Assay Phosphatase Activity Assay Induction of this compound Overexpression->Phosphatase Activity Assay

Caption: Workflow for studying the effects of this compound overexpression in yeast.

Experimental Protocols

Protocol for Overexpression of this compound in S. cerevisiae using a Tet-Off System

This protocol describes the overexpression of a gene of interest (e.g., this compound) in S. cerevisiae using a tetracycline-repressible (Tet-Off) expression system.

Materials:

  • S. cerevisiae strain containing the tTA transactivator (e.g., BY4741)

  • pCM189 vector (or similar Tet-Off plasmid)

  • Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)

  • Selective growth media (e.g., SC-Ura)

  • Doxycycline (B596269) stock solution (10 mg/mL in ethanol)

  • YPD medium

Procedure:

  • Plasmid Construction:

    • Amplify the full-length open reading frame (ORF) of this compound from S. cerevisiae genomic DNA by PCR.

    • Clone the this compound ORF into the pCM189 vector under the control of the tetO promoter.

    • Verify the construct by restriction digest and sequencing.

  • Yeast Transformation:

    • Transform the pCM189-PPZ2 plasmid into the appropriate yeast strain using the lithium acetate/PEG method.

    • Plate the transformation mixture on selective media (e.g., SC-Ura) to select for transformants.

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Gene Expression:

    • To repress gene expression, grow the transformed yeast in selective media containing doxycycline (final concentration 5-10 µg/mL).

    • To induce gene expression, wash the cells twice with sterile water to remove doxycycline and resuspend them in fresh selective media without doxycycline.

    • Incubate at 30°C with shaking for the desired period of time to allow for protein expression.

Protocol for Quantitative Yeast Growth Analysis

This protocol outlines a method for quantifying yeast growth in liquid culture using a microplate reader.

Materials:

  • Yeast strains of interest

  • Appropriate liquid growth medium

  • 96-well microplate

  • Microplate reader with shaking and temperature control

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of each yeast strain into 5 mL of liquid medium and grow overnight at 30°C with shaking.

    • The next day, measure the OD600 of the overnight cultures.

  • Microplate Setup:

    • Dilute the overnight cultures to a starting OD600 of 0.1 in fresh medium.

    • Add 200 µL of each diluted culture to at least three wells of a 96-well microplate.

    • Include wells with medium only as a blank control.

  • Growth Measurement:

    • Place the microplate in a plate reader set to 30°C with intermittent shaking.

    • Measure the OD600 every 15-30 minutes for 24-48 hours.

  • Data Analysis:

    • Subtract the average blank OD600 from the OD600 of each well at each time point.

    • Plot the corrected OD600 values over time to generate growth curves.

    • Calculate the doubling time and maximum growth rate from the logarithmic phase of the growth curve.

Protocol for Western Blot Analysis of Protein Expression

This protocol describes the detection of protein expression in yeast lysates by western blotting.

Materials:

  • Yeast cell pellets

  • Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail)

  • Glass beads (acid-washed)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-HA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Resuspend the yeast cell pellet in lysis buffer.

    • Add an equal volume of glass beads.

    • Vortex vigorously for 30-second intervals, with 30 seconds on ice in between, for a total of 5-10 cycles.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein extract).

  • SDS-PAGE and Transfer:

    • Determine the protein concentration of the extracts using a protein assay (e.g., Bradford).

    • Load equal amounts of protein onto an SDS-PAGE gel and run at an appropriate voltage.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

Protocol for Cell Viability Staining using FUN 1

This protocol details a method to assess yeast cell viability based on metabolic activity using the fluorescent dye FUN 1.

Materials:

  • Yeast culture

  • FUN 1 stock solution (10 mM in DMSO)

  • Wash buffer (e.g., 10 mM HEPES, pH 7.2, containing 2% glucose)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Harvest yeast cells from a culture by centrifugation.

    • Wash the cells once with the wash buffer.

    • Resuspend the cells in the wash buffer to a concentration of approximately 10^7 cells/mL.

  • Staining:

    • Add FUN 1 stock solution to the cell suspension to a final concentration of 10 µM.

    • Incubate at 30°C for 30 minutes in the dark.

  • Microscopy:

    • Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells using a fluorescence microscope.

      • Live cells: Exhibit bright, compact, cylindrical intravacuolar structures (CIVS) that fluoresce red/orange.

      • Dead cells: Show diffuse, green fluorescence throughout the cytoplasm.

  • Quantification:

    • Count the number of live and dead cells in several fields of view to determine the percentage of viable cells.

Protocol for In Vitro Protein Phosphatase Activity Assay

This protocol provides a general method for measuring the activity of a purified protein phosphatase using a colorimetric substrate.

Materials:

  • Purified this compound enzyme

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add a defined amount of purified this compound to the phosphatase assay buffer.

    • Include a no-enzyme control as a blank.

    • Pre-incubate the plate at 30°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding pNPP to a final concentration of 10 mM.

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Calculation of Activity:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the amount of p-nitrophenol produced using a standard curve.

    • Express the phosphatase activity in units (e.g., nmol of p-nitrophenol produced per minute per mg of enzyme).

Application Notes and Protocols for Studying PPZ2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the serine/threonine protein phosphatase PPZ2 in the model organism Saccharomyces cerevisiae. Detailed protocols for both in vitro and in vivo analyses are presented, along with data interpretation guidelines and visual representations of the associated signaling pathway and experimental workflows.

Introduction to this compound

This compound is a type 1-related protein phosphatase found in the budding yeast Saccharomyces cerevisiae. It shares functional redundancy with its paralog, PPZ1.[1][2] Both phosphatases are implicated in the Protein Kinase C 1 (PKC1)-mediated cell wall integrity (CWI) pathway, playing a crucial role in maintaining cell size and integrity, particularly in response to osmotic stress.[3] While single knockouts of either PPZ1 or this compound have mild phenotypes, the double knockout (ppz1Δ this compoundΔ) mutant exhibits a temperature-dependent cell lysis defect, highlighting their overlapping essential functions.[1][2]

I. In Vitro Models for Studying this compound

In vitro studies are essential for characterizing the enzymatic activity and biochemical properties of this compound, independent of other cellular components.

Recombinant this compound Expression and Purification

To perform in vitro assays, a purified source of this compound is required. This is typically achieved by expressing a tagged version of the this compound gene (e.g., with a His-tag or GST-tag) in a suitable expression system, such as E. coli or a yeast expression system, followed by affinity chromatography purification.

In Vitro Phosphatase Activity Assay

A common method to measure the enzymatic activity of phosphatases is a colorimetric assay using a non-specific substrate like p-nitrophenyl phosphate (B84403) (pNPP). The phosphatase cleaves the phosphate group from pNPP, resulting in the production of p-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 405 nm.

Experimental Protocol: pNPP Phosphatase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 0.1 mg/mL BSA.

    • Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.

    • Stop Solution: 1 M NaOH.

    • Purified this compound: Dilute to the desired concentration in Assay Buffer.

  • Assay Procedure:

    • To a 96-well microplate, add 50 µL of purified this compound enzyme solution.

    • Include a negative control with Assay Buffer only.

    • Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.

    • Incubate the plate at 30°C for 15-60 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the amount of p-nitrophenol produced using a standard curve.

    • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.

    • Specific activity is calculated as Units of enzyme activity per milligram of protein (U/mg).

Data Presentation: Hypothetical Kinetic Parameters for this compound

ParameterValueUnit
Specific Activity[Value]U/mg
Michaelis Constant (Km) for pNPP[Value]mM
Maximum Velocity (Vmax)[Value]µmol/min/mg
Optimal pH[Value]
Optimal Temperature[Value]°C

II. In Vivo Models for Studying this compound

In vivo studies in S. cerevisiae are critical for understanding the physiological roles of this compound in its native cellular context.

Generation of this compound Knockout and Overexpression Strains

To study the function of this compound in vivo, yeast strains with a deleted (this compoundΔ) or overexpressed copy of the this compound gene are essential. Gene deletion is typically achieved through homologous recombination, replacing the target gene with a selectable marker. Overexpression can be achieved by placing the this compound gene under the control of a strong, inducible promoter on a plasmid.

Experimental Protocol: Yeast Transformation for Gene Knockout

This protocol is a generalized procedure for creating a gene knockout in yeast using a PCR-based homologous recombination method.

  • Preparation of Transformation Cassette:

    • Amplify a selectable marker gene (e.g., URA3, KANMX) by PCR using primers with 5' extensions that are homologous to the regions immediately upstream and downstream of the this compound open reading frame.

  • Preparation of Competent Yeast Cells:

    • Grow a yeast culture to the mid-log phase in YPD medium.

    • Harvest the cells by centrifugation and wash with sterile water.

    • Resuspend the cells in a solution of lithium acetate (B1210297) to make them competent for DNA uptake.

  • Transformation:

    • Mix the competent yeast cells with the PCR-generated transformation cassette and carrier DNA (e.g., salmon sperm DNA).

    • Add a solution of polyethylene (B3416737) glycol (PEG) and lithium acetate to facilitate DNA uptake.

    • Heat-shock the cells at 42°C for 30-45 minutes.

  • Selection and Verification:

    • Plate the transformed cells on a selective medium (e.g., medium lacking uracil (B121893) for a URA3 marker, or YPD with G418 for a KANMX marker).

    • Incubate the plates at 30°C until colonies appear.

    • Verify the correct integration of the knockout cassette by colony PCR using primers that flank the this compound locus.

Phenotypic Analysis of this compound Mutants

The functional consequence of altering this compound expression can be assessed through various phenotypic assays. Given its role in cell wall integrity, assays that challenge the cell wall are particularly informative.

Experimental Protocol: Cell Wall Integrity Assay using Calcofluor White

Calcofluor White is a fluorescent dye that binds to chitin (B13524) in the yeast cell wall. Increased fluorescence can indicate an altered cell wall structure or a compensatory response to cell wall stress.

  • Yeast Culture Preparation:

    • Grow wild-type and ppz1Δ this compoundΔ mutant yeast strains to the mid-log phase in YPD medium.

  • Staining:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose).

    • Add Calcofluor White M2R to a final concentration of 25 µM.

    • Incubate at room temperature in the dark for 10-20 minutes.

  • Microscopy:

    • Mount a small volume of the stained cell suspension on a microscope slide.

    • Observe the cells using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm).

  • Data Analysis:

    • Qualitatively compare the fluorescence intensity between wild-type and mutant strains.

    • Quantify the fluorescence intensity of individual cells using image analysis software.

Data Presentation: Phenotypes of ppz1Δ this compoundΔ Mutant

The double knockout of PPZ1 and this compound results in several observable phenotypes.

PhenotypeObservation in ppz1Δ this compoundΔ MutantReference
Growth at Elevated TemperatureTemperature-sensitive slow growth/cell lysis[1][2][4]
Osmotic Stress RemediationCell lysis defect is remediated by 1M sorbitol[3]
Salt ToleranceIncreased tolerance to Na+ and Li+ cations
Cation HomeostasisAltered K+ and pH homeostasis[3]

III. Signaling Pathway and Experimental Workflows

Visualizing the signaling pathway and experimental procedures can aid in understanding the role of this compound and designing experiments.

Signaling Pathway of this compound in the PKC1-Mediated Cell Wall Integrity Pathway

PKC1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Wsc1 Wsc1/Mid2 (Sensors) Rho1 Rho1-GTP Wsc1->Rho1 Cell Wall Stress PKC1 PKC1 Rho1->PKC1 Bck1 Bck1 (MAPKKK) PKC1->Bck1 BCK2 BCK2 PKC1->BCK2 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 CellWall_Genes Cell Wall Maintenance Genes Rlm1->CellWall_Genes PPZ1_this compound PPZ1 / this compound PPZ1_this compound->Slt2 Auxiliary Role/ Negative Regulation BCK2->PPZ1_this compound

Caption: The PKC1-mediated cell wall integrity pathway in S. cerevisiae.

Experimental Workflow for In Vivo Analysis of this compound

InVivo_Workflow start Start: Define Research Question (e.g., role of this compound in cell wall stress response) create_strain Generate Yeast Strains (wild-type, ppz1Δthis compoundΔ) start->create_strain phenotypic_assay Perform Phenotypic Assays (e.g., Cell Wall Integrity Assay with Calcofluor White) create_strain->phenotypic_assay microscopy Fluorescence Microscopy phenotypic_assay->microscopy data_analysis Image and Statistical Analysis microscopy->data_analysis conclusion Conclusion: Elucidate in vivo function of this compound data_analysis->conclusion

Caption: Workflow for the in vivo functional analysis of this compound.

Experimental Workflow for In Vitro Characterization of this compound

InVitro_Workflow start Start: Characterize this compound Enzymatic Activity expression Recombinant this compound Expression (e.g., in E. coli) start->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification activity_assay In Vitro Phosphatase Assay (e.g., pNPP Assay) purification->activity_assay data_analysis Determine Kinetic Parameters (Specific Activity, Km, Vmax) activity_assay->data_analysis conclusion Conclusion: Biochemical characterization of this compound data_analysis->conclusion

Caption: Workflow for the in vitro biochemical characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PPZ2 Phosphatase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PPZ2 phosphatase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Disclaimer: this compound is a type 1-related serine/threonine protein phosphatase from Saccharomyces cerevisiae.[1][2] Specific, published assay protocols for this compound are not widely available. The information provided here is based on general principles for serine/threonine phosphatase assays and may require substantial optimization for your specific experimental context with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is a serine/threonine protein phosphatase found in Saccharomyces cerevisiae (baker's yeast).[3] It is functionally redundant with its paralog, PPZ1.[1] Together, they are involved in regulating potassium transport, which affects osmotic stability, cell cycle progression, and halotolerance.[3] They function within the PKC1-mediated cell wall integrity pathway.[1]

Q2: What type of substrate should I use for a this compound assay?

For a generic serine/threonine phosphatase like this compound, a common and cost-effective substrate is para-Nitrophenyl Phosphate (B84403) (pNPP).[4] This chromogenic substrate produces a yellow product when dephosphorylated, which can be measured spectrophotometrically at 405 nm.[4] Another option is a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which offers higher sensitivity.

Q3: What are the key parameters to optimize in a this compound phosphatase assay?

The key parameters to optimize include:

  • pH: The optimal pH can vary significantly between phosphatases.[5][6]

  • Enzyme Concentration: The amount of enzyme should be titrated to ensure the reaction is in the linear range.

  • Substrate Concentration: Substrate concentration should be optimized to be at or near the Michaelis constant (Km) for inhibitor studies.

  • Reaction Time and Temperature: These should be adjusted to ensure linear product formation over time.

  • Buffer Composition: The type of buffer and the presence of divalent cations like Mg2+ or Mn2+ can influence activity.

Q4: Are there any known specific inhibitors for this compound?

There are no widely documented specific inhibitors for this compound. General serine/threonine phosphatase inhibitors like okadaic acid could be tested, but their efficacy against this compound is unknown.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Very Low Signal 1. Inactive Enzyme- Ensure proper storage and handling of the this compound enzyme. - Perform a positive control with a known active phosphatase.
2. Sub-optimal Assay Conditions- Perform a pH titration to find the optimal pH. - Increase enzyme concentration. - Increase incubation time or temperature.
3. Inhibitors in Sample- Check for potential inhibitors like high phosphate concentrations in your sample buffer.[7]
High Background Signal 1. Substrate Instability- Prepare substrate solution fresh before each experiment. - Run a "no-enzyme" control to measure spontaneous substrate degradation.
2. Contaminated Reagents- Use high-purity water and reagents.
Non-Linear Reaction Rate 1. Substrate Depletion- Decrease the enzyme concentration or shorten the reaction time.
2. Enzyme Instability- Check the stability of this compound under your assay conditions. Consider adding stabilizing agents like BSA.
High Variability Between Replicates 1. Pipetting Errors- Ensure accurate and consistent pipetting, especially for small volumes.
2. Temperature Fluctuations- Ensure all components are at the same temperature before starting the reaction and maintain a constant temperature during incubation.

Experimental Protocols

Protocol: Basic Colorimetric this compound Phosphatase Assay using pNPP

This protocol provides a starting point for measuring this compound activity. All parameters should be optimized for your specific experimental setup.

Materials:

  • Purified this compound enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM MgCl2, 0.02% B-mercaptoethanol)

  • pNPP Substrate Solution (10 mM in a suitable buffer)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Prepare serial dilutions of the this compound enzyme in cold Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 25 µL of the diluted this compound enzyme to the appropriate wells.

    • Include a "no-enzyme" blank control containing 25 µL of Assay Buffer instead of the enzyme.

  • Initiate Reaction: Add 25 µL of the pNPP Substrate Solution to each well to start the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 15-30 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The stop solution will also induce the yellow color development.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from the sample readings. Calculate the phosphatase activity based on a standard curve of the product (p-nitrophenol).

Visual Guides

This compound Signaling Context

PPZ2_Signaling_Pathway PKC1 PKC1 BCK1 BCK1 (MAPKKK) PKC1->BCK1 PPZ1_this compound PPZ1 / this compound PKC1->PPZ1_this compound Regulates MKK1_MKK2 MKK1/MKK2 (MAPKK) BCK1->MKK1_MKK2 MPK1 MPK1 (MAPK) MKK1_MKK2->MPK1 CellWall Cell Wall Integrity MPK1->CellWall PPZ1_this compound->CellWall Influences caption This compound in the PKC1-mediated pathway.

Caption: this compound in the PKC1-mediated pathway.

General Phosphatase Assay Workflow

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Dilutions Add_Reagents Add Buffer and Enzyme to Plate Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Substrate Solution Start_Rxn Add Substrate to Initiate Prep_Substrate->Start_Rxn Prep_Buffer Prepare Assay Buffer Prep_Buffer->Add_Reagents Add_Reagents->Start_Rxn Incubate Incubate at Constant Temp Start_Rxn->Incubate Stop_Rxn Add Stop Solution Incubate->Stop_Rxn Read_Absorbance Read Absorbance (405 nm) Stop_Rxn->Read_Absorbance Calc_Activity Calculate Activity Read_Absorbance->Calc_Activity caption Workflow for a colorimetric phosphatase assay.

Caption: Workflow for a colorimetric phosphatase assay.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node Start Low/No Signal? Check_Enzyme Is Enzyme Active? Start->Check_Enzyme Check_Conditions Are Conditions Optimal? Check_Enzyme->Check_Conditions Yes Sol_Enzyme Use Positive Control Check Enzyme Handling Check_Enzyme->Sol_Enzyme No Check_Inhibitors Inhibitors Present? Check_Conditions->Check_Inhibitors Yes Sol_Conditions Optimize pH, Temp, Time Increase Enzyme Conc. Check_Conditions->Sol_Conditions No Sol_Inhibitors Buffer Exchange Dilute Sample Check_Inhibitors->Sol_Inhibitors Yes caption Troubleshooting logic for low assay signal.

Caption: Troubleshooting logic for low assay signal.

References

Technical Support Center: PPZ2 Gene Knockout Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of PPZ2 gene knockout experiments, primarily in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene in Saccharomyces cerevisiae? A1: this compound encodes a serine/threonine-protein phosphatase.[1] It is involved in maintaining cell size and integrity, particularly in response to osmotic stress.[1][2] this compound is functionally redundant with a similar gene, PPZ1.[3] While single null mutants of ppz1 or this compound are viable, the double mutant (ppz1Δ this compoundΔ) exhibits temperature-dependent cell lysis defects.[2] Both genes are understood to function within the Protein Kinase C (PKC1)-mediated cell wall integrity pathway.[3][4]

Q2: What is the most common method for knocking out the this compound gene in yeast? A2: The most common and established method is PCR-based gene targeting.[5][6] This technique involves amplifying a selectable marker gene (like kanMX, conferring G418 resistance) with primers that have "tails" homologous to the regions immediately upstream and downstream of the this compound open reading frame (ORF).[5][7] When this PCR product (knockout cassette) is transformed into yeast, the cell's natural homologous recombination machinery replaces the this compound gene with the selectable marker.[6]

Q3: Is CRISPR-Cas9 a viable alternative for this compound knockout? A3: Yes, CRISPR-Cas9 is a powerful tool for genome editing in S. cerevisiae and can be used for this compound knockout.[8][9] It allows for precise, marker-free deletions.[9][10] The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to the this compound locus, where it creates a double-strand break (DSB).[9] The cell repairs this break using a provided DNA repair template, which can be designed to delete the gene. Because S. cerevisiae has a highly efficient homologous recombination (HR) pathway, it is the primary mechanism for repairing these breaks, making it ideal for this application.[8]

Q4: My single this compoundΔ mutant doesn't show a strong phenotype. Why? A4: The this compound gene is functionally redundant with PPZ1.[3] This means that in many conditions, the presence of a functional PPZ1 gene can compensate for the loss of this compound. To observe significant phenotypes like temperature-sensitive cell lysis, a double knockout of both PPZ1 and this compound is often required.[2][3]

Troubleshooting Guide

Problem 1: Low or no transformants on selective media after transformation.

Possible Cause & Solution

  • Poor Transformation Efficiency: The efficiency of DNA uptake by yeast cells can be a major limiting factor.[11]

    • Cell Health: Ensure you are using healthy, mid-log phase yeast cells for transformation (OD600 between 0.8-1.0).[11]

    • DNA Quality and Quantity: Use highly purified PCR products. For integrative transformation with linear DNA cassettes, using up to 5 µg of DNA is recommended to maximize efficiency.[11]

    • Heat Shock: Yeast cells require a more intensive heat shock than bacteria. A 45-minute heat shock is often recommended for high-efficiency protocols.[11]

    • Protocol: The LiAc/ssDNA/PEG method is a highly efficient and reliable protocol for yeast transformation with PCR cassettes.[12]

Problem 2: Colonies grow on selective media, but PCR verification shows the knockout cassette is not at the correct this compound locus.

Possible Cause & Solution

  • Non-Homologous Recombination: The knockout cassette has integrated randomly into the genome instead of at the target this compound locus.

    • Homology Arm Length: While as little as 40 bp of homology can work, increasing the length of the homologous regions on your PCR primers can improve targeting fidelity.[6][13]

    • PCR Fidelity: Use a high-fidelity DNA polymerase (e.g., Q5 or Pfu) instead of standard Taq polymerase to generate your knockout cassette.[12] Errors introduced by low-fidelity enzymes can reduce the efficiency of homologous recombination.[12]

    • Sequence Verification: Perform a BLAST search with your primer homology sequences to ensure they are unique to the this compound locus and do not have significant homology elsewhere in the yeast genome.[12]

Problem 3: Low knockout efficiency when using CRISPR-Cas9.

Possible Cause & Solution

  • Inefficient sgRNA: The design of the single guide RNA (sgRNA) is critical for directing Cas9 to the target site.

    • Test Multiple sgRNAs: It is best practice to design and test 3-5 different sgRNAs targeting the this compound gene to find one that yields the highest efficiency.[14]

    • Target Site Selection: Choose target sites within an exon that is common to all splice variants (if any) to ensure a complete knockout.[15] The target site must also be adjacent to a Protospacer Adjacent Motif (PAM).[9]

  • Poor Cas9 Expression or Delivery: The Cas9 nuclease and the sgRNA must be efficiently delivered to and expressed in the cells.

    • Delivery Method: For challenging transformations, lentiviral delivery can be an effective alternative to plasmid transfection.[16]

    • Promoter Choice: Use a promoter for Cas9 expression that is active in your yeast strain and experimental conditions.[17]

  • Inefficient DNA Repair: The cell may not be efficiently using your repair template.

    • Donor Template Design: Ensure the donor DNA template used for homologous repair contains a silent mutation in the PAM site or sgRNA binding site.[16] This prevents the Cas9 nuclease from repeatedly cutting the DNA after the desired edit has been made.[9][16]

Experimental Protocols & Data

Table 1: Key Parameters for Optimizing Yeast Transformation
ParameterRecommendationRationale
Cell Growth Phase Mid-logarithmicCells are healthiest and most competent for DNA uptake.[11]
Cell Density (OD600) 0.8 - 1.0Optimal density for achieving high transformation efficiencies.[11]
DNA Input (Linear Cassette) Up to 5 µgHigher DNA amounts can increase the frequency of integration.[11]
Heat Shock Duration 45 minutesThe robust yeast cell wall requires a longer heat shock for permeabilization.[11]
Polymerase for Cassette High-Fidelity (e.g., Q5, Pfu)Minimizes PCR errors, improving homologous recombination accuracy.[12]
Protocol: PCR-Based Gene Knockout of this compound

This protocol outlines the standard method for replacing the this compound gene with a selectable marker cassette (e.g., kanMX).

  • Primer Design:

    • Design forward and reverse primers approximately 100 base pairs in length.

    • The 3' end of each primer (approx. 20 bp) should be complementary to the sequence flanking the chosen selectable marker gene (e.g., kanMX).

    • The 5' end of each primer (approx. 80 bp) must be homologous to the regions directly upstream (Forward Primer) and downstream (Reverse Primer) of the this compound ORF.

  • Knockout Cassette Amplification:

    • Perform a PCR using a high-fidelity polymerase.

    • Use the designed primers and a plasmid containing the kanMX marker as the template.

    • Run the product on an agarose (B213101) gel to confirm a single band of the correct size. Purify the PCR product.

  • Yeast Transformation (High-Efficiency LiAc/ssDNA/PEG Method):

    • Grow your S. cerevisiae strain in YPD to mid-log phase.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a transformation mix containing Lithium Acetate (LiAc), single-stranded carrier DNA (ssDNA), Polyethylene Glycol (PEG), and your purified this compound::kanMX PCR product.

    • Incubate, then perform a heat shock at 42°C for 45-60 minutes.[11][12]

  • Selection and Recovery:

    • Plate the transformed cells onto YPD plates and allow them to recover for several hours or overnight.

    • Replica-plate the cells onto YPD plates containing the appropriate concentration of G418 (e.g., 200-500 mg/L).[13]

    • Incubate for 2-4 days until resistant colonies appear.

  • Verification of Knockout:

    • Isolate genomic DNA from several resistant colonies.

    • Perform colony PCR using a combination of primers. Design one primer that anneals upstream of the this compound locus (outside the region of homology used for the cassette) and another primer that anneals within the kanMX cassette.

    • Only correct integrants will yield a PCR product of the expected size. Further verification can be done with Sanger sequencing.[18]

Visualizations

Gene_Knockout_Workflow cluster_prep Preparation cluster_transform Transformation cluster_verify Verification Primer_Design 1. Design Primers (with Homology Arms) Cassette_PCR 2. Amplify Marker Cassette (High-Fidelity PCR) Primer_Design->Cassette_PCR Purify 3. Purify PCR Product Cassette_PCR->Purify Transform 5. Transform Cells with Cassette (LiAc/PEG Method) Purify->Transform Yeast_Culture 4. Grow Yeast to Mid-Log Phase Yeast_Culture->Transform Select 6. Plate on Selective Media (G418) Transform->Select Isolate_Colonies 7. Isolate Resistant Colonies Select->Isolate_Colonies Verify_PCR 8. Verification by Colony PCR Isolate_Colonies->Verify_PCR Confirm 9. Successful This compound Knockout Verify_PCR->Confirm

Caption: Workflow for PCR-based gene knockout in S. cerevisiae.

Troubleshooting_Flow Start Start: No correct KO clones CheckColonies Any colonies on selective plate? Start->CheckColonies NoColonies Problem: Low Transformation Efficiency CheckColonies->NoColonies No YesColonies Problem: Non-Homologous Integration CheckColonies->YesColonies Yes Sol_Cells Action: Use mid-log phase cells NoColonies->Sol_Cells Sol_DNA Action: Increase DNA amount (≤5µg) NoColonies->Sol_DNA Sol_HS Action: Optimize heat shock (45 min) NoColonies->Sol_HS Sol_Homology Action: Increase homology arm length YesColonies->Sol_Homology Sol_Fidelity Action: Use high-fidelity polymerase YesColonies->Sol_Fidelity Sol_BLAST Action: BLAST primers for uniqueness YesColonies->Sol_BLAST

Caption: Troubleshooting logic for failed knockout experiments.

PKC1_Pathway cluster_ppz PPZ/BCK2 Branch PKC1 PKC1 (Protein Kinase C) MAPK_Cascade MAP Kinase Cascade (BCK1, MKK1/2, MPK1) PKC1->MAPK_Cascade PPZ1_this compound PPZ1 / this compound (Protein Phosphatases) PKC1->PPZ1_this compound Auxiliary Role or Parallel Branch CellWall Cell Wall Integrity & Remodeling MAPK_Cascade->CellWall BCK2 BCK2 PPZ1_this compound->BCK2 Functional Interaction BCK2->CellWall

Caption: Simplified PKC1-mediated signaling pathway involving PPZ1/PPZ2.

References

Technical Support Center: Crystallizing the PPZ2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of the PPZ2 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this serine/threonine phosphatase.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound protein and why is its structure important?

A1: this compound is a protein serine/threonine phosphatase found in Saccharomyces cerevisiae. It plays a role in the PKC1-mediated cell wall integrity signaling pathway. Determining its three-dimensional structure through crystallization is crucial for understanding its catalytic mechanism, substrate specificity, and its role in cellular processes. This structural information can aid in the design of specific inhibitors for therapeutic purposes.

Q2: What are the initial recommended steps before attempting to crystallize this compound?

A2: Before proceeding with crystallization trials, it is critical to ensure the purity and homogeneity of your this compound protein sample. We recommend a purity of >95% as assessed by SDS-PAGE. Dynamic Light Scattering (DLS) should be used to confirm that the protein sample is monodisperse and free of aggregates.

Q3: Are there any known inhibitors or ligands that can be co-crystallized with this compound?

A3: While specific co-crystallization ligands for this compound are not widely documented, for serine/threonine phosphatases in general, co-crystallization with non-hydrolyzable substrate analogs or known inhibitors can sometimes stabilize the protein and promote crystal formation. It may be beneficial to screen for such compounds using biochemical assays prior to crystallization attempts.

Troubleshooting Guide

Problem 1: Low Protein Yield or Purity

Symptoms:

  • Low protein concentration after purification.

  • Multiple bands on an SDS-PAGE gel.

  • Presence of aggregates detected by DLS.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient cell lysisOptimize lysis buffer with appropriate concentrations of lysozyme (B549824) and sonication parameters.
Protein degradationAdd a protease inhibitor cocktail during purification. Keep the protein sample at 4°C at all times.
Suboptimal chromatographyExperiment with different chromatography resins (e.g., ion-exchange, size-exclusion) and optimize elution gradients.
Protein aggregationIncrease the ionic strength of the buffers (e.g., add 150-500 mM NaCl). Consider adding stabilizing agents like glycerol (B35011) (5-10%) or L-arginine (50 mM).
Problem 2: No Crystals or Amorphous Precipitate

Symptoms:

  • Crystallization drops remain clear.

  • Formation of a heavy, non-crystalline precipitate.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal protein concentrationScreen a range of protein concentrations from 5 to 20 mg/mL.
Inappropriate precipitantScreen a wide range of precipitants (salts, polymers, organic solvents) using commercially available screening kits. For phosphatases, polyethylene (B3416737) glycols (PEGs) of various molecular weights are often a good starting point.
Incorrect pHThe pH of the solution can significantly impact protein solubility and charge distribution. Screen a pH range from 5.0 to 9.0.
High rate of supersaturationDecrease the rate of vapor diffusion by using a lower precipitant concentration in the reservoir or by using a larger drop volume.
Protein instabilityPerform a thermal shift assay (DSF) to identify buffer conditions that maximize the melting temperature (Tm) of this compound.
Problem 3: Small, Poorly Diffracting Crystals

Symptoms:

  • Formation of microcrystals that do not grow larger.

  • Crystals that produce weak or no diffraction patterns.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Too many nucleation eventsOptimize the precipitant and protein concentrations to reduce the number of nuclei. Consider microseeding with crushed crystals.
Crystal packing defectsScreen for additives that may improve crystal contacts, such as small molecules, detergents (if applicable), or metal ions.
High solvent contentAttempt crystal dehydration by exposing the crystals to a solution with a higher precipitant concentration for a short period.
Intrinsic protein flexibilityConsider engineering a more stable construct of this compound by truncating flexible loops or termini, guided by secondary structure predictions.

Experimental Protocols

Detailed Methodology for this compound Purification (Hypothetical Protocol)
  • Expression: Express recombinant this compound in E. coli BL21(DE3) cells. Induce expression with 0.5 mM IPTG at 18°C for 16 hours.

  • Lysis: Resuspend cell pellets in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF) and lyse by sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography using a Superdex 200 column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Concentration and Storage: Pool the fractions containing pure this compound, concentrate to the desired concentration, and flash-freeze in liquid nitrogen for storage at -80°C.

Hanging-Drop Vapor Diffusion Crystallization
  • Pipette 1 µL of purified this compound protein (at a concentration of 10 mg/mL in SEC buffer) onto a siliconized coverslip.

  • Add 1 µL of reservoir solution to the protein drop.

  • Invert the coverslip over the corresponding well of a 24-well crystallization plate containing 500 µL of the reservoir solution.

  • Seal the well with vacuum grease to ensure an airtight system.

  • Incubate the plate at a constant temperature (screening at both 4°C and 20°C is recommended) and monitor for crystal growth over several weeks.

Visualizations

PPZ2_Crystallization_Workflow cluster_purification Protein Purification cluster_crystallization Crystallization Expression Expression in E. coli Lysis Cell Lysis Expression->Lysis Affinity Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC QC Purity & Homogeneity Check SEC->QC Screening High-Throughput Screening QC->Screening Purified Protein Optimization Condition Optimization Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction

Caption: Experimental workflow for this compound protein purification and crystallization.

PKC1_Signaling_Pathway CellStress Cell Wall Stress Rho1 Rho1-GTP CellStress->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., Rlm1) Slt2->TranscriptionFactors Phosphorylates CellWall Cell Wall Integrity TranscriptionFactors->CellWall Regulates Gene Expression This compound This compound This compound->Slt2 Dephosphorylates?

Technical Support Center: Validating PPZ2 Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of their PPZ2 antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the crucial first steps in validating a new this compound antibody?

A1: The initial and most critical step is to confirm that the antibody detects a protein of the correct molecular weight in a Western Blot (WB) analysis.[1][2] It is recommended to use cell lysates or tissue homogenates known to express this compound. The presence of a single band at the expected molecular weight is a primary indicator of specificity.[1][2] Further validation should involve comparing the signal in wild-type samples to knockout (KO) or knockdown (KD) models, which are considered the gold standard for antibody validation.[3][4]

Q2: PPZ1 is a known paralog of this compound. How can I check for cross-reactivity?

A2: Due to the functional redundancy and likely sequence similarity between PPZ1 and this compound, assessing cross-reactivity is essential.[5][6] The most definitive method is to test the antibody on samples where the PPZ1 gene is knocked out or its expression is silenced (e.g., via siRNA). A specific this compound antibody should still produce a signal in PPZ1-KO/KD samples, whereas a cross-reactive antibody would show a diminished or absent signal. Comparing the antibody's performance in single PPZ1 and this compound knockout, as well as double knockout cell lines, can provide a comprehensive specificity profile.

Q3: What are appropriate positive and negative controls for this compound antibody validation?

A3:

  • Positive Controls: Use cell lines or tissues with confirmed high expression of this compound. Based on literature, Saccharomyces cerevisiae (yeast) is a well-established model for studying this compound.[5][6] For mammalian systems, identifying tissues with high this compound expression through transcriptomic databases would be a good starting point.

  • Negative Controls: The ideal negative control is a cell line or tissue from a this compound knockout organism.[4][7][8][9] If knockout samples are unavailable, tissues with very low or no this compound expression can be used. Additionally, performing a peptide block assay, where the antibody is pre-incubated with the immunizing peptide, can help determine if the antibody binding is specific to the target epitope.[2]

Q4: My this compound antibody works in Western Blotting but not in Immunofluorescence. Why?

A4: Antibody performance can vary significantly between applications because the state of the target protein is different. In WB, the protein is denatured, exposing linear epitopes. In Immunofluorescence (IF), the protein is in its native, folded conformation, and the antibody must recognize a conformational epitope.[10] An antibody raised against a linear peptide may not recognize the folded protein. It's also possible that the epitope is masked by fixation procedures in IF.[10][11]

Troubleshooting Guides

Western Blotting

Problem: Multiple or non-specific bands appear on my Western Blot.

  • Possible Cause 1: Primary antibody concentration is too high.

    • Solution: Optimize the antibody concentration by performing a titration experiment to find the dilution that provides the best signal-to-noise ratio.[12][13][14]

  • Possible Cause 2: Cross-reactivity with other proteins.

    • Solution: As mentioned, PPZ1 is a likely candidate for cross-reactivity. Test the antibody on PPZ1 knockout/knockdown samples. Also, using an affinity-purified antibody can reduce non-specific binding.[13]

  • Possible Cause 3: Protein degradation.

    • Solution: Ensure that fresh protease inhibitors are added to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[12][13]

  • Possible Cause 4: Insufficient blocking or washing.

    • Solution: Increase the blocking time and ensure your blocking agent is fresh.[14][15] Also, increase the number and duration of washes to remove non-specifically bound antibodies.[12][14]

Problem: The band for this compound is very weak or absent.

  • Possible Cause 1: Low abundance of this compound in the sample.

    • Solution: Increase the amount of protein loaded onto the gel.[16] You may also need to enrich your sample for this compound using immunoprecipitation.[16]

  • Possible Cause 2: Poor antibody-antigen interaction.

    • Solution: Try incubating the primary antibody overnight at 4°C to increase the binding affinity. Also, ensure your transfer from gel to membrane was efficient, which can be checked with a Ponceau S stain.[16]

Immunoprecipitation (IP)

Problem: I am unable to pull down this compound using my antibody.

  • Possible Cause 1: The antibody does not recognize the native protein.

    • Solution: The antibody may only recognize the denatured protein. If this is the case, it will not be suitable for IP of native proteins.[17]

  • Possible Cause 2: Inefficient antibody-bead coupling.

    • Solution: Ensure you are using the correct type of beads (Protein A or G) for your antibody's isotype and that they are not expired.[18][19]

  • Possible Cause 3: Insufficient incubation time.

    • Solution: Incubate the antibody with the cell lysate overnight at 4°C with gentle rocking to maximize the formation of the antibody-antigen complex.[18][20]

Immunofluorescence (IF)

Problem: High background staining is obscuring the specific signal.

  • Possible Cause 1: Non-specific binding of the primary or secondary antibody.

    • Solution: Decrease the concentration of both the primary and secondary antibodies.[10][21] Also, include a control where you only use the secondary antibody to check for its non-specific binding.[13]

  • Possible Cause 2: Inadequate blocking.

    • Solution: Increase the blocking time and consider using a different blocking agent, such as serum from the same species as the secondary antibody.[11][21]

  • Possible Cause 3: Autofluorescence of the tissue or cells.

    • Solution: View an unstained sample under the microscope to check for autofluorescence. If present, you may need to use specific quenching techniques or switch to a fluorophore in a different spectral range.[21]

Data Presentation

Table 1: Hypothetical Western Blot Signal Intensity for a Validated this compound Antibody

Sample TypeExpected this compound Band IntensityRationale
Wild-Type (WT) Yeast Cells+++High endogenous expression of this compound.
This compound Knockout (KO) Yeast Cells-No this compound protein present; ideal negative control.
PPZ1 Knockout (KO) Yeast Cells+++A specific antibody should not be affected by the absence of PPZ1.
PPZ1/PPZ2 Double KO Yeast Cells-Confirms no off-target binding to other proteins.

Table 2: Troubleshooting Summary for Common Issues

IssueApplicationPossible CauseRecommended Solution
Non-specific bandsWestern BlotHigh antibody concentrationTitrate primary antibody
No protein pulldownImmunoprecipitationAntibody doesn't recognize native proteinUse an antibody validated for IP
High backgroundImmunofluorescenceInsufficient blockingIncrease blocking time/change agent
Weak/no signalAllLow protein expressionUse positive control with high expression

Experimental Protocols

Western Blotting Protocol for this compound
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at its optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunoprecipitation Protocol for this compound
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

  • Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate overnight at 4°C.

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western Blotting.

Visualizations

PPZ2_Validation_Workflow cluster_WB Western Blotting cluster_Specificity Specificity Controls WB_Start Start with WB WB_Band Single band at correct MW? WB_Start->WB_Band WB_Success Proceed to other applications WB_Band->WB_Success Yes WB_Fail Troubleshoot WB WB_Band->WB_Fail No KO_Test Test on KO/KD samples WB_Success->KO_Test KO_Result Signal absent in KO? KO_Test->KO_Result KO_Success Specificity Confirmed KO_Result->KO_Success Yes KO_Fail Potential cross-reactivity KO_Result->KO_Fail No

Caption: Workflow for initial this compound antibody validation.

PKC1_Pathway PKC1 PKC1 MAPK_Cascade MAP Kinase Cascade (BCK1, MKK1/2, MPK1) PKC1->MAPK_Cascade PPZ_Branch PPZ1 / this compound PKC1->PPZ_Branch regulates BCK2 BCK2 PKC1->BCK2 regulates CellWall Cell Wall Integrity MAPK_Cascade->CellWall CationHomeostasis Cation Homeostasis & pH Regulation PPZ_Branch->CationHomeostasis BCK2->CationHomeostasis

Caption: Simplified PKC1-mediated signaling pathway involving this compound.

References

minimizing off-target effects in PPZ2 siRNA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing off-target effects in siRNA experiments targeting PPZ2 and its mammalian orthologs, such as PPM1G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges and ensure the specificity of their gene silencing studies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in siRNA experiments?

Q2: What is the likely mammalian ortholog of the yeast this compound gene?

A2: The yeast this compound gene encodes a serine/threonine protein phosphatase.[6] Its mammalian orthologs belong to the Protein Phosphatase, Magnesium-dependent (PPM) family. Specifically, PPM1G (also known as PP2Cγ) is a key mammalian protein phosphatase involved in various cellular processes, including mRNA splicing, histone regulation, cell cycle control, and innate immune signaling.[7][8][9] Therefore, when studying the function of this compound in mammalian systems, PPM1G is a primary target for investigation.

Q3: What are the known signaling pathways involving PPM1G that could be affected by off-target effects?

A3: PPM1G has been shown to be a negative regulator of innate immune signaling by dephosphorylating STING and MAVS.[9] It is also implicated in the regulation of cell proliferation and survival, and its dysregulation has been linked to cancers such as hepatocellular carcinoma through its interaction with proteins like SRSF3 and mutant p53.[8][10] Off-target effects from siRNAs intended for other genes could inadvertently modulate these pathways, leading to misleading results.

Q4: What are the essential positive and negative controls for a this compound/PPM1G siRNA experiment?

A4: Appropriate controls are critical for interpreting siRNA experiments correctly. Essential controls include:

  • Multiple siRNAs targeting the same gene: Using at least two or three different siRNAs targeting different regions of the this compound/PPM1G mRNA can help confirm that the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a single siRNA.

Troubleshooting Guide

Problem 1: High variability or inconsistent knockdown of this compound/PPM1G.

Possible Cause Troubleshooting Step
Suboptimal siRNA Design Use a validated, pre-designed siRNA or design siRNAs using algorithms that filter against potential off-target binding.[4][12]
Inefficient Transfection Optimize transfection parameters, including siRNA concentration, cell density, and transfection reagent. Use a positive control siRNA to verify transfection efficiency.
Poor RNA Quality Ensure high-purity, intact RNA is used for qRT-PCR analysis.
Incorrect Primer/Probe Design Validate qRT-PCR primers for specificity and efficiency.

Problem 2: Observed phenotype does not correlate with this compound/PPM1G knockdown level.

Possible Cause Troubleshooting Step
Off-target effects Perform a rescue experiment by re-introducing the target gene (PPM1G) via a plasmid that is resistant to the siRNA. If the phenotype is reversed, it is likely an on-target effect.
Use a second, independent siRNA targeting a different region of PPM1G. A consistent phenotype with both siRNAs strengthens the conclusion of an on-target effect.
Perform global gene expression analysis (microarray or RNA-seq) to identify potential off-target gene regulation.[13]
Delayed protein turnover Assess protein levels using Western blotting at multiple time points post-transfection, as mRNA knockdown may not immediately result in protein depletion.[14]
Functional redundancy Consider the possibility of functional compensation from other PPM family members.

Problem 3: Significant changes in global gene expression unrelated to this compound/PPM1G.

Possible Cause Troubleshooting Step
High siRNA concentration Lower the siRNA concentration to the minimum effective dose to reduce the likelihood of off-target binding.[15]
miRNA-like off-target effects Use chemically modified siRNAs (e.g., 2'-O-methylation in the seed region) to reduce miRNA-like off-target interactions.[4][16]
Employ a pool of multiple siRNAs targeting the same gene at a lower overall concentration to dilute out individual off-target effects.[4][17][18]
Innate immune response Use siRNA sequences with minimal immune-stimulatory motifs and ensure the quality of the siRNA preparation.

Data on Off-Target Effect Reduction Strategies

The following table summarizes quantitative data on the effectiveness of different strategies to minimize off-target effects.

StrategyFindingReference
siRNA Pooling Pooling four individual siRNAs targeting Cyclophilin B greatly reduced the number of off-target genes compared to individual siRNAs, while maintaining on-target knockdown.[3]
Diced siRNA pools (containing hundreds of different siRNAs) showed almost no off-target effects compared to two chemically synthesized siRNAs targeting p38α MAPK, which induced changes in hundreds of mRNAs.[17]
Chemical Modification A unique combination of chemical modifications can eliminate as much as 80% of off-target activity for both sense and antisense strands while preserving on-target knockdown.[19]
Concentration Optimization Lowering siRNA concentrations can reduce off-target activity, but this is often limited to highly active siRNAs as it can also decrease on-target knockdown efficiency.[15]

Experimental Protocols

Global Off-Target Analysis using Microarray

This protocol provides a general workflow for identifying siRNA-induced off-target effects using microarray analysis.

  • Cell Culture and Transfection:

    • Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.

    • Transfect cells with the experimental this compound/PPM1G siRNA, a negative control siRNA, and a mock transfection control. Use an optimized transfection protocol for the specific cell line.

  • RNA Isolation:

    • At 24-72 hours post-transfection, harvest the cells and isolate total RNA using a method that yields high-quality, intact RNA (e.g., column-based kits or Trizol extraction).

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.

    • Synthesize second-strand cDNA.

    • Generate biotin-labeled cRNA from the double-stranded cDNA using in vitro transcription.

  • Hybridization:

    • Fragment the labeled cRNA and hybridize it to a suitable microarray chip (e.g., Affymetrix, Agilent) according to the manufacturer's protocol.

  • Washing and Staining:

    • Wash the microarray chip to remove non-specifically bound cRNA.

    • Stain the chip with a fluorescently labeled streptavidin conjugate.

  • Scanning and Data Analysis:

    • Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

    • Perform data normalization and statistical analysis to identify differentially expressed genes between the this compound/PPM1G siRNA-treated group and the negative control group.

    • Use bioinformatics tools to identify potential off-target genes with seed sequence matches to the this compound/PPM1G siRNA.

Validation of On- and Off-Target Effects by qRT-PCR

This protocol outlines the steps to validate the knockdown of the target gene (PPM1G) and potential off-target genes identified by microarray or RNA-seq.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA and synthesize cDNA from siRNA-transfected and control cells as described in the microarray protocol.

  • Primer Design:

    • Design and validate primers for the target gene (PPM1G), identified potential off-target genes, and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target and off-target genes to the geometric mean of the housekeeping genes.

Confirmation of Protein Knockdown by Western Blotting

This protocol describes how to verify that the knockdown of this compound/PPM1G mRNA results in a corresponding decrease in protein levels.

  • Protein Lysate Preparation:

    • At 48-96 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[22]

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PPM1G overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system or X-ray film.[22]

    • Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative reduction in PPM1G protein levels compared to the negative control.

Visualizations

experimental_workflow cluster_design siRNA Design & Synthesis cluster_transfection Cell Culture & Transfection cluster_validation Validation of Knockdown & Off-Targets cluster_analysis Data Analysis & Interpretation siRNA_design siRNA Design (Targeting this compound/PPM1G) transfection siRNA Transfection siRNA_design->transfection control_design Control siRNA Design (Negative & Positive) control_design->transfection cell_culture Cell Culture cell_culture->transfection qRT_PCR qRT-PCR (mRNA level) transfection->qRT_PCR western_blot Western Blot (Protein level) transfection->western_blot microarray Microarray / RNA-seq (Global Gene Expression) transfection->microarray on_target_analysis On-Target Effect Analysis qRT_PCR->on_target_analysis western_blot->on_target_analysis off_target_analysis Off-Target Effect Analysis microarray->off_target_analysis phenotype_analysis Phenotypic Analysis on_target_analysis->phenotype_analysis off_target_analysis->phenotype_analysis signaling_pathway cluster_upstream Upstream Signals cluster_core PPM1G-Mediated Regulation cluster_downstream Downstream Effects Viral_DNA_RNA Viral DNA/RNA STING STING Viral_DNA_RNA->STING activates MAVS MAVS Viral_DNA_RNA->MAVS activates Cellular_Stress Cellular Stress (e.g., DNA damage) p53 mutant p53 Cellular_Stress->p53 activates Immune_Response Innate Immune Response (IFN Production) STING->Immune_Response promotes MAVS->Immune_Response promotes PPM1G PPM1G (PP2Cγ) PPM1G->STING dephosphorylates (inhibits) PPM1G->MAVS dephosphorylates (inhibits) SRSF3 SRSF3 PPM1G->SRSF3 dephosphorylates PPM1G->p53 regulates Splicing Alternative Splicing SRSF3->Splicing regulates Proliferation Cell Proliferation & Survival p53->Proliferation promotes Splicing->Proliferation troubleshooting_logic start Start: Unexpected Experimental Outcome check_knockdown 1. Verify Knockdown Efficiency (qRT-PCR & Western Blot) start->check_knockdown knockdown_ok Knockdown Efficient? check_knockdown->knockdown_ok optimize_transfection Optimize Transfection & siRNA Design knockdown_ok->optimize_transfection No use_multiple_siRNAs 2. Use Multiple siRNAs for the Same Target knockdown_ok->use_multiple_siRNAs Yes phenotype_consistent Phenotype Consistent? use_multiple_siRNAs->phenotype_consistent likely_on_target Likely On-Target Effect phenotype_consistent->likely_on_target Yes suspect_off_target Suspect Off-Target Effect phenotype_consistent->suspect_off_target No global_analysis 3. Perform Global Analysis (Microarray/RNA-seq) suspect_off_target->global_analysis rescue_experiment 4. Conduct Rescue Experiment global_analysis->rescue_experiment phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued confirmed_on_target Confirmed On-Target Effect phenotype_rescued->confirmed_on_target Yes confirmed_off_target Confirmed Off-Target Effect phenotype_rescued->confirmed_off_target No

References

Navigating the Stability of Purified PPZ2 Protein for Enzymatic Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with the purified PPZ2 protein, a serine/threonine phosphatase from Saccharomyces cerevisiae. Addressing common challenges in protein stability and enzymatic assay reliability, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and why is its stability important?

A1: this compound is a protein phosphatase involved in the PKC1-mediated cell wall integrity pathway in yeast.[1][2] Its stability is crucial for obtaining accurate and reproducible results in enzymatic assays, which are fundamental for studying its function and identifying potential inhibitors.

Q2: My purified this compound protein is precipitating. What are the likely causes?

A2: Protein precipitation, or aggregation, can be caused by several factors including suboptimal buffer conditions (pH and ionic strength), high protein concentration, improper temperature, and the absence of stabilizing agents.

Q3: What are some common stabilizing agents I can add to my this compound preparation?

A3: Common stabilizing agents for proteins include glycerol (B35011) (typically 5-20%), salts (e.g., 50-150 mM NaCl), and non-ionic detergents. The optimal combination and concentration should be determined empirically for this compound.

Q4: How should I store my purified this compound protein?

A4: For short-term storage (days to a week), keeping the protein at 4°C in a suitable buffer is often sufficient. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. The addition of a cryoprotectant like glycerol is essential to prevent damage during freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity
Possible Cause Troubleshooting Step
Incorrect Buffer Conditions Verify that the pH of your assay buffer is optimal for this compound activity. Most protein phosphatases have optimal activity at a neutral or slightly acidic pH. Test a range of pH values (e.g., 6.0-8.0) to determine the optimum for your specific assay. Ensure the ionic strength is appropriate; test a range of salt concentrations (e.g., 50-200 mM NaCl).
Enzyme Denaturation Keep the purified protein on ice at all times. Avoid repeated freeze-thaw cycles. When thawing, do so slowly on ice.
Presence of Inhibitors Ensure all reagents are free of phosphatase inhibitors. If using crude extracts, be aware of endogenous inhibitors. Purify the protein to homogeneity to remove these.
Substrate Issues Confirm the integrity and concentration of your substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP). Prepare fresh substrate solutions for each experiment.
Issue 2: High Background Signal in Enzymatic Assay
Possible Cause Troubleshooting Step
Substrate Instability Some substrates, like pNPP, can spontaneously hydrolyze, especially at alkaline pH. Prepare fresh substrate solution and run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. Subtract this background rate from your sample measurements.
Contaminating Phosphatases If your this compound preparation is not pure, other phosphatases could be contributing to the signal. Ensure high purity of your this compound protein by using appropriate purification methods like affinity and size-exclusion chromatography.
Reagent Contamination Ensure all buffers and reagents are free from phosphate contamination, which can interfere with colorimetric assays that detect phosphate release.
Issue 3: Protein Aggregation/Precipitation
Possible Cause Troubleshooting Step
High Protein Concentration Work with lower protein concentrations if possible. If a high concentration is necessary, screen for stabilizing additives.
Suboptimal Buffer Optimize the buffer pH to be at least one unit away from the isoelectric point (pI) of this compound. Screen different buffer systems (e.g., Tris, HEPES, MOPS).
Lack of Stabilizing Additives Systematically test the effect of various additives on this compound stability. See the table below for a starting point.

Stabilizing Additives for this compound

The following table provides a starting point for screening additives to improve the stability of your purified this compound protein. The optimal concentration for each additive should be determined experimentally.

Additive Starting Concentration Range Mechanism of Action
Glycerol5 - 20% (v/v)Increases solvent viscosity and stabilizes protein conformation.
NaCl50 - 250 mMMasks surface charges, reducing non-specific aggregation.
Arginine50 - 500 mMSuppresses aggregation by interacting with hydrophobic patches.
Trehalose0.1 - 1 MStabilizes protein structure through preferential hydration.
Tween-200.005 - 0.05% (v/v)Non-ionic detergent that prevents surface adsorption and aggregation.

Experimental Protocols

Protocol 1: Purification of Recombinant this compound from Saccharomyces cerevisiae

This protocol is a general guideline for the purification of His-tagged this compound expressed in yeast and can be adapted based on the specific expression system and equipment available.

  • Cell Lysis:

    • Harvest yeast cells expressing His-tagged this compound by centrifugation.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).

    • Lyse the cells using a bead beater with glass beads or a French press.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM imidazole).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • Concentrate the eluted fractions containing this compound.

    • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

    • Collect fractions containing purified this compound.

  • Purity Analysis:

    • Assess the purity of the final protein preparation by SDS-PAGE.

Protocol 2: this compound Enzymatic Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a common method for measuring phosphatase activity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • Substrate Stock: 100 mM pNPP in water. Store at -20°C in aliquots.

    • Stop Solution: 1 M NaOH.

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well plate containing assay buffer and the desired concentration of purified this compound.

    • Initiate the reaction by adding pNPP to a final concentration of 10 mM.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

    • Calculate the amount of p-nitrophenol produced using a standard curve.

Visualizing Key Processes

experimental_workflow cluster_purification Protein Purification cluster_assay Enzymatic Assay lysis Cell Lysis clarification Clarification (Centrifugation) lysis->clarification affinity Affinity Chromatography (Ni-NTA) clarification->affinity sec Size-Exclusion Chromatography affinity->sec reagent_prep Reagent Preparation sec->reagent_prep reaction Enzymatic Reaction (this compound + pNPP) reagent_prep->reaction stop_reaction Stop Reaction (NaOH) reaction->stop_reaction readout Absorbance Measurement (405nm) stop_reaction->readout pkc1_pathway PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 Activates MKK1_MKK2 MKK1/MKK2 BCK1->MKK1_MKK2 Activates MPK1 MPK1 (SLT2) MKK1_MKK2->MPK1 Activates CellWall Cell Wall Integrity MPK1->CellWall Regulates PPZ1_this compound PPZ1 / this compound PPZ1_this compound->MPK1 Dephosphorylates (Negative Regulation) troubleshooting_logic start Low/No Activity? check_buffer Check Buffer (pH, Ionic Strength) start->check_buffer Yes further_investigation Further Investigation (e.g., Protein Misfolding) start->further_investigation No check_enzyme Check Enzyme (Storage, Thawing) check_buffer->check_enzyme check_substrate Check Substrate (Integrity, Concentration) check_enzyme->check_substrate check_inhibitors Check for Inhibitors check_substrate->check_inhibitors activity_ok Activity Restored check_inhibitors->activity_ok

References

Technical Support Center: Managing PPZ2 Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with PPZ2 overexpression systems. This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate challenges related to protein expression and potential toxicity.

Frequently Asked Questions (FAQs)

Q1: My cells show reduced growth and viability after inducing this compound expression. Is this compound known to be toxic?

While overexpression of many proteins can cause cellular stress, literature suggests that this compound's paralog in Saccharomyces cerevisiae, Ppz1, is the isoform primarily responsible for significant toxicity when overexpressed.[1][2][3] Overexpression of Ppz1 has been shown to impair translation and halt cell growth.[1][3]

In contrast, direct overexpression of this compound has been observed to have little to no toxic effect on cell growth under similar conditions.[1][2] The toxicity of Ppz1 is strongly linked to its unique N-terminal region, which is not shared by this compound.[1][2] If you are observing toxicity, consider these possibilities:

  • General Overexpression Stress: High levels of any foreign protein can burden the cell's metabolic and protein folding machinery, leading to slower growth.

  • Extreme Expression Levels: Your system may be producing this compound at exceptionally high levels, causing a non-specific toxicity effect.

  • Host Sensitivity: The specific genetic background of your host strain might be particularly sensitive to increased phosphatase activity.

  • Construct Integrity: Ensure your expression vector and the this compound sequence are correct and free of mutations.

Q2: How can I mitigate the cellular stress or toxicity I'm observing in my overexpression system?

Effectively managing protein expression is key. The goal is to find a balance where your protein is produced in sufficient quantities without overwhelming the host cell. Here are several strategies:

  • Use a Tightly Regulated Inducible Promoter: This is the most critical control point. Leaky, or basal, expression from a promoter before induction can be detrimental, especially for toxic proteins.[4][5] Systems with very low basal activity, like the pBad promoter (repressed by glucose), are advantageous.[6]

  • Titrate Inducer Concentration: Do not assume that maximum induction yields the best results. Test a range of inducer concentrations (e.g., IPTG, doxycycline, galactose) to find the lowest level that provides adequate protein expression while maintaining cell health.[5]

  • Lower the Culture Temperature: After induction, reducing the temperature (e.g., from 37°C to 20–30°C) can slow down protein synthesis.[7] This often improves the proper folding of the target protein, reduces the formation of inclusion bodies, and lessens the metabolic burden on the host.

  • Switch to a Weaker Promoter: If a strong promoter like T7 is causing issues, moving to a weaker or more tunable promoter can provide better control over the final protein concentration.[8][9]

  • Use a Low-Copy-Number Plasmid: Reducing the number of gene copies per cell by using a low-copy vector will decrease the overall protein expression level, which can be beneficial for toxic proteins.[10][11]

  • Optimize Host Strain and Media: Some strains are engineered to be more robust for producing difficult proteins.[12] Additionally, optimizing the culture media can sometimes help support the cells during the stress of overexpression.[12]

Q3: What are the best control experiments to confirm that the observed toxicity is specific to this compound expression?

To isolate the cause of toxicity, several control experiments are essential:

  • Empty Vector Control: Compare the growth of your host strain containing the this compound expression plasmid with the same strain containing the vector without the this compound insert. This distinguishes effects of the plasmid and inducer from the effects of the expressed protein.

  • Catalytically Inactive Mutant: Express a version of this compound with a mutation in its active site that renders it non-functional. If cells expressing the inactive mutant grow better than those with the wild-type protein, it suggests the toxicity is due to this compound's phosphatase activity.

  • Unrelated Protein Control: Express a well-behaved, non-toxic protein (like GFP) using the same vector and host system. This helps determine if the toxicity is a result of general overexpression stress rather than a specific property of this compound.[13]

Q4: How can I accurately quantify the expression level of this compound in my system?

Accurate quantification is crucial to correlate protein levels with cellular effects. Western blotting is a standard and reliable method.[14][15] It allows for the specific detection and relative quantification of your target protein. For more absolute quantification, methods like ELISA or mass spectrometry can be employed.[14][16][17]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during this compound overexpression.

Observed Problem Potential Cause Recommended Solution(s)
No or very poor cell growth after induction. 1. High Basal ("Leaky") Expression: The protein is expressed at toxic levels before induction, preventing a healthy culture from establishing.[5]• Use a host strain that provides tighter regulation (e.g., NEB Express Iⁿ carrying the lacIq gene, or Lemo21(DE3) for tunable T7 expression).[7]• For pBad promoters, add glucose to the medium to repress basal expression.[6]• Switch to a promoter system known for extremely low leakage.[4]
2. Extreme Post-Induction Toxicity: The induced protein level is too high for the cells to tolerate.• Lower the inducer concentration significantly.[5]• Reduce the post-induction culture temperature (e.g., to 20-25°C).[7]• Induce the culture at a lower cell density (e.g., OD₆₀₀ of 0.35–0.45).[7]• Consider using a cell-free protein expression system to bypass cellular toxicity entirely.[7]
Protein is expressed, but is found in insoluble inclusion bodies. 1. Overexpression rate exceeds the cell's folding capacity. • Lower the culture temperature after induction.[7]• Reduce the strength of induction by lowering the inducer concentration.• Switch to a weaker promoter to slow down the rate of synthesis.
Plasmid sequencing reveals mutations in the this compound gene. 1. High selective pressure against the toxic gene: The cell eliminates functional copies of the gene to survive even minimal leaky expression.[9]• Clone and grow your plasmid in a tightly regulated system. Ensure the promoter is fully repressed during the cloning and growth phases.• Use a low-copy-number vector to reduce the metabolic load and selective pressure.[11]

Visualizations

Logical Troubleshooting Workflow

start Start: Induce this compound Expression check_growth Monitor Cell Growth (e.g., OD600) start->check_growth growth_ok Normal Growth check_growth->growth_ok Yes growth_defect Growth Defect Observed check_growth->growth_defect No check_protein Verify Protein Expression (Western Blot) growth_ok->check_protein growth_defect->check_protein no_protein No/Low Protein check_protein->no_protein No protein_ok Protein Expressed check_protein->protein_ok Yes troubleshoot_expression Troubleshoot Expression: - Check clone sequence - Optimize induction time/temp - Check detection method no_protein->troubleshoot_expression check_solubility Check Protein Solubility (Insoluble vs. Soluble Fractions) protein_ok->check_solubility end_reassess Re-assess Experiment troubleshoot_expression->end_reassess soluble Protein is Soluble check_solubility->soluble Yes insoluble Protein is Insoluble (Inclusion Bodies) check_solubility->insoluble No implement_solutions Implement Toxicity Solutions: - Lower inducer concentration - Reduce temperature - Use tighter promoter/low-copy vector soluble->implement_solutions optimize_solubility Optimize for Solubility: - Lower temperature - Reduce induction strength - Co-express chaperones insoluble->optimize_solubility end_ok Proceed with Experiment implement_solutions->end_ok optimize_solubility->end_ok

Caption: A flowchart for diagnosing and solving this compound overexpression issues.

This compound in the Yeast Cell Wall Integrity Pathway

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC1 PKC1 Bck1 Bck1 (MAPKKK) PKC1->Bck1 Activates BCK2 BCK2 PKC1->BCK2 Activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1 (MAPK) Mkk1_2->Mpk1 PPZ1_2 PPZ1 / this compound CWI Cell Wall Integrity & Cell Cycle Progression Mpk1->CWI Regulates PPZ1_2->CWI Regulates BCK2->CWI Regulates

Caption: PPZ1/PPZ2 function in a branch of the PKC1-mediated pathway.[18]

Experimental Workflow for Toxicity Assessment

transform 1. Transform Host Strain with Expression Vector culture 2. Grow Culture to Mid-Log Phase (e.g., OD600 ~0.5-0.8) transform->culture split 3. Split Culture: - Control (No Inducer) - Test (+ Inducer) culture->split monitor 4. Monitor Growth (OD600 over time) split->monitor harvest 5. Harvest Cells for Analysis monitor->harvest result 7. Correlate Expression with Growth Phenotype monitor->result analyze 6. Quantify Protein (Western Blot) harvest->analyze analyze->result

Caption: A workflow for assessing protein overexpression toxicity.

Detailed Experimental Protocols

Protocol 1: Assessing Cell Viability via Liquid Growth Assay

This protocol allows for the quantitative assessment of toxicity by monitoring cell growth curves.[19]

Materials:

  • Transformed host strain (with this compound plasmid and empty vector control).

  • Appropriate liquid culture medium and selective agents.

  • Inducer solution (e.g., IPTG, doxycycline).

  • Spectrophotometer and cuvettes or a microplate reader.

  • Shaking incubator.

Methodology:

  • Inoculate a starter culture of your host strain (containing either the this compound plasmid or the empty vector) in selective media and grow overnight.

  • The next day, dilute the overnight cultures into fresh, pre-warmed selective media to an initial OD₆₀₀ of ~0.05-0.1 in multiple flasks (at least triplicate for each condition).

  • Grow the cultures at the desired temperature (e.g., 37°C or 30°C) with shaking until they reach the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4–0.6).

  • Take a time point zero (T₀) OD₆₀₀ reading for all cultures.

  • Induce one set of cultures by adding the appropriate concentration of your inducer. To the control set, add an equal volume of sterile water or the inducer's solvent.

  • Continue to incubate the cultures under the same conditions.

  • At regular intervals (e.g., every 1-2 hours) for a period of 8-24 hours, remove an aliquot from each culture, and measure the OD₆₀₀.

  • Data Analysis: Plot the OD₆₀₀ values (on a logarithmic scale) against time (in hours) for all conditions. A significant divergence or flattening of the growth curve for the induced this compound culture compared to the controls indicates a toxic or cytostatic effect.

Protocol 2: Quantification of this compound Expression by Western Blot

This protocol verifies the presence and allows for the relative quantification of the expressed protein.[15]

Materials:

  • Cell pellets from induced and uninduced cultures.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA Protein Assay Kit or similar.

  • SDS-PAGE equipment (gels, running buffer, etc.).

  • Western blot transfer equipment (membranes, transfer buffer).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to this compound or its fusion tag (e.g., anti-His, anti-FLAG).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer. Lyse the cells using a suitable method (e.g., sonication, bead beating). Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[20] This is crucial for equal loading.

  • Sample Preparation: Normalize the volume of each lysate to contain an equal amount of total protein (e.g., 20-30 µg). Add SDS-PAGE loading buffer and boil samples for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the membrane three times with wash buffer (e.g., TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to this compound will indicate its expression level. Include a loading control (e.g., an antibody against a housekeeping protein like GAPDH or beta-actin) to ensure equal protein loading across lanes.[15]

References

Technical Support Center: Troubleshooting PPZ2 Mutant Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Saccharomyces cerevisiae PPZ2 mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common viability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why is it often studied with PPZ1?

This compound encodes a serine/threonine-protein phosphatase. It is functionally redundant with its paralog, PPZ1. While single null mutants of either ppz1Δ or this compoundΔ are viable, the double mutant ppz1Δ this compoundΔ exhibits significant growth defects, making the study of their combined function crucial.

Q2: What is the primary phenotype of a ppz1Δ this compoundΔ double mutant?

The ppz1Δ this compoundΔ double mutant displays a temperature-dependent cell lysis defect.[1] This means that at elevated temperatures, the cells are unable to maintain their cell wall integrity, leading to lysis and loss of viability. This phenotype is also described as "osmo-remedial," meaning it can be suppressed by the addition of an osmotic stabilizer to the growth medium.[1]

Q3: To which signaling pathways are PPZ1 and this compound linked?

PPZ1 and this compound function within the PKC1-mediated cell wall integrity pathway.[2] Deletion of both genes results in a phenotype similar to that of mutants in the PKC1-MAPK cascade (e.g., bck1Δ, mkk1,2Δ, mpk1Δ).[2] There is also evidence suggesting a role for Ppz phosphatases in the calcineurin signaling pathway, which is crucial for stress responses in yeast.

Troubleshooting Guide

Issue 1: Poor viability or lysis of ppz1Δ this compoundΔ double mutants.

Potential Cause: Temperature-sensitive cell lysis due to compromised cell wall integrity.

Solution: Supplement your growth media with an osmotic stabilizer. This will reduce the turgor pressure on the weakened cell wall, preventing lysis.

Recommended Osmotic Stabilizers and Concentrations:

Osmotic StabilizerTypical Working ConcentrationNotes
Sorbitol0.6 M - 1.0 MA commonly used and effective osmotic stabilizer.[3][4]
Potassium Chloride (KCl)0.6 M - 1.5 MCan be used as an alternative to sorbitol.[5][6]

Experimental Protocol: Growth of Osmotically Fragile Yeast Mutants

  • Prepare Standard Media: Prepare your standard yeast growth medium (e.g., YPD or synthetic complete medium).

  • Add Osmotic Stabilizer: Before autoclaving, add the desired concentration of sorbitol or KCl to the medium. For example, to make 1 L of YPD with 1 M sorbitol, add 182.17 g of sorbitol to the standard YPD components.

  • Autoclave and Cool: Autoclave the medium to sterilize it and allow it to cool to a suitable temperature before pouring plates or inoculating liquid cultures.

  • Inoculation and Incubation: Inoculate the osmotically supported medium with your ppz1Δ this compoundΔ strain. Incubate at the desired temperature. It is advisable to avoid higher temperatures (e.g., 37°C) where the lysis phenotype is more pronounced, even with osmotic support.

Issue 2: Unexpectedly severe growth defects or lethality.

Potential Cause: Genetic interaction with other mutations in your strain background, particularly in the GLC7 gene.

Background: GLC7 encodes an essential protein phosphatase. Null alleles of PPZ1 and this compound in combination with mutant alleles of GLC7 can lead to severe growth defects or even lethality, suggesting overlapping functions.[3][7]

Troubleshooting Steps:

  • Review Strain Genotype: Carefully check the full genotype of your parent strain. Look for any known mutations in genes related to cell wall integrity or phosphatase activity, especially GLC7.

  • Genetic Complementation: If you suspect a detrimental interaction with a glc7 allele, you can try to complement it by introducing a wild-type copy of GLC7 on a plasmid.

  • Cross with a Different Background Strain: If possible, cross your ppz1Δ this compoundΔ mutant with a different wild-type strain that has a well-characterized and robust genetic background.

Issue 3: Difficulties with transformation of ppz mutants.

Potential Cause: Reduced viability of cells during the transformation procedure, which often involves stress (e.g., heat shock).

Solution: Modify the standard yeast transformation protocol to include osmotic support.

Experimental Protocol: High-Efficiency Transformation of Osmotically Fragile Yeast

This protocol is a modification of the standard lithium acetate/single-stranded carrier DNA/PEG method.

  • Cell Growth: Grow an overnight culture of your osmotically fragile yeast strain in 5 mL of YPD supplemented with 1 M sorbitol at a permissive temperature (e.g., 30°C).

  • Sub-culturing: In the morning, dilute the overnight culture into 50 mL of fresh YPD with 1 M sorbitol to an OD₆₀₀ of ~0.2. Grow until the OD₆₀₀ reaches 0.6-0.8.

  • Harvesting and Washing: Centrifuge the cells at 3000 x g for 5 minutes. Discard the supernatant. Wash the cells once with 25 mL of sterile water containing 1 M sorbitol.

  • Resuspension: Resuspend the cell pellet in 1 mL of sterile water with 1 M sorbitol. Transfer to a microfuge tube and spin down.

  • Transformation Mix: To the cell pellet, add the following in order:

    • 240 µL of 50% (w/v) PEG 3350

    • 36 µL of 1.0 M Lithium Acetate

    • 50 µL of single-stranded carrier DNA (2 mg/mL)

    • Your DNA (plasmid or linear fragment) in up to 34 µL of water

  • Incubation: Vortex vigorously to resuspend the pellet. Incubate at 42°C for 40 minutes.

  • Plating: Plate the transformation mix directly onto selective plates containing 1 M sorbitol.

  • Incubation: Incubate the plates at a permissive temperature until colonies appear.

Signaling Pathways and Workflows

Diagram 1: Simplified PKC1-Mediated Cell Wall Integrity Pathway

PKC1_Pathway PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 MKK1_2 MKK1/2 BCK1->MKK1_2 MPK1 MPK1 MKK1_2->MPK1 CellWall Cell Wall Synthesis & Remodeling MPK1->CellWall PPZ1_2 PPZ1/PPZ2 PPZ1_2->CellWall Modulate

A simplified diagram of the PKC1 cell wall integrity pathway in yeast.

Diagram 2: Troubleshooting Workflow for this compound Mutant Viability Issues

Troubleshooting_Workflow Start Start: Poor this compound Mutant Viability Check_Temp Is the growth temperature elevated? Start->Check_Temp Add_Osmolyte Add Osmotic Stabilizer (e.g., 1M Sorbitol) Check_Temp->Add_Osmolyte Yes Check_Genotype Review strain genotype for interacting mutations (e.g., glc7 alleles) Check_Temp->Check_Genotype No Viability_Improved Viability Improved? Add_Osmolyte->Viability_Improved Check_Genotype->Viability_Improved Problem_Solved Problem Resolved Viability_Improved->Problem_Solved Yes Contact_Support Further investigation needed: Consider genetic background effects Viability_Improved->Contact_Support No

A logical workflow for troubleshooting common viability issues with this compound mutants.

Diagram 3: Calcineurin Signaling in Response to Stress

Calcineurin_Pathway Stress Stress (e.g., High Ca2+) Calcineurin Calcineurin Stress->Calcineurin Crz1_P Crz1-P (Cytosol) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (Nucleus) Crz1_P->Crz1 Translocates Gene_Expression Stress-Responsive Gene Expression Crz1->Gene_Expression PPZ_Modulation PPZ Phosphatases PPZ_Modulation->Calcineurin Putative Regulation

References

Technical Support Center: Optimizing Buffer Conditions for PPZ2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the activity of the serine/threonine protein phosphatase PPZ2.

Troubleshooting Guide

Problem Possible Cause Solution
No or Low this compound Activity Incorrect Assay TemperatureMost enzyme assays are optimized for room temperature (20-25°C). Ensure your assay buffer and reagents are at the appropriate temperature before starting the reaction.[1]
Omission of a necessary cofactorThis compound is a serine/threonine phosphatase and may require divalent cations like Mg²⁺ or Mn²⁺ for activity. Ensure these are present in your reaction buffer.
Inactive EnzymeImproper storage or repeated freeze-thaw cycles can lead to loss of enzyme activity.[1] Store this compound aliquots at the recommended temperature and avoid multiple freeze-thaw cycles.
Incorrect Substrate or Substrate ConcentrationEnsure you are using a suitable substrate for this compound and that its concentration is appropriate for the assay. For initial optimizations, a concentration at or near the Km is often used.[2]
High Background Signal Substrate InstabilityThe substrate may be unstable in the assay buffer and spontaneously hydrolyze. Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation.
Contaminated ReagentsBuffer components or other reagents may be contaminated with phosphatases. Use high-purity reagents and sterile, nuclease-free water.
Incorrect Wavelength ReadingEnsure the spectrophotometer or plate reader is set to the correct wavelength for detecting the product of the reaction.[3]
Inconsistent or Variable Results Inaccurate PipettingUse calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for small volumes.[3] Preparing a master mix for reagents can help improve consistency.
Fluctuations in TemperatureMaintain a consistent temperature throughout the experiment, as small variations can significantly impact enzyme activity.[4]
Edge Effects in MicroplatesEvaporation from the outer wells of a microplate can concentrate reactants and alter activity. Avoid using the outer wells or fill them with water or buffer to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a buffer pH to optimize this compound activity?

A1: For cytoplasmic enzymes like this compound, a physiological pH of around 7.4 is a good starting point.[5] Buffers such as HEPES-NaOH or Tris-HCl at a concentration of 50 mM are commonly used.[5] It is recommended to test a range of pH values (e.g., 6.5 to 8.5) to determine the optimal pH for your specific experimental conditions.

Q2: What is the role of salt in the this compound assay buffer?

A2: Salts, such as NaCl or KCl, are important for maintaining the ionic strength of the buffer, which can affect enzyme structure and activity.[4] A physiologically relevant salt concentration of around 140 mM NaCl is a reasonable starting point.[5] The optimal salt concentration should be determined experimentally by testing a range of concentrations.

Q3: Does this compound require any specific cofactors?

A3: While specific cofactor requirements for this compound are not extensively documented in the provided search results, many protein phosphatases require divalent cations like Mg²⁺ or Mn²⁺ for their catalytic activity. It is advisable to include these ions in your assay buffer, typically in the millimolar range (e.g., 1-10 mM).

Q4: What type of substrate should I use for a this compound activity assay?

A4: For general phosphatase activity assays, a common and commercially available substrate is p-nitrophenyl phosphate (B84403) (pNPP).[6] The dephosphorylation of pNPP by this compound produces p-nitrophenol, which can be measured colorimetrically at 405 nm.[6]

Q5: How can I determine the optimal enzyme concentration for my assay?

A5: The optimal enzyme concentration should result in a linear reaction rate over the desired time course.[2] You can determine this by titrating the enzyme concentration while keeping the substrate concentration constant and measuring the initial reaction velocity.

Experimental Protocols

Protocol 1: Optimization of Buffer pH for this compound Activity using a Colorimetric Assay

This protocol describes a method to determine the optimal pH for this compound activity using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified this compound enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • A selection of buffers (e.g., MES, HEPES, Tris-HCl) to cover a pH range from 6.0 to 9.0

  • MgCl₂

  • NaCl

  • NaOH (for stopping the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of 2X assay buffers: Prepare 50 mM of each buffer (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.5-9.0) containing 200 mM NaCl and 10 mM MgCl₂. Adjust the pH of each buffer carefully.

  • Prepare a 2X pNPP substrate solution: Dissolve pNPP in deionized water to a final concentration of 20 mM.

  • Prepare a 2X this compound enzyme solution: Dilute the purified this compound enzyme in deionized water to a suitable concentration. The optimal concentration should be determined empirically but a good starting point is in the nanomolar range.

  • Set up the reaction plate: In a 96-well plate, add 50 µL of each 2X assay buffer to triplicate wells.

  • Add the enzyme: Add 25 µL of the 2X this compound enzyme solution to each well. Include "no enzyme" control wells for each buffer condition containing 25 µL of deionized water instead of the enzyme solution.

  • Initiate the reaction: Start the reaction by adding 25 µL of the 2X pNPP substrate solution to all wells.

  • Incubate: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Analyze the data: Subtract the absorbance of the "no enzyme" control from the corresponding enzyme-containing wells. Plot the average absorbance against the pH to determine the optimal pH for this compound activity.

Data Summary Table:

Buffer pHAverage Absorbance (405 nm) - No EnzymeStandard Deviation
6.0
6.5
7.0
7.5
8.0
8.5
9.0

Visualizations

Buffer_Optimization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffers (Varying pH) D Mix Buffer, Enzyme, and Substrate in 96-well plate A->D B Prepare Substrate (pNPP) B->D C Prepare this compound Enzyme C->D E Incubate at Constant Temperature D->E F Stop Reaction E->F G Read Absorbance at 405 nm F->G H Subtract 'No Enzyme' Control G->H I Plot Activity vs. pH H->I J Determine Optimal pH I->J

Caption: Workflow for optimizing buffer pH for this compound activity.

PPZ2_Signaling_Pathway cluster_membrane Plasma Membrane K_transporter K+ Transporter Cell_Integrity Cell Wall Integrity K_transporter->Cell_Integrity maintains This compound This compound This compound->K_transporter regulates Osmotic_Stress Osmotic Stress Osmotic_Stress->this compound activates?

Caption: Simplified this compound signaling in response to osmotic stress.

References

controlling for phosphatase activity in PPZ2 pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing pull-down assays with the protein phosphatase PPZ2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling its phosphatase activity important in pull-down assays?

This compound is a serine/threonine protein phosphatase in Saccharomyces cerevisiae. It is involved in crucial cellular processes such as cation homeostasis and cell wall integrity. When studying protein-protein interactions with this compound using pull-down assays, it is critical to control its phosphatase activity. Unchecked phosphatase activity can dephosphorylate interacting partner proteins (prey), potentially disrupting the interaction you are trying to detect. Preserving the phosphorylation state of interacting proteins is often essential for maintaining the stability of the protein complex.

Q2: What are the essential controls to include in a this compound pull-down experiment?

To ensure the specificity of your results, the following controls are essential:

  • Negative Control (Beads only): Incubate your cell lysate with the affinity beads alone (without the bait protein). This will help identify proteins that non-specifically bind to the beads.

  • Negative Control (Irrelevant Bait): Use a non-related protein with the same affinity tag as your this compound bait. This control helps to identify proteins that non-specifically bind to the affinity tag itself.

  • Positive Control: If you know a protein that interacts with this compound, performing a pull-down with this known interactor can validate your experimental setup.

  • Input Control: Before the pull-down, save a small fraction of your cell lysate. This "input" sample represents all the proteins present in your lysate and is used to verify that your protein of interest was expressed in the starting material.

Q3: How can I minimize non-specific binding in my this compound pull-down assay?

Non-specific binding can obscure your results by creating a high background. Here are some strategies to minimize it:

  • Pre-clearing the lysate: Before adding your baited beads, incubate the cell lysate with beads that have no bait protein attached. This will remove proteins that have a high affinity for the beads themselves.

  • Optimize washing steps: Increase the number of washes or the stringency of the wash buffer. You can gradually increase the salt (e.g., NaCl) or non-ionic detergent (e.g., Triton X-100, Tween-20) concentration in your wash buffer.

  • Blocking: Block the affinity beads with a blocking agent like Bovine Serum Albumin (BSA) before incubation with the cell lysate.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no yield of interacting proteins High phosphatase activity of this compound: this compound may be dephosphorylating its binding partners, leading to the dissociation of the complex.Ensure you are using a potent and fresh broad-spectrum phosphatase inhibitor cocktail in your lysis and wash buffers. See the table below for recommended inhibitors.
Weak or transient interaction: The interaction between this compound and its partner may be weak or only occur under specific cellular conditions.Consider using a cross-linking agent to stabilize the interaction before cell lysis. Also, ensure your lysis and wash buffers are not too stringent, as this can disrupt weaker interactions.
Low expression of bait or prey protein: The concentration of this compound or its interacting partners in the lysate may be too low for detection.Confirm the expression of your bait and prey proteins in the input lysate via Western blot. If expression is low, you may need to optimize your cell culture and lysis conditions.
High background of non-specific proteins Insufficient washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.Increase the number of washes and/or the salt and detergent concentration in the wash buffer. Perform a buffer optimization experiment to find the ideal conditions.
Proteins binding to the affinity matrix or tag: Some proteins may have an affinity for the beads or the affinity tag used on the bait protein.Pre-clear the lysate with beads alone before the pull-down. Also, run a negative control with just the tag to identify proteins that bind non-specifically to it.
Inconsistent results between experiments Variability in cell culture or lysis: Differences in cell growth conditions, harvesting, or lysis efficiency can lead to variable results.Standardize your protocols for cell culture, harvesting, and lysis. Ensure complete and consistent cell lysis between experiments.
Degradation of proteins: Proteases in the cell lysate can degrade the bait or prey proteins.Always add a fresh protease inhibitor cocktail to your lysis buffer. Keep samples on ice or at 4°C throughout the experiment.

Quantitative Data Summary

For effective control of phosphatase activity during this compound pull-down assays, a combination of serine/threonine phosphatase inhibitors should be used. The following table summarizes common inhibitors and their typical working concentrations.

InhibitorTarget Phosphatase ClassTypical Working Concentration
Sodium Fluoride (NaF)Serine/Threonine Phosphatases10-20 mM
β-GlycerophosphateSerine/Threonine Phosphatases10-50 mM
Sodium PyrophosphateSerine/Threonine Phosphatases1-10 mM
Sodium Orthovanadate (Na3VO4)Tyrosine Phosphatases (often included for broad coverage)1-2 mM

Note: It is highly recommended to use a commercially available phosphatase inhibitor cocktail to ensure broad-spectrum inhibition.

Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) for this compound with Phosphatase Inhibition

This protocol outlines a general workflow for a co-immunoprecipitation experiment to identify this compound interacting partners, with a strong emphasis on inhibiting phosphatase activity.

1. Cell Lysis and Lysate Preparation: a. Grow and harvest Saccharomyces cerevisiae cells expressing your tagged this compound bait protein. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail. d. Lyse the cells using your preferred method (e.g., glass bead homogenization). e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

2. Pre-clearing the Lysate (Optional but Recommended): a. Add affinity beads (e.g., Protein A/G agarose) without any antibody to the cleared lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

3. Immunoprecipitation: a. Add the primary antibody against the tag on your this compound bait protein to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add the affinity beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Resuspend the beads in ice-cold wash buffer (lysis buffer with potentially adjusted salt/detergent concentrations). c. Repeat the pelleting and resuspension steps for a total of 3-5 washes.

5. Elution: a. After the final wash, remove all supernatant. b. Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. c. Pellet the beads and collect the supernatant containing the eluted proteins.

6. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry to identify novel interactors.

Mandatory Visualizations

experimental_workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_harvest Cell Harvest lysis Cell Lysis (with Protease/Phosphatase Inhibitors) cell_harvest->lysis centrifugation Centrifugation lysis->centrifugation cleared_lysate Cleared Lysate centrifugation->cleared_lysate pre_clearing Pre-clearing with Beads cleared_lysate->pre_clearing add_antibody Add Anti-tag Antibody pre_clearing->add_antibody add_beads Add Affinity Beads add_antibody->add_beads washing Washing Steps add_beads->washing elution Elution washing->elution sds_page SDS-PAGE / Western Blot / Mass Spec elution->sds_page

Caption: Experimental workflow for a this compound pull-down assay.

troubleshooting_tree start Low/No Signal of Prey q1 Is bait protein in eluate? start->q1 no_bait IP Failed q1->no_bait No yes_bait Bait pulled down q1->yes_bait Yes check_antibody Check antibody/tag no_bait->check_antibody q2 Phosphatase inhibitors used? yes_bait->q2 no_inhibitors Add fresh inhibitor cocktail q2->no_inhibitors No yes_inhibitors Interaction disrupted? q2->yes_inhibitors Yes harsh_conditions Decrease wash stringency yes_inhibitors->harsh_conditions Yes weak_interaction Consider cross-linking yes_inhibitors->weak_interaction Possible

Caption: Troubleshooting decision tree for low signal in this compound pull-downs.

ppz2_pathway PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 MKK1_MKK2 MKK1/MKK2 BCK1->MKK1_MKK2 MPK1 MPK1 (Slt2) MKK1_MKK2->MPK1 CellWall Cell Wall Integrity MPK1->CellWall PPZ1_this compound PPZ1 / this compound PPZ1_this compound->MPK1 Negative Regulation?

Caption: Simplified PKC1-mediated cell wall integrity pathway involving this compound.

improving signal-to-noise in PPZ2 imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PPZ2 imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in my this compound imaging experiments?

A1: Noise in fluorescence microscopy can originate from several sources, which can be broadly categorized as follows:

  • High Background: This can be caused by autofluorescence from the sample or culture medium, or non-specific binding of the fluorescent probe.[1][2]

  • Photobleaching: The irreversible photochemical destruction of the this compound fluorophore upon exposure to excitation light, leading to a diminished signal over time.[3][4][5][6]

  • Detector Noise: This includes read noise, which is electronic noise from the camera, and dark noise, which results from thermal energy within the detector.[7][8][9]

  • Photon Shot Noise: This is a fundamental property of light and is due to the statistical fluctuations in the arrival of photons at the detector.[8][10][11]

Q2: How can I reduce photobleaching of the this compound probe?

A2: To minimize photobleaching, you can implement several strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[3][4][5][12]

  • Minimize Exposure Time: Keep the duration of exposure to the excitation light as short as possible.[4][6][12]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to slow down the photobleaching process.[5][12]

  • Image Immediately: Visualize your samples as soon as possible after fluorescent labeling.[5]

Q3: My background fluorescence is very high. What can I do to reduce it?

A3: High background fluorescence can be addressed through the following steps:

  • Optimize Probe Concentration: Use the lowest effective concentration of the this compound probe to minimize non-specific binding.[1]

  • Thorough Washing: Ensure adequate washing steps after probe incubation to remove any unbound fluorophores.[1]

  • Use Appropriate Media: For live-cell imaging, consider using an imaging medium with reduced autofluorescence.[1]

  • Background Subtraction: Utilize post-acquisition image processing software to subtract the background signal.[13][14][15]

  • Check for Autofluorescence: Image an unstained control sample to determine the level of intrinsic autofluorescence.[16]

Q4: What are the best practices for setting up the microscope to maximize the signal-to-noise ratio?

A4: Optimizing your microscope settings is crucial for achieving a good SNR:

  • Use a High-Sensitivity Detector: A cooled, high-sensitivity camera can detect faint fluorescence signals more effectively, reducing the required excitation light and exposure time.[3]

  • Match Fluorophore Spectra: Ensure that the excitation and emission filters on the microscope are well-matched to the spectral properties of the this compound probe.[4]

  • Image Averaging and Accumulation: Acquiring and averaging multiple frames can help to reduce random noise.[17]

Troubleshooting Guides

Issue 1: Weak or No this compound Signal
Possible Cause Troubleshooting Step
Photobleaching Reduce excitation intensity and exposure time. Use an antifade mounting medium.[3][4][6][12]
Incorrect Filter Set Verify that the excitation and emission filters match the spectral profile of this compound.
Low Probe Concentration Increase the concentration of the this compound probe.
Suboptimal Imaging Buffer Ensure the pH and composition of your imaging buffer are optimal for this compound fluorescence.
Cell Health Issues Confirm that the cells are healthy and viable.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Excess Probe Concentration Decrease the this compound probe concentration and optimize the staining protocol.[1][2]
Insufficient Washing Increase the number and duration of wash steps after probe incubation.[1]
Autofluorescence Image an unstained control to assess autofluorescence. If significant, consider using a probe with a different excitation/emission spectrum.[1][16]
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques.
Imaging Medium Switch to a low-fluorescence imaging medium.[1]

Experimental Protocols

Protocol 1: General Staining Protocol for this compound
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips appropriate for imaging.

  • Cell Treatment: Perform your experimental treatment on the cells.

  • This compound Staining:

    • Prepare the this compound working solution at the desired concentration in an appropriate buffer.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for the recommended time, protected from light.

  • Washing:

    • Remove the this compound solution.

    • Wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.[1]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with imaging on the fluorescence microscope.

Protocol 2: Background Subtraction using ImageJ/Fiji
  • Open Image: Open your this compound image in ImageJ or Fiji.

  • Select Background Region: Use a selection tool (e.g., rectangle or freehand) to select a region of the image that represents the background (i.e., contains no cells or specific signal).

  • Measure Background: Go to Analyze > Measure to get the mean gray value of the selected background region.

  • Subtract Background: Go to Process > Subtract... and enter the mean background value you measured.

  • Alternative (Rolling Ball Background Subtraction): For more uneven backgrounds, use the Process > Subtract Background... tool and adjust the "rolling ball radius" to a value larger than the objects of interest.

Visualizations

Troubleshooting Low Signal-to-Noise Ratio Start Low SNR in this compound Image CheckSignal Is the this compound signal weak? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No IncreaseExposure Increase Exposure Time / Gain CheckSignal->IncreaseExposure Yes IncreaseProbe Increase this compound Concentration CheckSignal->IncreaseProbe Yes CheckFilters Check Filter Set Compatibility CheckSignal->CheckFilters Yes Antifade Use Antifade Mountant CheckSignal->Antifade Yes ReduceProbe Reduce this compound Concentration CheckBackground->ReduceProbe Yes OptimizeWashing Optimize Wash Steps CheckBackground->OptimizeWashing Yes BackgroundSubtraction Use Background Subtraction CheckBackground->BackgroundSubtraction Yes CheckAutofluorescence Check for Autofluorescence CheckBackground->CheckAutofluorescence Yes GoodSNR Improved SNR CheckBackground->GoodSNR No IncreaseExposure->GoodSNR IncreaseProbe->GoodSNR CheckFilters->GoodSNR Antifade->GoodSNR ReduceProbe->GoodSNR OptimizeWashing->GoodSNR BackgroundSubtraction->GoodSNR CheckAutofluorescence->GoodSNR

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Sources of Noise in Fluorescence Microscopy Noise Noise Sources Sample Sample-Related Noise->Sample System System-Related Noise->System Autofluorescence Autofluorescence Sample->Autofluorescence NonspecificBinding Nonspecific Probe Binding Sample->NonspecificBinding Photobleaching Photobleaching Sample->Photobleaching DetectorNoise Detector Noise (Read, Dark) System->DetectorNoise ShotNoise Photon Shot Noise System->ShotNoise StrayLight Stray Light System->StrayLight

Caption: Major sources of noise in fluorescence imaging experiments.

Hypothetical this compound Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 This compound This compound Activation Kinase2->this compound Response Cellular Response This compound->Response

Caption: A representative signaling pathway involving this compound activation.

References

Validation & Comparative

Confirming PPZ2 Substrates: A Guide to In Vitro Dephosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of enzyme substrates is paramount to understanding cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of methods for confirming substrates of the serine/threonine protein phosphatase Z2 (PPZ2), with a focus on the in vitro dephosphorylation assay.

While the initial query focused on "in vitro phosphorylation," it is crucial to clarify that this compound is a protein phosphatase, an enzyme that removes phosphate (B84403) groups from its substrates. Therefore, the appropriate method for confirming its direct substrates in a controlled, cell-free environment is an in vitro dephosphorylation assay. This guide will detail the protocol for this assay, compare it with alternative methods for substrate identification, and provide the necessary visualizations to understand the experimental workflows and underlying signaling pathways.

Comparison of Methods for this compound Substrate Identification

The confirmation of a protein-protein interaction, such as that between an enzyme and its substrate, requires robust experimental validation. Several techniques can be employed to identify putative this compound substrates, each with its own set of advantages and limitations. The in vitro dephosphorylation assay serves as a gold-standard biochemical method to confirm a direct enzymatic relationship.

Method Principle Advantages Disadvantages Primary Application
In Vitro Dephosphorylation Assay A purified, phosphorylated substrate is incubated with purified this compound, and the removal of the phosphate group is measured.- Confirms direct enzymatic activity.- Allows for detailed kinetic analysis.- Highly controlled environment.[1]- May not reflect in vivo conditions.- Requires purified components.- Potential for false positives if conditions are not optimized.[2]Validation of putative substrates identified through other methods.
Yeast Two-Hybrid (Y2H) Screening Screens for protein-protein interactions within a yeast model system.- High-throughput screening of entire libraries.- Identifies potential interacting partners in a cellular context.- High rate of false positives and false negatives.- Does not confirm enzymatic activity.[2]Initial discovery of potential this compound-interacting proteins.
Co-immunoprecipitation (Co-IP) An antibody against this compound is used to pull it out of a cell lysate, along with any interacting proteins.- Identifies interactions in a native cellular environment.- Can be used to study endogenous protein levels.- May identify indirect interactions within a larger complex.- Does not confirm direct enzymatic activity.Confirmation of in vivo interaction between this compound and a putative substrate.
Mass Spectrometry-based Phosphoproteomics Compares the phosphorylation status of proteins in cells with and without functional this compound.- Unbiased, global identification of changes in phosphorylation.- Can identify a wide range of potential substrates.[3]- Does not distinguish between direct and indirect effects.- Requires sophisticated equipment and data analysis.Discovery of cellular pathways affected by this compound activity and identification of candidate substrates.
Kinase/Phosphatase Assay Linked with Phosphoproteomics (KALIP/PALIP) Combines in vitro enzyme reactions with cell extracts and LC-MS/MS to identify substrates.[3][4]- Bridges the gap between in vitro and in vivo approaches.- Provides higher confidence in direct substrate identification.[3]- Technically complex to perform.- Requires specialized expertise in both biochemistry and mass spectrometry.High-confidence identification of direct substrates from a complex mixture.

Experimental Protocols

In Vitro Dephosphorylation Assay for this compound Substrates

This protocol outlines the key steps for confirming a direct dephosphorylation of a substrate by this compound.

1. Preparation of Components:

  • Purified this compound: Recombinant this compound should be expressed and purified. The purity and activity of the enzyme are critical for reliable results.
  • Phosphorylated Substrate: The putative substrate protein must be phosphorylated, typically by a relevant protein kinase in vitro using [γ-³²P]ATP for radiometric detection or "cold" ATP for detection by other methods. The phosphorylated substrate should be purified from the kinase and excess ATP.
  • Dephosphorylation Buffer: A buffer that provides the optimal pH and ionic strength for this compound activity. This typically includes a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), and a reducing agent (e.g., DTT).

2. The Dephosphorylation Reaction:

  • Set up the reaction by combining the purified, phosphorylated substrate and the dephosphorylation buffer in a microcentrifuge tube.
  • Initiate the reaction by adding purified this compound.
  • Include necessary controls: a reaction without this compound (negative control) to assess spontaneous dephosphorylation, and a reaction with a known this compound substrate (positive control), if available.
  • Incubate the reaction at the optimal temperature for this compound activity for a defined period. Time-course experiments can be performed to determine the rate of dephosphorylation.

3. Detection of Dephosphorylation:

  • Radiometric Detection: If [γ-³²P]ATP was used, the reaction is stopped, and the products are separated by SDS-PAGE. The gel is then exposed to a phosphor screen or autoradiography film to visualize the radiolabeled substrate. A decrease in the radioactive signal of the substrate band in the presence of this compound indicates dephosphorylation.
  • Western Blotting: If a phospho-specific antibody for the substrate is available, the reaction products can be analyzed by Western blotting. A decrease in the signal from the phospho-specific antibody in the presence of this compound confirms dephosphorylation.[5][6]
  • Mass Spectrometry: For a more precise analysis, the reaction products can be analyzed by mass spectrometry to identify the specific site of dephosphorylation.[6]

Visualizing Key Processes

To better understand the context and workflow of confirming this compound substrates, the following diagrams illustrate the relevant signaling pathway and experimental procedures.

PPZ2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 Activates MKK1_2 MKK1/2 BCK1->MKK1_2 Activates MPK1 MPK1 MKK1_2->MPK1 Activates Cell_Wall_Integrity Cell Wall Integrity MPK1->Cell_Wall_Integrity Regulates PPZ1_2 PPZ1/PPZ2 PPZ1_2->MPK1 Dephosphorylates (Negative Regulation) BCK2 BCK2 PPZ1_2->BCK2 Interacts with BCK2->Cell_Wall_Integrity Regulates

Caption: The PKC1-mediated cell wall integrity pathway in yeast, a known pathway involving this compound.[7]

In_Vitro_Dephosphorylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Dephosphorylation Reaction cluster_detection 3. Detection Purify_this compound Purify Recombinant This compound Incubate Incubate Phospho-substrate with this compound Purify_this compound->Incubate Phosphorylate_Substrate Phosphorylate Substrate (in vitro with kinase) Purify_Substrate Purify Phosphorylated Substrate Phosphorylate_Substrate->Purify_Substrate Purify_Substrate->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Western_Blot Western Blot (Phospho-specific Ab) SDS_PAGE->Western_Blot Autoradiography Autoradiography ([³²P] detection) SDS_PAGE->Autoradiography

Caption: Experimental workflow for an in vitro dephosphorylation assay.

Logical_Comparison Discovery Discovery Methods (Y2H, Mass Spec) Putative_Substrates Putative Substrates Discovery->Putative_Substrates Validation Validation Methods Putative_Substrates->Validation In_Vitro_Dephos In Vitro Dephosphorylation Validation->In_Vitro_Dephos Co_IP Co-immunoprecipitation Validation->Co_IP Confirmed_Substrate Confirmed Substrate In_Vitro_Dephos->Confirmed_Substrate Direct Interaction Co_IP->Confirmed_Substrate In Vivo Interaction

Caption: Logical flow from substrate discovery to validation.

References

Validating PPZ2 Protein-Protein Interactions: A Comparative Guide to Yeast Two-Hybrid and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate signaling networks of Saccharomyces cerevisiae, understanding the protein-protein interactions of key regulators like the serine/threonine phosphatase PPZ2 is paramount. This guide provides a comprehensive comparison of the widely used Yeast Two-Hybrid (Y2H) system with alternative methods for validating this compound protein interactions, supported by detailed experimental protocols and illustrative data.

The this compound protein phosphatase, along with its homolog PPZ1, plays a crucial role in cation homeostasis, cell wall integrity, and cell cycle progression in yeast. [cite: ] These functions are mediated through its interactions with a host of other proteins. Identifying and validating these interactions are key to unraveling the complete functional landscape of this compound and identifying potential targets for therapeutic intervention.

This guide will delve into the practical application of three powerful techniques for studying protein-protein interactions: the Yeast Two-Hybrid (Y2H) system, Co-Immunoprecipitation (Co-IP), and Affinity Purification followed by Mass Spectrometry (AP-MS). We will explore their underlying principles, experimental workflows, and the nature of the data they generate.

Comparative Analysis of Interaction Validation Methods

To effectively choose the most suitable method for validating putative this compound interactors, it is essential to understand the strengths and limitations of each technique. The following table provides a comparative overview of Y2H, Co-IP, and AP-MS, with exemplary data to illustrate how results might be presented for a hypothetical interaction between this compound and a putative interacting protein (PIP).

FeatureYeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Affinity Purification-Mass Spectrometry (AP-MS)
Principle In vivo reconstitution of a transcription factor through the interaction of a 'bait' (e.g., this compound) and a 'prey' (e.g., PIP) protein, leading to the activation of a reporter gene.In vitro or in vivo co-precipitation of a target protein (e.g., this compound) and its interacting partners from a cell lysate using an antibody specific to the target protein.In vivo purification of a tagged 'bait' protein (e.g., this compound-TAP) and its interacting partners from a cell lysate, followed by identification and quantification of the co-purified proteins by mass spectrometry.
Type of Interaction Detected Primarily binary (direct) interactions.Both direct and indirect interactions within a protein complex.Both direct and indirect interactions within a protein complex.
Experimental Context In vivo (in the yeast nucleus).In vitro or in vivo.In vivo.
Throughput High-throughput screening of entire libraries is possible.Low to medium throughput.High-throughput identification of multiple interactors.
Data Output Qualitative (growth/no growth) or semi-quantitative (reporter gene activity).Qualitative (presence/absence of a band on a Western blot) or semi-quantitative (band intensity).Quantitative (spectral counts, peptide intensity) identification of multiple interacting proteins.
Illustrative Quantitative Data β-galactosidase activity (Miller units) this compound + PIP: 85.3 ± 7.2 this compound + Negative Control: 1.5 ± 0.4 Positive Control: 150.6 ± 12.1Densitometry Analysis of Western Blot (Arbitrary Units) IP: this compound, Blot: PIP: 1.2 x 105 IP: IgG, Blot: PIP: 5 x 103 Input, Blot: PIP: 2.5 x 105Spectral Counts for PIP in this compound-TAP Pulldown this compound-TAP purification: 45 Control purification (untagged): 2

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of protein-protein interaction studies. Below are step-by-step protocols for the Yeast Two-Hybrid system, Co-Immunoprecipitation, and Affinity Purification-Mass Spectrometry.

Yeast Two-Hybrid (Y2H) Mating Protocol

This protocol outlines the mating-based approach for testing the interaction between a "bait" protein (this compound fused to a DNA-binding domain, DB-PPZ2) and a "prey" protein (a putative interactor fused to an activation domain, AD-PIP).

Materials:

  • Yeast strains of opposite mating types (e.g., MATa and MATα)

  • Plasmids: pGBKT7 (bait vector) and pGADT7 (prey vector)

  • Yeast transformation reagents

  • Yeast media: YPDA, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade

  • Sterile water, microcentrifuge tubes, and incubator

Procedure:

  • Transformation:

    • Transform the bait plasmid (pGBKT7-PPZ2) into the MATa yeast strain.

    • Transform the prey plasmid (pGADT7-PIP) into the MATα yeast strain.

    • Plate the transformed cells on appropriate selection media (SD/-Trp for bait, SD/-Leu for prey) and incubate at 30°C for 2-3 days until colonies appear.

  • Mating:

    • Inoculate a single colony of the bait-containing MATa strain and a single colony of the prey-containing MATα strain into separate tubes containing 5 mL of YPDA medium.

    • Incubate overnight at 30°C with shaking.

    • The next day, mix 200 µL of the bait culture and 200 µL of the prey culture in a sterile microcentrifuge tube.

    • Centrifuge the mixture at 3,000 x g for 5 minutes to pellet the cells.

    • Remove the supernatant and resuspend the cell pellet in 100 µL of YPDA.

    • Spot the cell mixture onto a YPDA plate and incubate at 30°C for 4-6 hours to allow for mating.

  • Selection of Diploids and Interaction Assay:

    • After the mating incubation, scrape the cell mixture from the YPDA plate and resuspend it in 1 mL of sterile water.

    • Plate serial dilutions of the cell suspension onto SD/-Trp/-Leu plates to select for diploid cells containing both plasmids. Incubate at 30°C for 2-3 days.

    • To test for interaction, replica-plate the diploid colonies onto high-stringency selection media (SD/-Trp/-Leu/-His/-Ade).

    • Incubate the plates at 30°C for 3-5 days and monitor for colony growth. Growth on the high-stringency media indicates a positive protein-protein interaction.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes the co-immunoprecipitation of a target protein (this compound) to validate its interaction with a putative partner (PIP).

Materials:

  • Yeast cells expressing tagged this compound (e.g., this compound-HA) and the putative interacting protein.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).

  • Anti-HA antibody.

  • Protein A/G agarose (B213101) beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for Western blotting (anti-HA and anti-PIP).

Procedure:

  • Cell Lysis:

    • Harvest yeast cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by vortexing with glass beads or by using a French press.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the clarified lysate with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and continue to incubate for another 1-2 hours.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

  • Elution and Analysis:

    • After the final wash, resuspend the beads in elution buffer.

    • Boil the samples for 5 minutes to elute the protein complexes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using anti-HA and anti-PIP antibodies to detect the presence of both proteins in the immunoprecipitate.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

This protocol details the purification of a TAP-tagged this compound and its associated proteins for identification by mass spectrometry.

Materials:

  • Yeast strain expressing this compound with a Tandem Affinity Purification (TAP) tag.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, protease inhibitors).

  • IgG-sepharose beads.

  • TEV protease.

  • Calmodulin binding buffer.

  • Calmodulin affinity resin.

  • Elution buffer (containing EGTA).

  • Mass spectrometry compatible reagents.

Procedure:

  • Cell Lysis and Lysate Preparation:

    • Grow a large culture of the yeast strain expressing this compound-TAP.

    • Harvest the cells and prepare a clarified cell lysate as described in the Co-IP protocol.

  • First Affinity Purification:

    • Incubate the lysate with IgG-sepharose beads to bind the Protein A moiety of the TAP tag.

    • Wash the beads extensively with lysis buffer.

  • TEV Protease Cleavage:

    • Incubate the beads with TEV protease to cleave between the Protein A and Calmodulin Binding Peptide domains of the TAP tag, releasing the protein complex.

  • Second Affinity Purification:

    • Add calmodulin binding buffer to the eluate from the first purification.

    • Incubate this mixture with calmodulin affinity resin to bind the Calmodulin Binding Peptide.

    • Wash the resin with calmodulin binding buffer.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the calmodulin resin using an elution buffer containing EGTA.

    • Precipitate the eluted proteins (e.g., with trichloroacetic acid).

    • Digest the proteins with trypsin and prepare the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a database search algorithm.

    • Quantify the abundance of each identified protein (e.g., by spectral counting) and compare to a control purification to identify specific interactors of this compound.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using the DOT language for Graphviz.

Yeast_Two_Hybrid_Workflow Bait Bait Plasmid (DB-PPZ2) TransformationA Transform Bait->TransformationA Prey Prey Plasmid (AD-PIP) TransformationAlpha Transform Prey->TransformationAlpha YeastA Yeast (MATa) YeastA->TransformationA YeastAlpha Yeast (MATα) YeastAlpha->TransformationAlpha Mating Mate TransformationA->Mating TransformationAlpha->Mating Diploid Diploid Yeast Mating->Diploid Selection Select on -Trp/-Leu Diploid->Selection InteractionAssay Assay on -Trp/-Leu/-His/-Ade Selection->InteractionAssay Result Growth = Interaction InteractionAssay->Result

Caption: Workflow for the Yeast Two-Hybrid Mating Assay.

Co_IP_Workflow Lysate Cell Lysate (this compound-HA + PIP) Antibody Add Anti-HA Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis Result Detect this compound-HA and PIP Analysis->Result

Caption: General Workflow for Co-Immunoprecipitation.

PPZ2_Signaling_Pathway CellStress Cell Wall Stress PKC1 PKC1 CellStress->PKC1 BCK1 BCK1 PKC1->BCK1 MKK1_2 MKK1/MKK2 BCK1->MKK1_2 MPK1 MPK1 (SLT2) MKK1_2->MPK1 CellWall Cell Wall Integrity MPK1->CellWall PPZ1_2 PPZ1/PPZ2 PPZ1_2->PKC1 Negative Regulation

Caption: Simplified PKC1-mediated Cell Wall Integrity Pathway involving this compound.

By carefully considering the experimental goals and the nature of the anticipated protein interactions, researchers can select the most appropriate method to validate and characterize the this compound interactome, ultimately leading to a deeper understanding of its role in yeast cellular physiology.

Functional Comparison of Fungal PPZ Protein Phosphatase Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of Protein Phosphatase Z (PPZ) orthologs from key fungal species: the model organism Saccharomyces cerevisiae, and the major human pathogens Candida albicans and Aspergillus fumigatus. PPZ phosphatases, unique to the fungal kingdom, have emerged as critical regulators of a multitude of cellular processes, making them attractive targets for novel antifungal therapies. This document summarizes their diverse roles, presents available quantitative data, details experimental protocols for their study, and visualizes their integration into cellular signaling networks.

Functional Diversification of PPZ Orthologs

PPZ phosphatases, while sharing a conserved catalytic domain, exhibit significant functional diversification across different fungal species. Their roles are tailored to the specific lifestyle and environmental challenges faced by each organism. In S. cerevisiae, Ppz1 and Ppz2 are functionally redundant and play key roles in cell wall integrity and cation homeostasis. In the pathogenic fungi C. albicans and A. fumigatus, the single PPZ ortholog has evolved to take on additional functions critical for virulence, including stress adaptation, morphogenesis, and nutrient acquisition.

Comparative Data on PPZ Ortholog Functions and Mutant Phenotypes

The following table summarizes the known functions and mutant phenotypes of PPZ orthologs in S. cerevisiae, C. albicans, and A. fumigatus. While direct quantitative comparisons from a single study are scarce, this table compiles observations from various reports to provide a comparative overview.

Function/Phenotype Saccharomyces cerevisiae (Ppz1/Ppz2) Candida albicans (CaPpz1) Aspergillus fumigatus (PpzA/PhzA)
Cation Homeostasis Involved in regulating K+ transport and tolerance to toxic cations like Na+ and Li+. Deletion of both PPZ1 and this compound leads to altered cation tolerance.Crucial for cation homeostasis. ΔCaPPZ1 mutants show increased sensitivity to cations.Implicated in resistance to high salt concentrations.
Cell Wall Integrity Function within the PKC1-mediated cell wall integrity pathway.[1] Double deletion (ppz1Δ this compoundΔ) results in a temperature-dependent cell lysis defect.[1]Essential for cell wall biosynthesis and integrity. ΔCaPPZ1 mutants exhibit increased sensitivity to cell wall damaging agents.Deletion of phzA shows a secondary impact on susceptibility to cell wall drugs.
Oxidative Stress Response Involved in oxidative stress tolerance.Plays a pivotal role in the oxidative stress response; deletion enhances sensitivity to oxidative agents like hydrogen peroxide.The ΔphzA mutant shows a defect in oxidative stress tolerance.
Morphogenesis Not a primary role described.Regulates the yeast-to-hyphae transition, a key virulence trait. ΔCaPPZ1 mutants show reduced hyphal growth.Not explicitly detailed in the context of hyphal growth in the provided results.
Virulence Not applicable (non-pathogenic).A key virulence factor. ΔCaPPZ1 mutants show attenuated virulence in mouse models of systemic infection.The ΔppzA mutant is avirulent in a neutropenic murine model of invasive pulmonary aspergillosis.[2][3]
Iron Homeostasis No primary role described.Increased iron content observed in ΔCaPPZ1 mutants under specific stress conditions.PpzA is involved in iron assimilation. ΔppzA mutants show reduced biomass accumulation under iron starvation.[3]
Secondary Metabolism Not a primary role described.Not explicitly detailed in the provided results.PpzA influences the production of several secondary metabolites, including fumagillin (B1674178) and helvolic acid.[2][3]
Other Phenotypes Involved in cell cycle progression and halotolerance.Implicated in biofilm formation.-

Signaling Pathways Involving PPZ Orthologs

PPZ phosphatases are integral components of cellular signaling networks, modulating downstream responses to various stimuli. The best-characterized pathway is the PKC1-MAPK cascade in S. cerevisiae. In pathogenic fungi, the connections are less defined but point towards a role in stress-activated pathways.

Saccharomyces cerevisiae: The PKC1-MAPK Cell Wall Integrity Pathway

In S. cerevisiae, Ppz1 and this compound function in a branch of the cell wall integrity pathway that is parallel to or acts in an auxiliary role to the main MAPK cascade.[1] This pathway is crucial for maintaining cell wall integrity during cell growth and in response to cell wall stress.

PKC1_Pathway PKC1-MAPK Pathway in S. cerevisiae cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rho1 Rho1-GTP Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MEKK) Pkc1->Bck1 Bck2 Bck2 Pkc1->Bck2 Genetic Interaction Mkk1_Mkk2 Mkk1/Mkk2 (MEK) Bck1->Mkk1_Mkk2 Mpk1 Mpk1 (MAPK) Mkk1_Mkk2->Mpk1 Transcription_Factors Rlm1, Swi4/Swi6 Mpk1->Transcription_Factors Ppz1_this compound Ppz1/Ppz2 Cell_Wall_Genes Cell Wall Genes Ppz1_this compound->Cell_Wall_Genes Functional Output Bck2->Ppz1_this compound Transcription_Factors->Cell_Wall_Genes Pathogen_PPZ_Function Functional Context of PPZ in Pathogenic Fungi cluster_candida Candida albicans cluster_aspergillus Aspergillus fumigatus Ca_Stress Oxidative Stress Cation Stress CaPpz1 CaPpz1 Ca_Stress->CaPpz1 Ca_Output Hyphal Growth Cell Wall Integrity Biofilm Formation Virulence CaPpz1->Ca_Output Af_Stress Iron Starvation Oxidative Stress PpzA PpzA / PhzA Af_Stress->PpzA Af_Output Siderophore Production Secondary Metabolism Virulence PpzA->Af_Output Gene_Knockout_Workflow start Design Primers (Flanking regions + Marker) pcr1 PCR Amplify Selection Marker start->pcr1 pcr2 PCR Amplify Upstream/Downstream Flanking Regions start->pcr2 fusion_pcr Fusion PCR to Create Knockout Cassette pcr1->fusion_pcr pcr2->fusion_pcr transformation Fungal Transformation (Protoplast or LiOAc) fusion_pcr->transformation selection Select Transformants on appropriate medium transformation->selection verification Verify Knockout (PCR, Southern Blot, or Sequencing) selection->verification end Validated Knockout Mutant verification->end

References

A Comparative Guide to PPZ2 Knockdown and Knockout Phenotypes in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the observed phenotypes resulting from the genetic knockout of the PPZ2 gene in Saccharomyces cerevisiae and the anticipated outcomes of a this compound knockdown. This analysis is based on published experimental data and serves as a resource for researchers investigating the function of this type 1-related protein phosphatase.

Introduction to this compound

This compound is a gene in Saccharomyces cerevisiae that encodes a serine/threonine protein phosphatase. It is functionally redundant with its paralog, PPZ1.[1][2] These phosphatases are involved in crucial cellular processes, including the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance.[3] Both PPZ1 and this compound are components of the PKC1-mediated cell integrity pathway.[1][2]

Understanding the functional differences between a complete gene knockout and a partial knockdown is critical for interpreting experimental results. A knockout results in the complete elimination of gene function, while a knockdown leads to a reduction in gene expression.[4][5][6][7][8] This distinction is vital when studying essential or functionally redundant genes like this compound.

Comparative Analysis of this compound Knockout and Expected Knockdown Phenotypes

Phenotypic CategoryThis compound Knockout (this compoundΔ)Expected this compound Knockdown
Viability Viable[3]Viable
Growth Rate Decreased vegetative growth rate[3]Potentially reduced growth rate, likely less severe than knockout
Cell Integrity Temperature-dependent cell lysis (in ppz1Δ this compoundΔ double mutant)[1][2]Potential for mild cell integrity defects under stress conditions, especially if PPZ1 is also compromised
Osmotic Stability Osmotic-remedial cell lysis defects (in ppz1Δ this compoundΔ double mutant)[3]Possible increased sensitivity to osmotic stress
Ion Homeostasis Involved in intracellular sodium ion homeostasis[3]Potential for subtle alterations in sodium ion homeostasis
Stress Resistance Decreased resistance to acid pH and UV; increased metal resistance[3]May exhibit intermediate resistance to acid pH, UV, and metals

Experimental Methodologies

The phenotypes described above were primarily determined through gene deletion (knockout) studies in S. cerevisiae. A typical experimental workflow for generating and analyzing a gene knockout is as follows:

G cluster_0 Gene Knockout Workflow Yeast Strain Yeast Strain Transformation Transformation Yeast Strain->Transformation Targeting Cassette Selection Selection Transformation->Selection e.g., G418 resistance Verification Verification Selection->Verification PCR & Sequencing Phenotypic Analysis Phenotypic Analysis Verification->Phenotypic Analysis G PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 BCK2 BCK2 PKC1->BCK2 MKK1_2 MKK1/2 BCK1->MKK1_2 MPK1 MPK1 MKK1_2->MPK1 CellWall Cell Wall Remodeling MPK1->CellWall PPZ1_2 PPZ1/PPZ2 PPZ1_2->CellWall Negative Regulation (inferred) BCK2->PPZ1_2

References

A Comparative Guide to the Efficacy of Protein Phosphatase 2A (PP2A) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that functions as a tumor suppressor by regulating key cellular processes.[1] Given its frequent inactivation in numerous cancers, PP2A has emerged as a significant therapeutic target.[1] This document offers an objective analysis of prominent PP2A inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid in research and drug development.

Overview of PP2A and its Inhibition

Protein Phosphatase 2A is a complex holoenzyme typically composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[2][3] The diverse family of regulatory B subunits dictates the substrate specificity and subcellular localization of the PP2A complex, allowing it to regulate a multitude of signaling pathways, including the MAPK, Wnt, and mTOR pathways.[4][5] Inhibition of PP2A can lead to the sustained phosphorylation of downstream targets, thereby promoting cell proliferation and survival, a hallmark of cancer.[2]

PP2A inhibitors can be broadly categorized into natural products and synthetic small molecules.[1][2] These inhibitors primarily function by binding to the catalytic subunit, obstructing its enzymatic activity.[2] This guide focuses on a comparative analysis of some of the most well-characterized PP2A inhibitors.

Comparative Efficacy of PP2A Inhibitors

The efficacy of PP2A inhibitors is primarily evaluated based on their potency (IC50 values) and their selectivity for PP2A over other phosphatases, such as Protein Phosphatase 1 (PP1). High selectivity is crucial for minimizing off-target effects in therapeutic applications.

InhibitorTypeTarget(s)IC50 (PP2A)IC50 (PP1)Selectivity (PP1/PP2A)
Okadaic Acid Natural ToxinPP2A, PP4, PP50.1 - 0.3 nM15 - 50 nM~100-fold
Calyculin A Natural ToxinPP1, PP2A, PP4, PP50.25 nM0.4 nM~1.6-fold
Fostriecin Natural ProductPP2A, PP40.2 - 4 nM[6]45,000 - 58,000 nM>10,000-fold
LB-100 SyntheticPP2AIn the nM range-Selective for PP2A
Cantharidin Natural ToxinPP2A194 nM1,100 nM~5.7-fold

Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme concentrations used in the assay.[7]

Key Signaling Pathways Regulated by PP2A

PP2A acts as a negative regulator in several critical signaling pathways implicated in cancer. Its inhibition leads to the hyperactivation of these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

PP2A can dephosphorylate and inactivate key components of the MAPK pathway, such as MEK and ERK.[8] Inhibition of PP2A leads to sustained activation of the MAPK cascade, promoting cell proliferation.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PP2A PP2A PP2A->Raf PP2A->MEK

Caption: PP2A negatively regulates the MAPK signaling pathway.

Wnt/β-catenin Pathway

PP2A is involved in the degradation of β-catenin. By dephosphorylating β-catenin, PP2A facilitates its destruction. Inhibition of PP2A leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex GSK-3β Axin APC Dishevelled->Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin Phosphorylation & Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF PP2A PP2A PP2A->β-catenin Dephosphorylation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription

Caption: PP2A promotes the degradation of β-catenin in the Wnt pathway.

Experimental Protocols for Assessing PP2A Inhibition

Accurate determination of inhibitor efficacy relies on robust and well-defined experimental protocols. The following outlines a common method for assessing PP2A activity and its inhibition.

PP2A Immunoprecipitation Phosphatase Assay

This assay measures the activity of immunoprecipitated PP2A from cell lysates, allowing for the assessment of inhibitor effects in a more biologically relevant context.

IP_Assay_Workflow Cell Lysate Preparation Cell Lysate Preparation Protein Quantification Protein Quantification Cell Lysate Preparation->Protein Quantification Immunoprecipitation Immunoprecipitation with anti-PP2A antibody Protein Quantification->Immunoprecipitation Wash Beads Wash Beads Immunoprecipitation->Wash Beads Phosphatase Reaction Incubate with phosphopeptide substrate +/- inhibitor Wash Beads->Phosphatase Reaction Phosphate (B84403) Detection Malachite Green Assay (Colorimetric Reading) Phosphatase Reaction->Phosphate Detection Data Analysis Calculate % Inhibition and IC50 value Phosphate Detection->Data Analysis

Caption: Workflow for a PP2A Immunoprecipitation Phosphatase Assay.

Detailed Methodology:

  • Cell Lysis:

    • Prepare a lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) supplemented with protease and phosphatase inhibitors.

    • Lyse cells on ice and clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Immunoprecipitation:

    • Incubate a defined amount of protein lysate (e.g., 50 µg) with an anti-PP2A catalytic subunit antibody and Protein A/G-agarose beads for 2 hours at 4°C with gentle rotation.[9]

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specific binding, followed by a wash with the serine/threonine assay buffer.[9]

  • Phosphatase Reaction:

    • Resuspend the beads in the assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[9]

    • Add varying concentrations of the test inhibitor.

    • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Phosphate Detection:

    • Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.[9] The absorbance is read at a specific wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Generate a standard curve with known phosphate concentrations.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The selection of a PP2A inhibitor for research or therapeutic development is a critical decision that depends on the specific application. Natural toxins like Okadaic Acid and Calyculin A are potent inhibitors and valuable research tools for dissecting signaling pathways, but their lack of selectivity may limit their clinical utility. Fostriecin exhibits remarkable selectivity for PP2A over PP1, making it a more promising candidate for targeted therapies. Synthetic inhibitors, such as LB-100, represent a significant advancement towards clinically viable PP2A-targeted drugs. This guide provides a foundational comparison to assist researchers in making informed decisions for their studies. A thorough understanding of the potency, selectivity, and mechanism of action of these inhibitors is paramount for the successful development of novel anticancer strategies targeting PP2A.

References

Validating PPZ2 Gene Expression Changes with RT-qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating changes in the expression of the PPZ2 gene in Saccharomyces cerevisiae using Reverse Transcription Quantitative Real-Time PCR (RT-qPCR). We present a detailed experimental protocol, supporting data in a comparative table, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation: Comparative Analysis of this compound Expression

The following table summarizes hypothetical quantitative data from an experiment designed to assess the change in this compound gene expression in response to cell wall stress. In this scenario, wild-type (WT) and a transcription factor mutant (ΔTF1) yeast strains were exposed to Calcofluor White, a known cell wall stressing agent. The data illustrates the validation of this compound expression changes, which might be initially identified through a broader transcriptomic analysis like a microarray.

Table 1: Relative Quantification of this compound Gene Expression

StrainConditionMean Ct (ACT1)Mean Ct (this compound)ΔCt (this compound - ACT1)ΔΔCt (vs. WT Control)Fold Change (2^-ΔΔCt)
Wild-TypeControl18.522.33.80.01.0
Wild-TypeCalcofluor White18.620.11.5-2.34.9
ΔTF1Control18.422.54.10.30.8
ΔTF1Calcofluor White18.522.23.7-0.11.1

Note: This is a hypothetical dataset for illustrative purposes. The fold change indicates the relative expression of this compound compared to the wild-type control. ACT1 is used as the reference gene.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable RT-qPCR results.

Yeast Strain and Culture Conditions
  • Strains: Saccharomyces cerevisiae wild-type (e.g., BY4741) and a mutant strain for a transcription factor downstream of the Slt2/Mpk1 kinase.

  • Growth Medium: Yeast extract-Peptone-Dextrose (YPD) medium.

  • Experimental Treatment: Log-phase yeast cultures (OD600 ≈ 0.8) are treated with a final concentration of 50 µg/mL Calcofluor White or a vehicle control (DMSO) for 1 hour at 30°C with shaking.

RNA Isolation
  • Harvest approximately 5x10^7 cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold, nuclease-free water.

  • Isolate total RNA using a hot acid phenol-chloroform extraction method or a commercially available yeast RNA extraction kit, ensuring DNase treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio between 1.8 and 2.1) and by visualizing the integrity of ribosomal RNA bands on an agarose (B213101) gel.

Reverse Transcription (cDNA Synthesis)
  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

  • Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination in subsequent qPCR steps.

Real-Time Quantitative PCR (RT-qPCR)
  • Prepare qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template (diluted 1:10), and gene-specific primers for this compound and a stable reference gene (e.g., ACT1).

  • Perform the qPCR on a real-time PCR detection system with the following cycling conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify the specificity of the amplified product.

  • Run all samples and controls in triplicate.

Data Analysis
  • Determine the cycle threshold (Ct) for each reaction.

  • Calculate the relative quantification of this compound expression using the ΔΔCt method:

    • ΔCt: Normalize the Ct value of the target gene (this compound) to the Ct value of the reference gene (ACT1) for each sample (ΔCt = Ct_this compound - Ct_ACT1).

    • ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Fold Change: Calculate the fold change in gene expression as 2^-ΔΔCt.

Mandatory Visualizations

Signaling Pathway

The this compound gene in Saccharomyces cerevisiae is functionally redundant with PPZ1 and is involved in the Protein Kinase C (PKC1)-mediated cell wall integrity (CWI) pathway.[1] This pathway is crucial for maintaining cell wall structure and function, especially in response to stress.[1]

PKC1_Pathway Stress Cell Wall Stress (e.g., Calcofluor White) Wsc1_Mid2 Wsc1/Mid2 (Sensors) Stress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP PKC1 PKC1 Rho1_GTP->PKC1 Bck1 Bck1 (MEKK) PKC1->Bck1 This compound This compound PKC1->this compound Mkk1_Mkk2 Mkk1/Mkk2 (MEK) Bck1->Mkk1_Mkk2 Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2_Mpk1 TF Rlm1/SBF (Transcription Factors) Slt2_Mpk1->TF CellWallGenes Cell Wall Maintenance Genes TF->CellWallGenes Auxiliary Auxiliary Role/ Parallel Branch

Caption: PKC1-Mediated Cell Wall Integrity Pathway in Yeast.

Experimental Workflow

The following diagram outlines the key steps in validating this compound gene expression changes using RT-qPCR.

RT_qPCR_Workflow YeastCulture 1. Yeast Culture & Treatment (Control vs. Stress) RNA_Isolation 2. Total RNA Isolation YeastCulture->RNA_Isolation cDNA_Synthesis 3. Reverse Transcription (cDNA) RNA_Isolation->cDNA_Synthesis qPCR 4. RT-qPCR with this compound & Reference Gene Primers cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Validation 6. Validation of Expression Change Data_Analysis->Validation

References

A Comparative Guide to the Structural Analysis of Wild-Type and Mutant PPZ2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the comparative structural analysis of the wild-type serine/threonine-protein phosphatase Z2 (PPZ2) from Saccharomyces cerevisiae and its putative mutants. In the absence of experimentally determined crystal structures for this compound, this document outlines a theoretical and methodological approach leveraging computational modeling and established experimental techniques. It is intended to serve as a valuable resource for researchers investigating the structure-function relationship of this compound and its potential as a drug target.

Introduction to this compound

This compound is a serine/threonine protein phosphatase that, along with its functionally redundant paralog PPZ1, plays a crucial role in various cellular processes in Saccharomyces cerevisiae. These include cation homeostasis, cell wall integrity, and cell cycle progression.[1] Both PPZ1 and this compound are involved in the PKC1-mediated signaling pathway, which is essential for maintaining cell integrity in response to osmotic stress.[1] Given its importance in yeast physiology, understanding the structural basis of this compound function and how mutations might alter it is of significant interest for both basic research and antifungal drug development.

Theoretical Structural Analysis: A Homology Modeling and AlphaFold-Based Approach

As of December 2025, no experimentally determined crystal structures of wild-type or mutant this compound are available in the Protein Data Bank (PDB). However, a robust structural analysis can be initiated using computational methods.

Homology Modeling of Wild-Type this compound

Homology modeling, or comparative modeling, allows for the construction of an atomic-resolution model of a "target" protein based on the experimentally determined structure of a related homologous protein (the "template").[2] This method is predicated on the observation that protein structure is more conserved throughout evolution than protein sequence.[2]

Experimental Protocol: Homology Modeling of Wild-Type this compound

  • Template Identification: The amino acid sequence of S. cerevisiae this compound (Systematic Name: YDR436W) is used as a query to search the PDB for suitable templates using tools like BLAST (Basic Local Alignment Search Tool). Ideal templates will have a high sequence identity (typically >30%) and a high-resolution crystal structure. Given that this compound is a type 1-related protein phosphatase, structures of other well-characterized phosphatases can serve as potential templates.[1]

  • Sequence Alignment: The target sequence (this compound) is aligned with the template sequence(s). This is a critical step, as the accuracy of the final model is highly dependent on the quality of the alignment.[2]

  • Model Building: A 3D model of this compound is generated by copying the coordinates of the aligned residues from the template structure. Loops and regions with insertions or deletions in the target sequence are modeled using various algorithms.

  • Model Refinement and Validation: The initial model is refined to resolve any steric clashes and to optimize its stereochemistry. The quality of the final model is then assessed using tools like PROCHECK, WHAT IF, and QMEAN to evaluate its geometric and energetic properties.

Utilizing AlphaFold Predictions

The AlphaFold Protein Structure Database provides high-quality, predicted 3D structures for a vast number of proteins, including this compound from Saccharomyces cerevisiae. These models, generated using a deep learning-based approach, have been shown to be comparable in quality to experimentally determined structures in many cases.

Workflow for Utilizing AlphaFold this compound Structure

G cluster_0 AlphaFold Database cluster_1 In Silico Mutation and Analysis cluster_2 Functional Prediction AF_DB Access Predicted This compound Structure Mutagenesis Introduce Mutation (e.g., PyMOL, Chimera) AF_DB->Mutagenesis Energy_Min Energy Minimization of Mutant Structure Mutagenesis->Energy_Min Structural_Comparison Structural Alignment and RMSD Calculation Energy_Min->Structural_Comparison MD_Sim Molecular Dynamics Simulations Structural_Comparison->MD_Sim Docking Substrate/Inhibitor Docking Studies Structural_Comparison->Docking G cluster_0 Protein Production cluster_1 Crystallization cluster_2 Structure Determination Cloning Cloning of this compound gene into expression vector Expression Overexpression in E. coli or yeast Cloning->Expression Purification Purification by chromatography (e.g., Ni-NTA, SEC) Expression->Purification Screening High-throughput screening of crystallization conditions Purification->Screening Optimization Optimization of lead conditions Screening->Optimization Data_Collection X-ray diffraction data collection at a synchrotron Optimization->Data_Collection Phasing Phase determination (e.g., molecular replacement) Data_Collection->Phasing Model_Building Model building and refinement Phasing->Model_Building Validation Structure validation and deposition to PDB Model_Building->Validation G PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 BCK2 BCK2 PKC1->BCK2 MKK1_2 MKK1/2 BCK1->MKK1_2 MPK1 MPK1 (SLT2) MKK1_2->MPK1 CellWall Cell Wall Remodeling MPK1->CellWall PPZ1_2 PPZ1/PPZ2 PPZ1_2->CellWall BCK2->CellWall

References

A Comparative Guide to Rescue Experiments for Confirming PPZ2 Gene Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental strategies to confirm the function of the PPZ2 gene in the budding yeast, Saccharomyces cerevisiae. The focus is on rescue experiments that alleviate the distinct phenotypes associated with the loss of this compound and its functionally redundant paralog, PPZ1.

Introduction to this compound Function

This compound encodes a type 1-related protein phosphatase.[1] In S. cerevisiae, this compound and its paralog PPZ1 are functionally redundant, playing a crucial role in maintaining cell size and integrity, particularly under osmotic stress.[2] These phosphatases are implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway.[1][3]

A double deletion of both PPZ1 and this compound (a ppz1Δ this compoundΔ strain) results in a temperature-dependent cell lysis defect, a phenotype that is a hallmark of a compromised cell wall.[1] This distinct phenotype provides a reliable basis for functional confirmation through rescue experiments.

Comparison of Rescue Strategies

The primary methods to rescue the ppz1Δ this compoundΔ phenotype involve genetic complementation or chemical supplementation. Below is a comparative summary of these approaches.

Data Presentation: Phenotypic Rescue Efficiency

The following table summarizes the expected outcomes of various rescue experiments based on semi-quantitative spot dilution assays, where a higher density of growth indicates a more effective rescue of the temperature-sensitive phenotype.

Yeast Strain Condition Rescue Agent Expected Growth at 37°C Interpretation
Wild-TypeNormal GrowthNone++++Normal heat tolerance.
ppz1Δ this compoundΔTemperature StressEmpty Vector-Temperature-sensitive lysis due to loss of PPZ function.[4]
ppz1Δ this compoundΔTemperature StressPlasmid with this compound++++Successful rescue, confirming this compound function.[4]
ppz1Δ this compoundΔTemperature StressPlasmid with PPZ1++++Rescue demonstrates functional redundancy with PPZ1.[4]
ppz1Δ this compoundΔTemperature Stress1 M Sorbitol+++Chemical rescue through osmotic stabilization.[2]

(Growth Scale: ++++ Robust Growth; +++ Good Growth; - No Growth)

Experimental Protocols

Detailed methodologies for the key rescue experiments are outlined below.

Genetic Rescue via Yeast Transformation

This protocol describes the reintroduction of the this compound gene (or its paralog PPZ1) into the ppz1Δ this compoundΔ mutant strain using a yeast expression vector.

a. Plasmid Construction:

  • Amplify the full open reading frame (ORF) of this compound from wild-type S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.

  • Digest both the PCR product and a yeast expression vector (e.g., a pYES2-based plasmid) with the corresponding restriction enzymes.

  • Ligate the this compound ORF into the expression vector.

  • Transform the ligation product into E. coli for plasmid amplification and selection.

  • Isolate and sequence-verify the plasmid to ensure the integrity of the this compound insert.

  • Repeat steps 1-5 for the PPZ1 gene to create a separate rescue plasmid. An "empty" vector without an insert should be used as a negative control.

b. Yeast Transformation (Lithium Acetate Method):

  • Grow the ppz1Δ this compoundΔ yeast strain in liquid YPD medium to mid-log phase.

  • Harvest the cells by centrifugation and wash with sterile water.

  • Resuspend the cells in a solution of lithium acetate, single-stranded carrier DNA, and the rescue plasmid (or empty vector control).

  • Add polyethylene (B3416737) glycol (PEG) and incubate to facilitate DNA uptake.

  • Heat shock the cells.

  • Plate the transformed cells onto selective media (e.g., synthetic complete medium lacking uracil (B121893) if using a URA3-marked plasmid) to select for transformants.

c. Phenotypic Analysis (Spot Dilution Assay):

  • Grow the wild-type, ppz1Δ this compoundΔ (with empty vector), and rescued ppz1Δ this compoundΔ (with PPZ1 or this compound plasmid) strains in liquid selective medium overnight.

  • Normalize the cell densities (e.g., to an OD600 of 1.0).

  • Perform a series of 10-fold serial dilutions.

  • Spot a small volume (e.g., 5 µL) of each dilution onto two sets of agar (B569324) plates.

  • Incubate one set of plates at a permissive temperature (e.g., 30°C) and the other set at a restrictive temperature (e.g., 37°C).

  • Document the growth after 2-3 days. Successful rescue is indicated by robust growth of the complemented strain at 37°C, similar to the wild-type.

Chemical Rescue with an Osmotic Stabilizer

This protocol assesses the ability of an osmotic stabilizer to non-genetically rescue the cell lysis phenotype.

a. Media Preparation:

  • Prepare standard yeast growth medium (e.g., YPD agar plates).

  • Prepare a second set of the same medium supplemented with 1 M sorbitol.

b. Phenotypic Analysis (Spot Dilution Assay):

  • Grow the wild-type and ppz1Δ this compoundΔ strains in liquid YPD overnight.

  • Perform serial dilutions as described in the genetic rescue protocol.

  • Spot the dilutions onto four sets of plates:

    • YPD at 30°C

    • YPD at 37°C

    • YPD + 1 M Sorbitol at 30°C

    • YPD + 1 M Sorbitol at 37°C

  • Document growth after 2-3 days. Chemical rescue is confirmed if the ppz1Δ this compoundΔ strain shows improved growth at 37°C on the sorbitol-containing plates compared to the plates without sorbitol.

Mandatory Visualizations

This compound in the PKC1-Slt2 Cell Wall Integrity Pathway

The following diagram illustrates the position of PPZ1/PPZ2 in relation to the core components of the PKC1-Slt2 (Mpk1) cell wall integrity pathway in yeast. This pathway is activated by cell wall stress and leads to a transcriptional response to reinforce the cell wall.

PKC1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell Wall Stress Cell Wall Stress Wsc1_Mid2 Wsc1/Mid2 Cell Wall Stress->Wsc1_Mid2 Rho1_GDP Rho1-GDP Wsc1_Mid2->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_SBF Rlm1/SBF (Transcription Factors) Slt2->Rlm1_SBF PPZ1_2 PPZ1/PPZ2 Slt2->PPZ1_2 Negative Regulation (Proposed) Cell Wall\nGenes Cell Wall Genes Rlm1_SBF->Cell Wall\nGenes Activate Transcription

Caption: The PKC1-Slt2 cell wall integrity pathway and the proposed role of PPZ phosphatases.

Experimental Workflow for Genetic Rescue

This diagram outlines the logical flow of the genetic rescue experiment, from plasmid creation to final phenotypic analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Amplify this compound ORF from Wild-Type gDNA B Ligate this compound into Yeast Expression Vector A->B C Transform E. coli and Purify Plasmid B->C D Transform ppz1Δ this compoundΔ Yeast with this compound Plasmid C->D E Select Transformed Yeast Colonies D->E F Perform Spot Dilution Assay E->F G Incubate at 30°C (Permissive) F->G H Incubate at 37°C (Restrictive) F->H I Compare Growth to Controls (WT and Empty Vector) G->I H->I J Conclusion: This compound Rescues Phenotype I->J

Caption: Workflow for confirming this compound function through genetic rescue.

References

A Comparative Analysis of PPZ2 and Other Serine/Threonine Phosphatases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the serine/threonine phosphatase PPZ2 against other key members of the phosphatase family, namely Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2C (PP2C). This document summarizes key biochemical properties, substrate specificities, regulatory mechanisms, and their roles in cellular signaling, supported by available experimental data and detailed protocols.

Introduction to Serine/Threonine Phosphatases

Serine/threonine phosphatases are a critical class of enzymes that, in opposition to protein kinases, regulate a vast array of cellular processes by removing phosphate (B84403) groups from serine and threonine residues of target proteins. This reversible phosphorylation acts as a molecular switch, controlling protein activity, localization, and interaction with other molecules. The major families of serine/threonine phosphatases in eukaryotes include the phosphoprotein phosphatase (PPP) family, which encompasses PP1 and PP2A, and the metal-dependent protein phosphatase (PPM) family, to which PP2C belongs. This compound, a type 1-related protein phosphatase found in yeast, shares homology with the PPP family and plays a crucial role in maintaining cell integrity.

Comparative Overview of this compound, PP1, PP2A, and PP2C

This section provides a comparative look at the general characteristics of this compound and the well-characterized phosphatases PP1, PP2A, and PP2C.

FeatureThis compoundPP1PP2APP2C
Family PPP (Type 1-related)PPP (Type 1)PPP (Type 2A)PPM
Organism Primarily studied in Yeast (Saccharomyces cerevisiae)EukaryotesEukaryotesEukaryotes and Prokaryotes
Catalytic Subunit Structure C-terminal catalytic domain with a long N-terminal extensionHighly conserved catalytic subunitHighly conserved catalytic subunitMonomeric catalytic subunit
Holoenzyme Complexity Forms complexes with regulatory proteinsForms diverse holoenzymes with over 200 regulatory subunitsForms a core dimer with a scaffold subunit, which then binds to one of many regulatory subunits to form a heterotrimerGenerally functions as a monomer
Metal Ion Requirement Mn2+ enhances activityMn2+/Fe2+Metal ions in the active site, but not required for activity in the same way as PPMsMg2+ or Mn2+ dependent
Key Cellular Roles Cell wall integrity, osmotic stress response, ion homeostasis, cell cycle progressionGlycogen metabolism, muscle contraction, cell cycle, apoptosisSignal transduction, cell cycle control, DNA replication, tumor suppressionStress response pathways, cell cycle control, developmental processes

Biochemical Properties and Substrate Specificity

The catalytic activity and substrate specificity of these phosphatases are fundamental to their distinct cellular functions.

This compound: The biochemical characterization of the yeast this compound homolog, PPZ1, reveals its ability to dephosphorylate various substrates in vitro, including myelin basic protein and histone H1. Its activity is notably enhanced by the presence of manganese ions (Mn2+). While specific kinetic parameters for this compound are not widely reported, its functional redundancy with PPZ1 suggests similar substrate preferences.

PP1: The substrate specificity of PP1 is largely determined by its interaction with a vast array of regulatory and targeting subunits. These subunits bring the PP1 catalytic subunit into close proximity with specific substrates, thereby conferring high specificity to the holoenzyme. The free catalytic subunit of PP1 exhibits broad substrate specificity in vitro.

PP2A: Similar to PP1, the substrate specificity of PP2A is dictated by its regulatory B subunits. Different families of B subunits target the PP2A holoenzyme to distinct subcellular locations and substrates, allowing it to participate in a wide range of signaling pathways.

PP2C: In contrast to PP1 and PP2A, PP2C phosphatases are monomeric enzymes whose substrate specificity is thought to be inherent to the catalytic subunit. They often exhibit a preference for substrates that have been phosphorylated by stress-activated protein kinases. For instance, some studies have shown a preference for phosphothreonine over phosphoserine residues in synthetic peptide substrates[1].

Comparative Kinetic Parameters with p-Nitrophenyl Phosphate (pNPP)

p-Nitrophenyl phosphate (pNPP) is a commonly used artificial substrate for in vitro phosphatase assays. While it is not a physiological substrate, it allows for a general comparison of phosphatase activity. The following table summarizes available kinetic data, though direct comparative studies under identical conditions are limited.

PhosphataseKm (mM) for pNPPVmax (units/mg)
This compoundData not availableData not available
PP1~4.5Varies depending on isoform and preparation
PP2AData not availableData not available
PP2C (ABI1)0.1249Data not available
Alkaline Phosphatase (Calf Intestinal)0.4 - 0.761.6 - 3.12 µmol/min/unit

Note: The specific activity of commercial rabbit muscle PP1α can range from 5,000-15,000 units/mg protein, where one unit hydrolyzes 1 nmole of pNPP per minute at 30°C[2]. Kinetic parameters can vary significantly based on the specific isoform, purity of the enzyme, and assay conditions.

Regulation: Inhibitors and Activators

The activity of serine/threonine phosphatases is tightly regulated by a variety of mechanisms, including the binding of inhibitory or activating molecules.

PhosphataseInhibitors (IC50 values)Activators
This compound Hal3 (endogenous inhibitor in yeast)Data not available
PP1 Okadaic Acid (15-50 nM)[3], Cantharidin (B1668268) (~1.7-3.6 µM)[4][5], Tautomycin (~0.16 nM)[6], Tautomycetin (1.6 nM)[7]Small molecule activators are being developed.
PP2A Okadaic Acid (0.1-0.3 nM)[3], Cantharidin (0.16-0.36 µM)[4][5], Tautomycin (~0.4 nM)[6]Small Molecule Activators of PP2A (SMAPs), Ceramide
PP2C Generally insensitive to common phosphatase inhibitors like okadaic acid. Some compounds have been identified through virtual screening (IC50 in µM range)[8].Ceramide has been shown to activate PP2Cα[9][10].

Signaling Pathways

This compound and the Cell Wall Integrity Pathway in Yeast

In Saccharomyces cerevisiae, PPZ1 and this compound are functionally redundant and play a role in the PKC1-mediated cell wall integrity (CWI) pathway[11][12]. This pathway is crucial for maintaining cell wall structure and function, especially during periods of cell growth and in response to cell wall stress. Genetic evidence suggests that PPZ1 and this compound may function on a branch of the PKC1 pathway or play an auxiliary role[11].

CWI_Pathway cluster_membrane Plasma Membrane cluster_ppz Cell Surface Sensors Cell Surface Sensors Rho1 Rho1 Cell Surface Sensors->Rho1 Activates PKC1 PKC1 Rho1->PKC1 Activates Cell Wall Stress Cell Wall Stress Cell Wall Stress->Cell Surface Sensors Bck1 Bck1 PKC1->Bck1 Activates PPZ1/PPZ2 PPZ1/PPZ2 PKC1->PPZ1/PPZ2 Regulates? BCK2 BCK2 PKC1->BCK2 Regulates? Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Activates Slt2/Mpk1 Slt2/Mpk1 Mkk1/2->Slt2/Mpk1 Activates Transcription Factors Transcription Factors Slt2/Mpk1->Transcription Factors Activates Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes Cell Wall Integrity Cell Wall Integrity PPZ1/PPZ2->Cell Wall Integrity BCK2->Cell Wall Integrity

Yeast Cell Wall Integrity Pathway involving PPZ1/PPZ2.

Experimental Protocols

1. General Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay provides a simple and rapid method for measuring general phosphatase activity.

Materials:

  • Purified phosphatase enzyme (this compound, PP1, PP2A, or PP2C)

  • pNPP substrate solution (e.g., 10 mg/mL in a suitable buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2 for this compound/PP1, or specific buffers for PP2A and PP2C)

  • Stop solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the phosphatase enzyme in the assay buffer.

  • Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with buffer only.

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the phosphatase activity based on a standard curve of p-nitrophenol.

pNPP_Assay_Workflow Prepare Enzyme Dilutions Prepare Enzyme Dilutions Add to 96-well Plate Add to 96-well Plate Prepare Enzyme Dilutions->Add to 96-well Plate Incubate at 30°C Incubate at 30°C Add to 96-well Plate->Incubate at 30°C Prepare pNPP Substrate Prepare pNPP Substrate Prepare pNPP Substrate->Add to 96-well Plate Initiate Reaction Add Stop Solution Add Stop Solution Incubate at 30°C->Add Stop Solution Read Absorbance at 405 nm Read Absorbance at 405 nm Add Stop Solution->Read Absorbance at 405 nm

Workflow for a pNPP-based phosphatase assay.

2. In Vitro Dephosphorylation of a Protein Substrate

This method assesses the ability of a phosphatase to dephosphorylate a specific phosphoprotein.

Materials:

  • Purified phosphatase enzyme

  • Phosphorylated protein substrate (e.g., phosphorylated myelin basic protein)

  • Phosphatase assay buffer

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and reagents

  • Phospho-specific antibody against the substrate protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagent

Procedure:

  • Set up reaction tubes containing the phosphorylated substrate and phosphatase assay buffer.

  • Add the purified phosphatase enzyme to initiate the dephosphorylation reaction. Include a control reaction without the phosphatase.

  • Incubate the reactions at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a phospho-specific antibody to detect the level of substrate phosphorylation.

  • Use a total protein antibody for the substrate as a loading control.

  • Detect the signal using a chemiluminescence imager. A decrease in the phospho-specific signal over time indicates phosphatase activity.

Protein_Dephosphorylation_Workflow Incubate Phospho-substrate with Phosphatase Incubate Phospho-substrate with Phosphatase Stop Reaction at Time Points Stop Reaction at Time Points Incubate Phospho-substrate with Phosphatase->Stop Reaction at Time Points SDS-PAGE SDS-PAGE Stop Reaction at Time Points->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Probe with Phospho-specific Antibody Probe with Phospho-specific Antibody Western Blot->Probe with Phospho-specific Antibody Detect Chemiluminescence Detect Chemiluminescence Probe with Phospho-specific Antibody->Detect Chemiluminescence Analyze Dephosphorylation Analyze Dephosphorylation Detect Chemiluminescence->Analyze Dephosphorylation

Workflow for in vitro protein dephosphorylation assay.

Conclusion

This guide provides a comparative framework for understanding the serine/threonine phosphatase this compound in the context of the well-established phosphatases PP1, PP2A, and PP2C. While this compound shares homology with the PPP family, its specific biochemical properties and regulatory mechanisms are still areas of active research. The provided data and protocols offer a starting point for researchers to further investigate the unique roles of this compound and other serine/threonine phosphatases in cellular signaling and disease, with the ultimate goal of identifying novel therapeutic targets. Further studies are needed to elucidate the specific substrates and kinetic parameters of this compound to enable a more direct and quantitative comparison with other phosphatases.

References

Comparative Analysis of PP2 and PP2A Inhibitors on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of pyrazolopyrimidine (PP2) and protein phosphatase 2A (PP2A) inhibitors in oncology research.

This guide provides a comparative overview of the effects of two distinct classes of inhibitors, PP2 and PP2A inhibitors, on various cancer cell lines. While the initial query specified "PPZ2 inhibitors," our research indicates this may be a typographical error, and the most relevant and researched compounds fall under the categories of PP2 (a Src family and Protein Tyrosine Kinase 6 inhibitor) and PP2A inhibitors. This document synthesizes available experimental data to facilitate an objective comparison of their performance and underlying mechanisms of action.

Data Summary of Inhibitor Effects on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of PP2 and PP2A inhibitors on different cancer cell lines.

Table 1: Efficacy of PP2 Inhibitors on Various Cancer Cell Lines
InhibitorCancer Cell LineCell TypeKey FindingsReference
PP1 T-47DBreast CarcinomaInhibited PTK6-dependent cell proliferation. More selective for PTK6 than Src family kinases.[1][1]
PP2 T-47DBreast CarcinomaInhibited PTK6-dependent cell proliferation. More selective for PTK6 than Src family kinases.[1][1]
PP2 HeLa, SiHaCervical CancerEfficiently inhibited cell proliferation in a time- and dose-dependent manner. Modulated cell cycle arrest by up-regulating p21(Cip1) and p27(Kip1).[2][2]
PP2 SCC1483, YD15Head and Neck Squamous Cell CarcinomaReduced tumor cell growth and enhanced apoptosis. Inhibited migration by 15% in SCC1483 and 35.83% in YD15 cells.[3][3]
PP2 A549Non-Small Cell Lung CancerSuppressed cell viability, migration, and invasion, and promoted apoptosis.[4][5][4][5]
Table 2: Efficacy of PP2A Inhibitors/Activators on Various Cancer Cell Lines
CompoundCancer Cell LineCell TypeIC50 Values (µM)Key FindingsReference
LB-100 Panc-1Pancreatic Cancer3.94Decreased cell viability. Combination with talazoparib (B560058) lowered the IC50 to 1.88 µM.[6][6]
LB-100 MIA-Pa-Ca-2Pancreatic Cancer6.86Decreased cell viability. Combination with talazoparib lowered the IC50 to 5.24 µM.[6][6]
LB-100 BxPC-3Pancreatic Cancer10.87Decreased cell viability. Combination with talazoparib lowered the IC50 to 5.83 µM.[6][6]
FTY720 Breast Cancer Cell LinesBreast CancerNot specifiedReduced cell viability, induced caspase-dependent apoptosis, and decreased phosphorylation of AKT and ERK.[7][7]
FTY720 Colorectal Cancer Cell LinesColorectal CancerNot specifiedReduced proliferation and colony formation, induced caspase-dependent apoptosis and inhibited AKT and ERK signaling.[7][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by these inhibitors and a general workflow for assessing their efficacy.

G cluster_0 PP2 Inhibition of Src/EGFR Pathway Src Src Kinase EGFR EGFR Src->EGFR Activates Proliferation Cell Proliferation EGFR->Proliferation Promotes PP2 PP2 Inhibitor PP2->Src Inhibits G cluster_1 PP2A Regulation of PI3K/Akt Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival PP2A PP2A PP2A->Akt Inhibits FTY720 FTY720 (Activator) FTY720->PP2A Activates G cluster_2 Experimental Workflow for Inhibitor Evaluation CellCulture 1. Cancer Cell Line Culture Treatment 2. Inhibitor Treatment CellCulture->Treatment Viability 3. Cell Viability Assay (MTT) Treatment->Viability Migration 4. Migration/Invasion Assay Treatment->Migration Apoptosis 5. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot 6. Western Blot (Signaling Proteins) Treatment->WesternBlot DataAnalysis 7. Data Analysis & Interpretation Viability->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

References

A Side-by-Side Comparison of PPZ2 Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the serine/threonine-protein phosphatase PPZ2 in yeast, selecting the right antibody is crucial for generating reliable and reproducible data. This guide provides an objective comparison of commercially available this compound antibodies, supported by available experimental information and detailed protocols for key applications.

This compound Antibody Vendor and Specifications

Currently, a limited number of vendors offer antibodies specifically targeting Saccharomyces cerevisiae this compound. The most readily identifiable is a polyclonal antibody from MyBioSource.

Table 1: Comparison of Commercially Available this compound Antibodies

FeatureMyBioSource (Cat# MBS7154924)
Product Name This compound, Polyclonal Antibody
Host Species Rabbit
Clonality Polyclonal
Target Species Saccharomyces cerevisiae (Baker's Yeast)
Verified Applications ELISA, Western Blot (WB)
Purification Antigen-affinity purified
Immunogen Information not publicly available
Datasheet with Images Not readily available

Note: While other vendors such as Biorbyt and CUSABIO offer a wide range of antibodies, specific antibody clones for S. cerevisiae this compound were not prominently listed in their catalogs at the time of this review. Researchers are encouraged to inquire directly with these and other suppliers for potential unlisted products or custom antibody services.

Due to the limited availability of commercial this compound antibodies and the absence of publicly accessible comparative data from vendors, a direct side-by-side performance comparison with experimental data from multiple clones is not currently feasible. The information provided is based on the product listing for the MyBioSource antibody.

This compound Signaling Pathway

This compound, along with its functionally redundant paralog PPZ1, plays a role in the Cell Wall Integrity (CWI) pathway in Saccharomyces cerevisiae. This pathway is essential for maintaining cell wall homeostasis in response to stress. The central kinase in this pathway is Protein Kinase C 1 (Pkc1p). While the core of the CWI pathway involves a well-defined MAP kinase cascade (Bck1p -> Mkk1/2p -> Slt2p/Mpk1p), PPZ1 and this compound are thought to function in an auxiliary capacity or on a distinct branch.[1] Their precise upstream regulators and downstream targets within this pathway are still under investigation.

PPZ2_Signaling_Pathway cluster_MAPK MAPK Cascade CellWallStress Cell Wall Stress (e.g., Heat Shock, Hypotonic Shock) Wsc1_Mid2 Wsc1, Mid2 (Cell Surface Sensors) CellWallStress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Activates Pkc1 Pkc1p Rho1_GTP->Pkc1 Activates Bck1 Bck1p (MEKK) Pkc1->Bck1 Activates PPZ1_this compound PPZ1p / PPZ2p Pkc1->PPZ1_this compound Regulatory Interaction? Mkk1_Mkk2 Mkk1p / Mkk2p (MEKs) Bck1->Mkk1_Mkk2 Slt2 Slt2p / Mpk1p (MAPK) Mkk1_Mkk2->Slt2 TranscriptionFactors Rlm1, SBF (Transcription Factors) Slt2->TranscriptionFactors Phosphorylates CellWallSynthesis Cell Wall Synthesis & Remodeling TranscriptionFactors->CellWallSynthesis Regulates Gene Expression Auxiliary_Function Auxiliary Role in Cell Integrity PPZ1_this compound->Auxiliary_Function WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection YeastCulture 1. Yeast Cell Culture Lysis 2. Cell Lysis (e.g., Glass Beads, NaOH/SDS) YeastCulture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Transfer to Membrane (PVDF or Nitrocellulose) SDSPAGE->Transfer Blocking 6. Blocking (e.g., 5% non-fat milk or BSA) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-PPZ2) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection IP_Workflow LysatePrep 1. Prepare Yeast Cell Lysate PreClearing 2. Pre-clearing Lysate (with Protein A/G beads) LysatePrep->PreClearing AbIncubation 3. Antibody Incubation (anti-PPZ2) PreClearing->AbIncubation BeadCapture 4. Capture with Protein A/G Beads AbIncubation->BeadCapture Washing 5. Wash Beads BeadCapture->Washing Elution 6. Elute this compound Washing->Elution Analysis 7. Analysis (e.g., Western Blot) Elution->Analysis IHC_Workflow CellPrep 1. Cell Fixation & Permeabilization Blocking 2. Blocking CellPrep->Blocking PrimaryAb 3. Primary Antibody Incubation (anti-PPZ2) Blocking->PrimaryAb SecondaryAb 4. Secondary Antibody Incubation (Fluorescently labeled) PrimaryAb->SecondaryAb Mounting 5. Mounting & DAPI Stain SecondaryAb->Mounting Imaging 6. Fluorescence Microscopy Mounting->Imaging ELISA_Workflow Coating 1. Coat Plate with Capture Antibody Blocking 2. Block Plate Coating->Blocking Sample 3. Add Sample/Standard Blocking->Sample DetectionAb 4. Add Detection Antibody (anti-PPZ2) Sample->DetectionAb EnzymeConjugate 5. Add Enzyme-Conjugated Secondary Antibody DetectionAb->EnzymeConjugate Substrate 6. Add Substrate & Develop EnzymeConjugate->Substrate Read 7. Read Absorbance Substrate->Read

References

Validating the Role of the Pleiotropic Drug Resistance Network in Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

While a specific factor denoted as "PPZ2" in the context of drug resistance did not yield definitive results in the current scientific literature, this guide focuses on the well-established and extensively studied Pleiotropic Drug Resistance (PDR) network, a critical mechanism of multidrug resistance, particularly in yeast models. The principles and experimental approaches detailed here are broadly applicable to the study of various drug resistance factors. The PDR network involves a complex interplay of transcription factors and transporter proteins that collectively efflux a wide range of xenobiotics, thereby reducing intracellular drug accumulation and efficacy. This guide provides a comparative analysis of the PDR network's function, supported by experimental data and detailed methodologies, to aid researchers in drug development and resistance studies.

I. The Pleiotropic Drug Resistance (PDR) Network vs. Other Resistance Mechanisms

The PDR network is a primary mechanism of drug resistance in yeast, primarily mediated by the transcription factors Pdr1 and Pdr3. These factors regulate the expression of ATP-binding cassette (ABC) transporters, such as Pdr5p, Snq2p, and Yor1p, which actively pump drugs out of the cell.[1] This mechanism is analogous to the role of P-glycoprotein (P-gp/MDR1) in human cancer cells, which also confers multidrug resistance by drug efflux.[2][3]

In contrast to target-specific resistance, which often involves mutations in the drug's molecular target (e.g., mutations in topoisomerase II), the PDR network provides broad-spectrum resistance to structurally and functionally unrelated compounds.[2] Other resistance mechanisms include enzymatic drug inactivation, alterations in the drug target, and changes in cellular pathways that bypass the drug's effects.

Table 1: Comparison of Drug Resistance Mechanisms
MechanismKey Proteins/GenesMode of ActionSpectrum of ResistanceExample Organism/System
Pleiotropic Drug Resistance (PDR) Pdr1, Pdr3, Pdr5, Snq2Transcriptional upregulation of ABC transporters leading to drug efflux.Broad (multiple unrelated drugs).Saccharomyces cerevisiae
Target Alteration Topoisomerase II, ERG11Mutation in the drug target protein, reducing drug binding affinity.Narrow (specific to the drug class).Cancer cells, Candida albicans
Drug Efflux (Mammalian) P-glycoprotein (MDR1/ABCB1)ATP-dependent efflux of xenobiotics.Broad.Human cancer cells
Metabolic Inactivation Cytochrome P450 enzymesEnzymatic modification of the drug to an inactive form.Variable (can be narrow or broad).Mammals

II. Experimental Validation of the PDR Network's Role

Validating the contribution of the PDR network to drug resistance involves a combination of genetic, molecular, and biochemical assays.

A. Gene Deletion and Overexpression Studies

A common approach to validate the role of a gene in drug resistance is to compare the drug sensitivity of a wild-type strain to strains with the gene deleted or overexpressed.

Experimental Protocol: Drug Susceptibility Testing (Spot Assay)

  • Strain Preparation: Grow wild-type, pdr1Δ, pdr3Δ, and pdr5Δ yeast strains overnight in appropriate liquid media.

  • Culture Dilution: Normalize the optical density (OD600) of all cultures and prepare five-fold serial dilutions.

  • Plating: Spot 5 µL of each dilution onto agar (B569324) plates containing a gradient of the test drug (e.g., fluconazole, cycloheximide).

  • Incubation: Incubate plates at 30°C for 48-72 hours.

  • Analysis: Compare the growth of the mutant strains to the wild-type. Increased sensitivity in deletion mutants or increased resistance in overexpression strains indicates the gene's involvement in resistance.

Table 2: Example Data from Drug Susceptibility Assays
StrainDrugIC50 (µg/mL)Fold Change vs. Wild-Type
Wild-TypeFluconazole641
pdr1ΔFluconazole88-fold decrease (more sensitive)
pdr5ΔFluconazole416-fold decrease (more sensitive)
Pdr1 OverexpressionFluconazole2564-fold increase (more resistant)

Note: Data are representative and may vary based on specific experimental conditions.

B. Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of PDR network genes in response to drug exposure.

Experimental Protocol: qRT-PCR for PDR Gene Expression

  • RNA Extraction: Treat yeast cells with the drug of interest for a specified time, then extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers specific for target genes (PDR1, PDR3, PDR5) and a reference gene (e.g., ACT1).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

III. Signaling Pathways and Visualizations

The PDR network is a key signaling pathway in yeast drug resistance. The transcription factors Pdr1 and Pdr3 act as sensors of cellular stress, including the presence of xenobiotics, and subsequently activate the expression of their target genes.

PDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell Drug Antifungal Drug Drug_in Drug->Drug_in Enters Cell Pdr1_Pdr3 Pdr1/Pdr3 Transcription Factors PDRE PDRE (Promoter Region) Pdr1_Pdr3->PDRE Binds to PDR5 Pdr5 (ABC Transporter) Drug_out PDR5->Drug_out Drug Efflux Drug_in->Pdr1_Pdr3 Activates PDRE->PDR5 Induces Expression

Caption: PDR signaling pathway in yeast drug resistance.

Experimental Workflow for Validating PDR Network Involvement

The following diagram illustrates a typical workflow for investigating the role of the PDR network in resistance to a novel compound.

Experimental_Workflow Start Start: Novel Compound Drug_Susceptibility Drug Susceptibility Assays (Wild-Type vs. pdr mutants) Start->Drug_Susceptibility Gene_Expression Gene Expression Analysis (qRT-PCR of PDR genes) Drug_Susceptibility->Gene_Expression If mutants are sensitive Drug_Accumulation Drug Accumulation Assay (e.g., using fluorescent analogs) Gene_Expression->Drug_Accumulation If PDR genes are upregulated ATPase_Assay Pdr5 ATPase Activity Assay Drug_Accumulation->ATPase_Assay If accumulation is lower in wild-type Conclusion Conclusion: Compound is a substrate of the PDR network ATPase_Assay->Conclusion If compound stimulates ATPase activity

Caption: Workflow for validating PDR network involvement.

IV. Conclusion

The Pleiotropic Drug Resistance network is a powerful model for understanding multidrug resistance. By employing a combination of genetic, molecular, and biochemical approaches, researchers can effectively validate the role of this and other resistance mechanisms. The experimental protocols and comparative data presented in this guide offer a framework for investigating drug resistance and developing strategies to overcome it.

References

Safety Operating Guide

Proper Disposal Procedures for PP2 (formerly referred to as PPZ2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of the Src Family Tyrosine Kinase Inhibitor PP2.

This document provides essential safety and logistical information for the proper disposal of PP2 (CAS 172889-27-9), a potent Src family tyrosine kinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. It is important to note that the name "PPZ2" appears to be a typographical error, and the information herein pertains to PP2, a common laboratory chemical.

Compound Information

PP2 is a potent, reversible, and ATP-competitive inhibitor of the Src family of protein tyrosine kinases.[1][2][3] It is widely used in cell signaling research.[4]

IdentifierCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityStorage Temperature
PP2172889-27-9C₁₅H₁₆ClN₅301.77Off-white to white solid[5][6]Soluble in DMSO (e.g., 20 mg/mL or 25 mg/mL)[6][7]-20°C[5][6][7]

Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all recommended safety precautions are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]

  • Handling: Avoid generating dust.[6] Wash hands thoroughly after handling.[6]

Hazard Information: PP2 is classified as toxic if swallowed (H301).[6][8] In case of ingestion, immediately call a poison center or doctor.[6]

Step-by-Step Disposal Procedure

The disposal of PP2 and materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste containing PP2, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.

  • Container Labeling:

    • Clearly label the hazardous waste container with a "Hazardous Waste" label as required by your institution's Environmental Health and Safety (EHS) office.

    • The label must include the full chemical name ("PP2"), the CAS number (172889-27-9), and the quantity of waste. Do not use abbreviations.

  • Waste Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.

  • Disposal of Empty Containers:

    • Thoroughly empty the original PP2 container.

    • The first rinse of the container with a suitable solvent (e.g., DMSO, followed by ethanol (B145695) or another solvent) must be collected and disposed of as hazardous waste. For highly toxic chemicals, it is best practice to collect the first three rinses.

    • After rinsing and air-drying, deface or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed chemical containers.

  • Request for Pickup:

    • Once the waste container is full, or in accordance with your institution's policies, submit a waste collection request to your EHS office. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of PP2.

PP2_Disposal_Workflow PP2 Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Labeling cluster_storage_pickup Storage & Pickup cluster_empty_container Empty Container Disposal A Identify PP2 Waste (Solid, Liquid, Contaminated Labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B J Triple Rinse Container A->J C Work in Ventilated Area (Chemical Fume Hood) B->C E Collect Solid & Liquid Waste C->E D Use Designated Hazardous Waste Container D->E F Label Container Correctly ('Hazardous Waste', 'PP2', CAS#) E->F G Store in Secure Satellite Accumulation Area F->G H Segregate from Incompatible Waste G->H I Request EHS Pickup H->I K Collect Rinsate as Hazardous Waste J->K L Deface Label K->L M Dispose of Rinsed Container L->M

Caption: Workflow for the safe disposal of PP2.

References

Comprehensive Safety and Handling Protocol for the Novel Compound PPZ2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "PPZ2" does not correspond to a publicly documented chemical compound, this guide is constructed based on general principles for handling novel or hazardous chemicals in a laboratory setting.[1][2] All procedures must be adapted to the specific, experimentally determined properties of the substance. It is imperative to consult the Safety Data Sheet (SDS) if one becomes available.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of the novel compound this compound. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Section 1: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[3][4] The required PPE for handling this compound is determined by the potential routes of exposure and the physical form of the compound.

1.1. Core PPE Requirements

A baseline of PPE is mandatory for all personnel entering the laboratory space where this compound is handled.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A full-face shield must be worn over primary eye protection when there is a risk of explosion or significant splash.[4][5][6]Protects against accidental splashes, aerosols, and airborne particles that could cause eye irritation or serious damage.[5][7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[5][7] The specific glove material should be selected based on its resistance to this compound, as determined by manufacturer's compatibility charts.Prevents skin contact, which can be a primary route of exposure leading to local or systemic toxicity.[5]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit should be worn.[4][5]Protects the skin and personal clothing from contamination.[5]
Foot Protection Closed-toe, closed-heel shoes constructed of a durable material.[2][5][7]Protects feet from spills and falling objects.[5]

1.2. Respiratory Protection

Respiratory protection is required when engineering controls, such as fume hoods, are insufficient to maintain exposure below established limits, or when aerosols or dust may be generated.[4][5][6]

ConditionRequired Respirator
Handling powders outside of a certified chemical fume hoodNIOSH-approved N95 or higher particulate respirator
Handling volatile solutions of this compoundNIOSH-approved respirator with organic vapor cartridges
Emergency spill responseSelf-contained breathing apparatus (SCBA)

Section 2: Operational and Handling Procedures

Safe handling practices are crucial to minimize the risk of exposure and accidents. All work with this compound should be conducted in a designated area.[2]

2.1. General Handling

  • Designated Area: All work involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Contamination: Do not wear gloves or lab coats outside of the laboratory.[8] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2][8]

  • Mouth Pipetting: Never use mouth suction for pipetting.[2][8]

  • Working Alone: Avoid working alone when handling hazardous chemicals.[2]

2.2. Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro cell-based assay using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Weigh this compound Powder (in fume hood) dissolve Dissolve in DMSO (to create stock solution) start->dissolve dilute Prepare Working Dilutions (in cell culture medium) dissolve->dilute treat Treat Cells with this compound Dilutions dilute->treat plate Plate Cells plate->treat incubate Incubate (24h, 37°C, 5% CO2) treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read Plate (spectrophotometer/luminometer) assay->read calculate Calculate IC50 read->calculate

Experimental workflow for a cell-based assay with this compound.

Section 3: Signaling Pathway Hypothesis

Based on preliminary structural analysis (hypothetical), this compound is predicted to interact with the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

G This compound This compound Raf Raf This compound->Raf Inhibition EGFR EGFR Ras Ras EGFR->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Section 4: Disposal Plan

Proper waste disposal is essential to prevent environmental contamination and ensure regulatory compliance.[9][10]

4.1. Waste Segregation and Collection

  • Contaminated Solids: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a designated, leak-proof hazardous waste container.[10][11] The container must be clearly labeled "Hazardous Waste" with the full chemical name "this compound".[11]

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2][9]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

4.2. Spill Response

In the event of a spill, the following steps should be taken:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or involves volatile material, evacuate the area.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.[1]

  • Clean-up: Carefully collect the absorbed material or covered powder and place it in the designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[11]

  • Report: Report the incident to the Environmental Health and Safety (EHS) department.

4.3. Final Disposal

All this compound waste is considered hazardous. It must be disposed of through a licensed hazardous waste management company, typically via incineration.[10][11] Do not mix with general waste.[10]

By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with the novel compound this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PPZ2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PPZ2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.